Codeine sulphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1420-53-7 |
|---|---|
Molecular Formula |
C18H23NO7S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid |
InChI |
InChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |
InChI Key |
REJWPZYIFAQSIK-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |
Other CAS No. |
1420-53-7 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Codeine Sulphate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the analytical techniques used to characterize the crystal structure of codeine sulphate. It details experimental protocols for key analytical methods and presents available crystallographic data. This guide also illustrates the metabolic and signaling pathways of codeine to provide a broader context for its mechanism of action.
Introduction to this compound and its Polymorphism
Codeine, a naturally occurring opioid, is widely used for its analgesic, antitussive, and antidiarrheal properties.[1] It is commonly formulated as a salt to improve its solubility and bioavailability, with this compound being a prevalent form. The crystalline state of an active pharmaceutical ingredient (API) is a critical quality attribute, as different crystal forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and melting point. These differences can, in turn, affect the drug's therapeutic efficacy and safety profile.
This compound is known to exist in various hydrated forms, most notably as a trihydrate and a pentahydrate.[2][3][4] The presence and stability of these hydrated forms are dependent on environmental conditions such as temperature and humidity. A thorough understanding and characterization of the crystal structure of this compound and its potential polymorphs are therefore essential for drug development, formulation, and quality control.
Crystallographic Data of Codeine and its Salts
| Parameter | Codeine Monohydrate |
| Formula | C18H23NO4 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 10.234(4) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1634.3(11) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.291 |
Table 1: Crystallographic data for Codeine Monohydrate.
Additionally, powder X-ray diffraction (PXRD) data for this compound trihydrate has been reported with characteristic peaks at d-spacings of 7.2 Å and 4.3 Å. This information is crucial for the identification and quality control of this specific hydrate (B1144303) form.
Experimental Protocols for Crystal Structure Analysis
A multi-technique approach is typically employed for the comprehensive characterization of the crystal structure of pharmaceutical solids like this compound.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the absolute three-dimensional atomic arrangement in a crystal.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for SCXRD can be grown by slow evaporation of a saturated aqueous solution at a controlled temperature and humidity.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement using least-squares methods to obtain the final crystal structure.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk powder sample.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. This pattern can be compared to reference patterns for identification.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of a material, such as melting point, phase transitions, and the presence of polymorphs.
Methodology:
-
Sample Preparation: A few milligrams of the this compound sample are hermetically sealed in an aluminum pan.
-
Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Interpretation: Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram, providing information about the thermal stability and polymorphic nature of the sample.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to differentiate between polymorphs, which may exhibit subtle differences in their vibrational spectra due to different intermolecular interactions.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: An infrared beam is passed through the ATR crystal, and the spectrum of the sample is collected.
-
Spectral Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the codeine and sulphate molecules.
Codeine Metabolism and Signaling Pathway
Codeine itself has a relatively low affinity for opioid receptors. Its analgesic effect is primarily mediated by its metabolism to morphine in the liver. This metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP2D6. Morphine then acts as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
The binding of morphine to the MOR initiates a signaling cascade that ultimately leads to the analgesic effect. This involves the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity, leading to hyperpolarization of neurons and a decrease in the transmission of pain signals.
Codeine Metabolism and Signaling Pathway
Experimental Workflow for Crystal Structure Analysis
The systematic analysis of the crystal structure of a pharmaceutical compound like this compound follows a logical progression of experiments, from initial screening to detailed structural elucidation.
Experimental Workflow for Crystal Structure Analysis
Conclusion
The comprehensive crystal structure analysis of this compound is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. While a complete crystallographic dataset for this compound is not publicly available, this guide outlines the essential experimental techniques and provides relevant data from closely related structures. The application of a suite of analytical methods, including X-ray diffraction, thermal analysis, and spectroscopy, allows for a thorough characterization of the solid-state properties of this important opioid analgesic. Further research to elucidate the crystal structures of the various hydrates of this compound would be highly beneficial to the pharmaceutical sciences.
References
An In-depth Technical Guide to the Synthesis and Characterization of Codeine Sulphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of codeine sulphate derivatives. It includes detailed experimental protocols for the preparation of key derivatives, in-depth methodologies for their analytical characterization, and a summary of relevant quantitative data to support drug development and research endeavors.
Synthesis of this compound Derivatives
The primary methods for the synthesis of this compound derivatives involve the selective sulfation of the hydroxyl groups of the codeine molecule. The two main derivatives are codeine-6-sulphate and codeine-3-sulphate, formed by targeting the respective hydroxyl positions. A common and effective method for sulfation utilizes a pyridine-SO₃ complex or sulfuric acid with a coupling agent.
Synthesis of Codeine-6-Sulphate
The synthesis of codeine-6-sulphate is achieved through the direct sulfation of the C6 hydroxyl group of codeine.
-
Dissolution: Dissolve codeine in a suitable anhydrous solvent such as pyridine (B92270) or dimethylformamide (DMF).
-
Sulfation: Add a sulfating agent, such as a pyridine-sulfur trioxide complex, to the solution. The reaction is typically carried out at room temperature with stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching and Precipitation: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then with diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield codeine-6-sulphate as a white solid.
Synthesis of Other Codeine Derivatives
Codeine-N-oxide is formed through the oxidation of the tertiary amine in the codeine molecule.
-
Oxidation: Dissolve codeine in a suitable solvent like methanol (B129727) or chloroform.
-
Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the excess oxidizing agent is quenched, and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to afford pure codeine N-oxide.
Characterization of this compound Derivatives
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of codeine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to aid in the assignment of protons and carbons.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives, confirming their identity. Gas chromatography-mass spectrometry (GC-MS) is often employed, typically requiring derivatization to increase the volatility of the analytes.
-
Sample Preparation: Place a small amount of the sample (approximately 1 mg) in a vial and dry it completely under a stream of nitrogen.
-
Derivatization (Silylation): Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample. Heat the mixture at 70-80°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature to achieve good separation of the analytes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compounds and can also be used for their quantification.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: Use a reverse-phase column (e.g., C18).
-
Detection: Employ a UV detector set at a wavelength where the analyte has maximum absorbance (typically around 285 nm for codeine derivatives).
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for codeine and its sulphate derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-158 |
| Codeine-6-sulphate | C₁₈H₂₁NO₆S | 379.43 | >250 (decomposes) |
| Codeine N-oxide | C₁₈H₂₁NO₄ | 315.36 | 231-233 |
Table 1: Physical Properties of Codeine and its Derivatives.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) in D₂O | ¹³C NMR Chemical Shifts (δ, ppm) in D₂O |
| Codeine | 6.7-6.9 (m, 2H, Ar-H), 5.7 (d, 1H, H-7), 5.3 (d, 1H, H-8), 4.9 (d, 1H, H-5), 4.2 (m, 1H, H-6), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, NCH₃) | 146.8, 142.5, 130.8, 128.7, 120.0, 114.8, 91.5, 66.8, 56.5, 46.7, 42.9, 40.8, 35.6, 29.9, 20.4 |
| Codeine-6-sulphate | 6.8-7.0 (m, 2H, Ar-H), 5.8 (d, 1H, H-7), 5.4 (d, 1H, H-8), 5.0 (d, 1H, H-5), 4.7 (m, 1H, H-6), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, NCH₃) | 146.5, 142.2, 130.5, 128.4, 119.8, 114.5, 91.2, 74.5, 56.3, 46.5, 42.7, 40.6, 35.4, 29.7, 20.2 |
Table 2: NMR Spectroscopic Data for Codeine and Codeine-6-sulphate. Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
| Compound (as TMS derivative) | Key Mass Spectral Fragments (m/z) |
| Codeine-TMS | 371 (M⁺), 356, 234, 178 |
| Codeine-6-sulphate-TMS | 451 (M⁺), 436, 314, 234 |
Table 3: Mass Spectrometry Data for Trimethylsilyl (TMS) Derivatives.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a general experimental workflow.
Caption: Synthetic pathway for Codeine-6-Sulphate.
Caption: Synthetic pathway for Codeine N-oxide.
Caption: General workflow for synthesis and characterization.
The Pharmacological Profile of Codeine Sulphate and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profiling of codeine sulphate and its analogues. It delves into their interactions with opioid receptors, metabolic pathways, and the resultant in vitro and in vivo effects. This document is intended to serve as a core resource, offering detailed experimental protocols and comparative data to inform drug discovery and development in the field of analgesics.
Introduction
Codeine, a naturally occurring opiate, serves as a cornerstone for the development of a wide array of analgesic compounds. As a prodrug, its therapeutic efficacy is largely dependent on its metabolic conversion to morphine.[1][2][3] The pharmacological profile of codeine and its synthetic or semi-synthetic analogues is complex, involving multifaceted interactions with the endogenous opioid system. Understanding the nuances of receptor affinity, functional activity, and pharmacokinetic properties is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. This guide outlines the key methodologies and data crucial for the comprehensive pharmacological characterization of this class of compounds.
Metabolic Activation and Pharmacokinetics
The clinical effects of codeine are significantly influenced by its metabolism. The primary pathway to its analgesic activity is the O-demethylation of codeine to morphine, a reaction catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[4][5][6][7] This metabolic step is critical, as morphine exhibits a much higher affinity for the µ-opioid receptor (MOR) than codeine itself.[3][6] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in analgesic response and adverse effects. Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, with ultrarapid metabolizers being at an increased risk of morphine toxicity even at standard codeine doses.[3][5][7][8]
Codeine is also metabolized through other pathways. N-demethylation to norcodeine is mediated by CYP3A4, and glucuronidation of codeine and its metabolites is carried out by UGT2B7, leading to compounds like codeine-6-glucuronide, morphine-3-glucuronide (B1234276) (M3G), and morphine-6-glucuronide (B1233000) (M6G).[4][6][9] Notably, M6G is an active metabolite with potent analgesic properties.[4]
Pharmacokinetic Parameters
The pharmacokinetic profile of codeine and its metabolites is crucial for determining dosing regimens and predicting clinical outcomes. The following table summarizes key pharmacokinetic parameters for codeine and its major metabolites.
| Compound | Half-life (t½) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Primary Metabolic Enzymes | Reference |
| Codeine | ~2.5 - 3 hours | Variable | Variable | CYP2D6, CYP3A4, UGT2B7 | [1] |
| Morphine | Variable (dependent on codeine metabolism) | Lower in CYP2D6 poor metabolizers | Lower in CYP2D6 poor metabolizers | UGT2B7 | [4][9] |
| Codeine-6-Glucuronide | --- | --- | AUC is ~15 times higher than codeine in extensive metabolizers | UGT2B7 | [9] |
| Morphine-6-Glucuronide | --- | Lower in CYP2D6 poor metabolizers | Lower in CYP2D6 poor metabolizers | --- | [4][9] |
| Norcodeine | --- | Higher in CYP2D6 poor metabolizers | Higher in CYP2D6 poor metabolizers | CYP3A4 | [9] |
Note: Cmax and AUC values are highly dependent on the individual's CYP2D6 genotype and are therefore presented qualitatively. "---" indicates data not consistently reported in the reviewed sources.
Receptor Binding Affinity
The initial step in the mechanism of action of codeine analogues is their binding to opioid receptors. The affinity of a compound for different opioid receptor subtypes (µ, δ, and κ) determines its pharmacological profile and potential side effects. Radioligand binding assays are the standard method for determining the binding affinity (Ki) of a test compound.
Receptor Binding Affinity Data
The following table summarizes the binding affinities of codeine, its metabolites, and selected analogues for the µ-opioid receptor.
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Codeine | µ | > 100 | Recombinant human MOR | [10] |
| Morphine | µ | 1 - 100 | Recombinant human MOR | [10] |
| Dihydrocodeine | µ, δ, κ | Lower affinity than morphine | Guinea-pig brain homogenates | [11] |
| Codeine-6-Glucuronide | µ | Affinity not significantly different from codeine | Guinea-pig brain homogenates | [11] |
| Morphine-6-Glucuronide | µ | --- | --- | |
| 14-Methoxycodeine-6-O-sulfate | µ | Higher affinity than codeine-6-O-sulfate | --- | [12][13] |
"---" indicates data not consistently reported in the reviewed sources.
In Vitro Functional Activity
Beyond binding, it is crucial to assess the functional activity of codeine analogues at the opioid receptor. These assays determine whether a compound acts as an agonist, antagonist, or partial agonist and quantify its potency and efficacy.
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) like the µ-opioid receptor.[14][15][16] Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[14][16]
In Vitro Functional Activity Data
| Compound | Assay | Parameter | Value | Test System | Reference |
| DAMGO (standard µ-agonist) | [³⁵S]GTPγS | Efficacy | Full Agonist | Mouse Brainstem Membranes | [14] |
| Morphine | [³⁵S]GTPγS | Efficacy | Partial Agonist | --- | [14] |
| 14-Methoxycodeine-6-O-sulfate | [³⁵S]GTPγS | Potency & Efficacy | Higher than codeine-6-O-sulfate | --- | [13] |
"---" indicates data not consistently reported in the reviewed sources.
In Vivo Efficacy
Animal models of nociception are essential for evaluating the analgesic efficacy of codeine analogues. The hot plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.[17][18][19]
Hot Plate Test
In the hot plate test, an animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured.[17][18] An increase in the response latency following drug administration indicates an analgesic effect.
In Vivo Analgesic Activity Data
| Compound | Animal Model | Route of Administration | Analgesic Effect | Reference |
| Codeine | Rat (Spinal Cord Injury) | Subcutaneous | Attenuated mechanical and cold allodynia | [20] |
| 14-Methoxycodeine-6-O-sulfate | Rat (Tail-flick) | Subcutaneous | Equipotent to morphine | [13] |
| Codeine-6-O-sulfate | Rat (Tail-flick) | Subcutaneous | Less efficacious than morphine | [13] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[21]
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[21]
-
Test Compound: this compound analogue.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[21]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[21]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[21]
-
Scintillation Counter.[21]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[21]
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.[21]
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[21]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[21]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[21]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[21]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[21]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate the µ-opioid receptor.
Materials:
-
Membrane suspension from cells expressing the µ-opioid receptor.[14]
-
[³⁵S]GTPγS.[14]
-
GDP.[14]
-
Unlabeled GTPγS (for non-specific binding).[14]
-
Test Compound: this compound analogue.
-
Positive Control: DAMGO.[14]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[22]
Procedure:
-
Assay Setup (in a 96-well plate):
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.[14]
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Add scintillation cocktail to the filters and count the radioactivity.[14]
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from all other values.[14]
-
Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the test compound concentration.[14]
-
Determine EC50 and Emax: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[14]
Hot Plate Analgesia Test
Objective: To assess the in vivo analgesic efficacy of a test compound against thermal pain.
Materials:
-
Test animals (e.g., mice or rats).
-
Test Compound: this compound analogue.
-
Vehicle control.
-
Positive control (e.g., morphine).[17]
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and apparatus.
-
Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 52-55°C) and measuring the time until a nociceptive response (paw licking or jumping) is observed.[17][23] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[23]
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency.[17]
-
Data Collection: Record the latency times for all animals in each treatment group.
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Statistical Analysis: Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in %MPE compared to the vehicle group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like morphine (the active metabolite of codeine) initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o).[24][25] Upon activation, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[24][26] The Gβγ subunits can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[25] These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release, resulting in the analgesic effect.[2][26]
Caption: Mu-opioid receptor signaling cascade leading to analgesia.
Experimental Workflow for Pharmacological Profiling
The pharmacological profiling of a novel this compound analogue follows a logical progression from in vitro characterization to in vivo efficacy testing. This workflow ensures a comprehensive understanding of the compound's properties before advancing to more complex studies.
Caption: General experimental workflow for profiling codeine analogues.
Logical Relationship of Codeine Metabolism to Activity
The pharmacological activity of codeine is intrinsically linked to its metabolic fate. This diagram illustrates the critical role of CYP2D6 in converting the less active prodrug into the potent analgesic, morphine.
Caption: Metabolic conversion of codeine and its impact on analgesia.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6- O-sulfate and Codeine-6- O-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 24. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 25. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Codeine Sulphate Receptor Binding Affinity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of codeine sulphate's receptor binding affinity, focusing on its interaction with opioid receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document details the binding profiles of codeine and its primary active metabolite, morphine, summarizes quantitative binding data, provides detailed experimental protocols for key assays, and visualizes critical signaling pathways.
Introduction: The Prodrug Nature of Codeine
Codeine is an opioid analgesic that exerts its primary pharmacological effects through its conversion to morphine.[1][2] Codeine itself displays a significantly lower affinity for opioid receptors compared to its active metabolite.[1][3] The analgesic properties of codeine are therefore largely dependent on its metabolism by the cytochrome P450 enzyme CYP2D6 to morphine.[2][4] Understanding the receptor binding affinities of both codeine and morphine is crucial for comprehending its therapeutic actions and potential side effects.
Opioid receptors are G protein-coupled receptors (GPCRs) primarily classified into three main types: mu (µ), delta (δ), and kappa (κ).[3][5] Morphine, the principal active metabolite of codeine, is a potent agonist at the µ-opioid receptor (MOR), which is the primary mediator of its analgesic effects.[1][6]
Receptor Binding Affinity Data
The following tables summarize the quantitative data on the binding affinity of codeine, its major metabolite morphine, and related compounds to the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data is presented as Ki (nM), which represents the inhibition constant and is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki in nM) of Codeine, Morphine, and Related Opioids for the Mu (µ)-Opioid Receptor
| Compound | Ki (nM) for µ-Opioid Receptor | Reference |
|---|---|---|
| Codeine | 3,300 | [5] |
| Morphine | 1.2 - 3.0 | [5][7] |
| Morphine-6-glucuronide | 0.6 | [7] |
| Hydrocodone | 19.8 | [7] |
| Hydromorphone | 0.6 | [7] |
| Oxycodone | 25.9 | [5] |
| Fentanyl | 1.35 |[5] |
Table 2: Comparative Binding Affinity (Ki in nM) of Codeine and Morphine for µ, δ, and κ Opioid Receptors
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| Codeine | 3,300 | >10,000 | >10,000 | [5][8] |
| Morphine | 3.0 | >1000 | >1000 |[5] |
Note: Data is compiled from studies using guinea-pig or rat brain homogenates and recombinant human MOR expressed in cell lines.
Experimental Protocols
The determination of receptor binding affinity is typically performed using radioligand binding assays. Below are detailed methodologies for conducting saturation and competitive binding assays to characterize the interaction of compounds like this compound with opioid receptors.
Preparation of Brain Homogenates for Receptor Source
A common source of opioid receptors for binding assays is mammalian brain tissue.
Materials:
-
Whole brain (e.g., from guinea pig or rat)
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved ethical protocols and rapidly dissect the brain on ice.
-
Weigh the brain tissue and place it in a pre-chilled beaker with 10-20 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron at a low setting until a uniform suspension is achieved. All steps should be performed at 4°C to minimize protein degradation.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing the opioid receptors.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
The membrane preparation can be used immediately or stored in aliquots at -80°C for future use.
Radioligand Binding Assays
This assay is used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Receptor membrane preparation (as described in 3.1)
-
Radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69593 for κ-receptors) with high specific activity.[4]
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "total binding" and "non-specific binding".
-
Total Binding Wells: Add a specific volume of receptor membrane preparation and the corresponding dilution of the radioligand.
-
Non-specific Binding Wells: Add the same volume of receptor membrane preparation, the radioligand dilution, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone) to saturate the receptors and prevent the binding of the radioligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration of the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding as a function of the radioligand concentration. The resulting curve should be hyperbolic and can be analyzed using non-linear regression to determine the Kd and Bmax values.
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compound (e.g., this compound) at various concentrations.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for "total binding," "non-specific binding," and for each concentration of the test compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells except the blanks.
-
Total Binding Wells: Add receptor membrane preparation and radioligand.
-
Non-specific Binding Wells: Add receptor membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).
-
Competition Wells: Add receptor membrane preparation, radioligand, and the corresponding dilution of the test compound.
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This should generate a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation :[9][10]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
-
Signaling Pathways
Activation of opioid receptors by agonists like morphine initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gi/o).[2][11]
G-Protein Signaling Cascade
-
Agonist Binding: Morphine (the active metabolite of codeine) binds to the µ-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gα subunit releases GDP and binds GTP.[12][13]
-
Subunit Dissociation: The activated G protein dissociates into its Gα-GTP and Gβγ subunits.[13][14]
-
Downstream Effector Modulation:
-
The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][14]
-
The Gβγ subunit modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[13][14]
-
-
Termination of Signaling: The Gα subunit possesses intrinsic GTPase activity, which hydrolyzes GTP back to GDP. This leads to the re-association of the Gα and Gβγ subunits, terminating the signal. This process is accelerated by Regulator of G protein Signaling (RGS) proteins.[12][13]
The net effect of this signaling cascade is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain transmission, resulting in analgesia.
β-Arrestin Pathway
Upon prolonged or high-intensity stimulation, opioid receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G protein, leading to desensitization and internalization of the receptor. This process is a key mechanism of opioid tolerance. β-arrestin can also initiate its own signaling cascades, which are implicated in some of the adverse effects of opioids.[11]
Mandatory Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
Mu-Opioid Receptor G-Protein Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 12. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
mechanism of action of codeine sulphate in neurological pathways
An In-depth Technical Guide on the Mechanism of Action of Codeine Sulphate in Neurological Pathways
Introduction
Codeine, or 3-methylmorphine, is an opioid analgesic indicated for the management of mild to moderate pain and for its antitussive properties.[1][2][3] Despite its widespread clinical use, codeine itself is a prodrug with weak intrinsic pharmacological activity.[3][4][5] Its therapeutic effects are primarily mediated through its metabolic conversion to more potent opioid compounds, principally morphine.[3] This guide provides a detailed examination of the pharmacokinetics, pharmacodynamics, and underlying neurological signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics and Metabolism
The clinical efficacy and safety profile of codeine are critically dependent on its complex metabolic fate, which exhibits significant interindividual variability due to genetic factors.
Absorption, Distribution, and Excretion
Codeine is well-absorbed from the gastrointestinal tract, with peak plasma concentrations achieved approximately one hour after oral administration.[2] It has a volume of distribution of 3 to 6 L/kg, indicating extensive tissue distribution, and it readily crosses the blood-brain barrier.[2][6] The elimination half-life is approximately 2.5 to 3 hours.[6] Codeine and its metabolites are primarily excreted by the kidneys.[1][6]
Metabolic Pathways
Codeine is extensively metabolized in the liver via three primary pathways.[1][3][7]
-
O-demethylation (CYP2D6): Approximately 5-10% of a codeine dose is O-demethylated by the cytochrome P450 2D6 (CYP2D6) enzyme to form morphine.[2][4][7][8] This pathway is essential for codeine's analgesic effect, as morphine has a 200-fold greater affinity for the µ-opioid receptor (MOR) than codeine.[4][7][8]
-
N-demethylation (CYP3A4): Around 10% of codeine is N-demethylated by CYP3A4 to norcodeine, a metabolite with weak analgesic activity.[1][2][7]
-
Glucuronidation (UGT2B7): The most extensive metabolic route (approximately 50-70%) involves conjugation with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide (B1240514) (C6G).[1][7][9]
Morphine itself is further metabolized by UGT2B7 and UGT1A1 into two key metabolites:
-
Morphine-6-glucuronide (M6G): An active metabolite that is a potent µ-opioid receptor agonist and contributes to analgesia.[10][11][12][13]
-
Morphine-3-glucuronide (M3G): The major metabolite of morphine, which lacks analgesic activity and has been associated with neuroexcitatory effects such as allodynia and myoclonus.[11][12][14][15]
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ClinPGx [clinpgx.org]
- 8. files.cpicpgx.org [files.cpicpgx.org]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]
- 12. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphine-3-Glucuronide, Physiology and Behavior | Graduate school of pain | EURIDOL [euridol.unistra.fr]
Unraveling the Genetic Blueprint of Codeine Sulphate Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely prescribed opioid analgesic, relies on a complex metabolic pathway for its therapeutic effect. The conversion of codeine to its active metabolite, morphine, is primarily mediated by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Genetic variations within the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, resulting in a spectrum of metabolic phenotypes. This variability has profound clinical implications, affecting both the efficacy and safety of codeine therapy. Understanding the genetic basis of codeine sulphate metabolism is therefore critical for optimizing pain management and minimizing the risk of adverse drug reactions. This technical guide provides a comprehensive overview of the key enzymes, genetic polymorphisms, and experimental methodologies central to the study of codeine metabolism variability.
Core Metabolic Pathways of this compound
Codeine is metabolized in the liver through several key enzymatic pathways. The majority of a codeine dose is metabolized into inactive compounds, while a small but crucial fraction is converted to the potent analgesic, morphine.[1]
-
O-demethylation to Morphine: This critical activation step is almost exclusively catalyzed by the CYP2D6 enzyme.[2][3] Typically, only 5-10% of codeine is converted to morphine in individuals with normal enzyme function.[1] However, this percentage can vary dramatically based on an individual's CYP2D6 genotype.[2]
-
Glucuronidation to Codeine-6-glucuronide: Approximately 50-70% of codeine is directly conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) to form codeine-6-glucuronide.[4]
-
N-demethylation to Norcodeine: Around 10-15% of codeine is N-demethylated to norcodeine by the CYP3A4 enzyme.[4]
The analgesic effect of codeine is largely attributed to the morphine formed via the CYP2D6 pathway.[3] Variations in the activity of this enzyme are the primary determinant of the clinical variability observed with codeine treatment.
The Central Role of CYP2D6 Polymorphisms
The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[5] These genetic variants can result in a range of enzyme activity, from complete absence to significantly increased function. This genetic diversity leads to the classification of individuals into distinct metabolizer phenotypes.
CYP2D6 Metabolizer Phenotypes
Based on their CYP2D6 genotype, individuals can be categorized into four main phenotypes:
-
Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles, leading to a lack or significant reduction in enzyme activity.[5] PMs are unable to effectively convert codeine to morphine, often resulting in a lack of analgesic response.[1]
-
Intermediate Metabolizers (IMs): IMs have a combination of alleles that result in decreased enzyme activity.[5] They may experience a diminished analgesic effect from codeine.
-
Extensive (Normal) Metabolizers (EMs): EMs have at least one fully functional CYP2D6 allele and are considered to have normal enzyme activity.[4] This is the most common phenotype.
-
Ultrarapid Metabolizers (UMs): UMs carry multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[5] They convert codeine to morphine at an accelerated rate, which can result in higher-than-expected morphine concentrations and an increased risk of toxicity, including respiratory depression.[1]
The clinical implications of these phenotypes are significant. PMs may not achieve adequate pain relief, while UMs are at risk of life-threatening adverse events even with standard doses of codeine.[1]
Data Presentation: Quantitative Insights into Codeine Metabolism
The following tables summarize key quantitative data related to the genetic basis of codeine metabolism variability.
Table 1: Contribution of Key Enzymes to Codeine Metabolism
| Metabolic Pathway | Enzyme | Percentage of Codeine Metabolized | Metabolite | Analgesic Activity |
| O-demethylation | CYP2D6 | 0-15%[4] | Morphine | High |
| Glucuronidation | UGT2B7 | 50-70%[4] | Codeine-6-glucuronide | Weak |
| N-demethylation | CYP3A4 | 10-15%[4] | Norcodeine | Weak |
Table 2: CYP2D6 Allele Frequencies in Different Ethnic Populations
| Allele Type | Allele Examples | European Caucasians | Asians | Africans & African Americans |
| Functional | 1, *2 | ~71%[6] | ~50%[6] | ~50%[6] |
| Reduced Function | 10, 17, *41 | - | High frequency of *10 (median 41%)[6] | High frequency of *17 (35%)[6] |
| Non-functional | 3, *4, *5, *6 | ~26% (mainly *4)[6] | - | 14.5% (African Americans) vs 6.3% (Africans)[6] |
Table 3: CYP2D6 Phenotype Prevalence and Clinical Implications
| Phenotype | Genotype Examples | Prevalence (approximate) | Clinical Implication for Codeine Therapy |
| Poor Metabolizer (PM) | 4/4, 5/5 | 5-10% in Caucasians[7] | Lack of analgesic effect.[1] |
| Intermediate Metabolizer (IM) | 1/41, 4/10 | Varies by ethnicity | Reduced analgesic effect. |
| Extensive (Normal) Metabolizer (EM) | 1/1, 1/2 | 77-92%[1] | Expected analgesic response. |
| Ultrarapid Metabolizer (UM) | *1xN, *2xN | 1-2% in general population, up to 28% in North Africans, Ethiopians, and Arabs[8] | Increased risk of morphine toxicity.[1] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the genetic and phenotypic basis of codeine metabolism. Below are outlines of key experimental protocols.
CYP2D6 Genotyping: PCR-RFLP Method
Objective: To identify specific CYP2D6 alleles associated with altered enzyme function.
Principle: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping known single nucleotide polymorphisms (SNPs). The target DNA sequence is amplified by PCR, and the resulting amplicons are digested with a specific restriction enzyme that recognizes a sequence altered by the SNP. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit.
-
PCR Amplification: A specific region of the CYP2D6 gene containing the SNP of interest is amplified using allele-specific primers.
-
Reaction Mixture: A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: The PCR protocol generally involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme according to the manufacturer's instructions. The choice of enzyme depends on the specific allele being investigated.
-
Gel Electrophoresis: The digested DNA fragments are separated on an agarose (B213101) gel. The resulting banding pattern indicates the presence or absence of the restriction site and thus the genotype.[9]
Note: For detecting gene duplications or deletions, more advanced techniques like Extra Long PCR (XL-PCR) may be employed.[9][10]
Analysis of Codeine and its Metabolites: HPLC-MS/MS Method
Objective: To quantify the concentrations of codeine and its metabolites (morphine, codeine-6-glucuronide, norcodeine) in biological samples (plasma or urine).
Principle: High-Performance Liquid Chromatography (HPLC) separates the compounds of interest based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for highly sensitive and specific detection and quantification.
Methodology:
-
Sample Preparation:
-
Plasma: Proteins are precipitated using a solvent like acetonitrile (B52724). The supernatant is then collected for analysis.
-
Urine: Samples may require enzymatic hydrolysis to cleave glucuronide conjugates before extraction. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes.[11]
-
-
HPLC Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the compounds.[12]
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[12]
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.
CYP2D6 Phenotyping: Dextromethorphan (B48470) as a Probe Drug
Objective: To assess an individual's in vivo CYP2D6 enzyme activity.
Principle: Dextromethorphan is a safe and well-characterized probe drug that is primarily metabolized by CYP2D6 to dextrorphan (B195859). The ratio of dextromethorphan to dextrorphan in urine or plasma is inversely correlated with CYP2D6 activity.
Methodology:
-
Drug Administration: A single oral dose of dextromethorphan (e.g., 30 mg) is administered to the subject.[13]
-
Sample Collection: Urine or blood samples are collected at specific time points after drug administration (e.g., 4-8 hours for urine).[13][14]
-
Sample Analysis: The concentrations of dextromethorphan and dextrorphan in the collected samples are measured using HPLC or LC-MS/MS.
-
Metabolic Ratio (MR) Calculation: The MR is calculated as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.
-
Phenotype Assignment: The individual's CYP2D6 phenotype is determined based on the calculated MR. A high MR indicates low CYP2D6 activity (Poor Metabolizer), while a low MR indicates high activity (Extensive or Ultrarapid Metabolizer).[13]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in codeine metabolism and pharmacogenetics.
Caption: Metabolic pathway of this compound.
Caption: Workflow for pharmacogenetic testing in codeine therapy.
Caption: Correlation between CYP2D6 genotype, phenotype, and clinical outcome.
Conclusion
The genetic basis of this compound metabolism is a prime example of the clinical importance of pharmacogenetics. Variability in the CYP2D6 gene significantly influences the metabolic activation of codeine to morphine, leading to predictable differences in patient outcomes. For researchers, scientists, and drug development professionals, a thorough understanding of these genetic factors is paramount. The integration of pharmacogenetic testing into clinical practice holds the promise of personalized pain management, enabling the selection of appropriate analgesics and dosing strategies to maximize efficacy and ensure patient safety. Further research into the functional significance of rare CYP2D6 variants and the interplay of other genetic and non-genetic factors will continue to refine our ability to predict individual responses to codeine and other drugs metabolized by this critical enzyme.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. shimadzu.co.kr [shimadzu.co.kr]
- 13. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Codeine Sulphate Powder for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of codeine sulphate powder for laboratory applications. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective handling, analysis, and formulation of this compound.
Core Physicochemical Properties
This compound is a salt of codeine, an opioid analgesic. For laboratory purposes, it is typically supplied as a white, crystalline powder. The following tables summarize its key physicochemical properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol sulfate | [1] |
| Molecular Formula | (C₁₈H₂₁NO₃)₂·H₂SO₄ | [1] |
| Molecular Weight | 696.81 g/mol (anhydrous) | [1] |
| Appearance | White crystalline powder or colorless crystals | [2][3] |
| Taste | Bitter | [2] |
| Odor | Odorless | [2][3] |
| Melting Point | 278-282 °C | [1] |
| Hygroscopicity | Effloresces slowly in dry air | [3] |
| Photosensitivity | Affected by light | [1][3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | 33 mg/mL | [1] |
| Methanol | Slightly soluble | [4] |
| Chloroform | Insoluble | [4] |
| Diethyl Ether | Insoluble | [4] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 4.3 mg/mL | [1] |
Table 3: Acidity and Stability of this compound
| Property | Value | Source(s) |
| pKa | 8.2 (for codeine base) | [3] |
| pH of Saturated Aqueous Solution | ~9.8 (for codeine base) | [2] |
| Stability in Aqueous Solution | Predicted room temperature shelf life of approximately 44 years between pH 1 and 10 in the absence of strong buffer catalysts. | [5] |
| Degradation | Degradation is influenced by pH, temperature, and light.[5][6] | [5][6] |
Experimental Protocols
The following sections provide detailed methodologies for determining key physicochemical properties of this compound powder in a laboratory setting.
Determination of Melting Point
This protocol outlines the procedure for determining the melting point of this compound powder using a standard melting point apparatus.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of this compound powder into a mortar and gently grind it into a fine powder. This ensures uniform heat distribution.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of powder enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known (278-282 °C), rapidly heat the block to a temperature about 20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
-
Cooling and Cleanup: Allow the apparatus to cool completely before handling. Dispose of the used capillary tube in a designated sharps container.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the equilibrium shake-flask method for determining the solubility of this compound in water.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Screw-capped vials or flasks
-
Orbital shaker or magnetic stirrer with stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of water in a screw-capped vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled water bath or incubator set to a specific temperature (e.g., 25 °C). Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Dilute the clear filtrate with a known volume of water to a concentration that falls within the linear range of the analytical method to be used.
-
Concentration Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in mg/mL or g/L.
Determination of pKa (Potentiometric Titration)
This protocol details the determination of the acid dissociation constant (pKa) of codeine (as the basic functional group in this compound) using potentiometric titration.
Materials:
-
This compound powder
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a known amount of this compound powder and dissolve it in a known volume of deionized water. Add a specific amount of KCl to maintain a constant ionic strength.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of the standardized HCl solution.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (where the slope is steepest). This can be done by examining the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.
Powder X-ray Diffraction (PXRD) Analysis
This protocol outlines the general procedure for preparing a powdered sample of this compound for analysis by PXRD.
Materials:
-
This compound powder
-
Mortar and pestle
-
PXRD sample holder (e.g., zero-background holder)
-
Glass slide
-
Powder X-ray diffractometer
Procedure:
-
Sample Preparation: Gently grind the this compound powder in a mortar and pestle to achieve a fine, uniform particle size. This helps to minimize preferred orientation effects.
-
Sample Mounting:
-
Place a small amount of the powdered sample onto the PXRD sample holder.
-
Use a glass slide to gently press and flatten the powder, ensuring the surface is smooth and level with the surface of the holder. Avoid excessive pressure, which can induce preferred orientation.
-
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Acquisition: Set the instrument parameters for data collection, including the 2θ range, step size, and scan speed. A typical scan range for organic compounds is from 5° to 40° 2θ.
-
Data Analysis: The resulting diffraction pattern can be used for phase identification, crystallinity assessment, and comparison with reference patterns.
Signaling Pathway and Experimental Workflow Visualizations
Metabolic Pathway of Codeine
Codeine itself has a low affinity for opioid receptors and acts as a prodrug. Its analgesic effects are primarily mediated by its conversion to morphine in the liver. This metabolic process is crucial for its pharmacological activity.
Mu-Opioid Receptor Downstream Signaling Pathway
The primary active metabolite of codeine, morphine, exerts its analgesic effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of pain signals.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new batch of this compound powder in a laboratory setting.
Laboratory Handling and Safety
This compound is a controlled substance and a potent pharmaceutical compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound powder.
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a secure, locked location as required by regulations for controlled substances.[1][3]
-
Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the powder and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for hazardous and controlled substance waste. Do not dispose of it down the drain or in the regular trash.
This guide provides a foundational understanding of the physicochemical properties of this compound for laboratory use. For specific applications, it is recommended to consult relevant pharmacopeial monographs and institutional safety guidelines.
References
- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 2. studylib.net [studylib.net]
- 3. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. retsch.com [retsch.com]
Unlocking New Therapeutic Frontiers for Codeine Sulphate: A Technical Guide
For Immediate Release
This technical guide explores the burgeoning landscape of novel therapeutic applications for codeine sulphate, extending beyond its traditional roles in analgesia and antitussive therapy. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical findings, offering a detailed examination of emerging therapeutic avenues, with a significant focus on gastroenterology and immunology. Through a comprehensive review of existing literature, this paper presents detailed experimental protocols, quantitative data, and visual representations of key biological pathways to foster further investigation and innovation in the repurposing of this well-established pharmaceutical agent.
Executive Summary
This compound, a widely utilized opioid for the management of mild to moderate pain and cough, is now the subject of investigation for new therapeutic roles. This guide delves into the scientific rationale and evidence supporting the exploration of this compound for conditions unrelated to its primary indications. The following sections will provide an in-depth analysis of its effects on gastrointestinal motility and its immunomodulatory properties, supported by experimental data and procedural details to aid in the design of future research.
Novel Applications in Gastroenterology: Management of Diarrhea and Intestinal Motility
While the constipating effect of opioids is a known side effect, targeted application of this mechanism presents a therapeutic opportunity in the management of diarrheal diseases. Research has elucidated the specific actions of codeine on the gastrointestinal tract, suggesting a potential for its use in treating chronic idiopathic diarrhea and other motility disorders.[1][2]
Mechanism of Action in the Gastrointestinal Tract
Codeine exerts its effects on the gastrointestinal system primarily by acting on μ-opioid receptors in the enteric nervous system. This interaction leads to a decrease in peristalsis and an increase in segmental contractions, which slows down the transit of luminal contents.[3][4] This delay allows for greater absorption of water and electrolytes, resulting in firmer stools and reduced frequency of bowel movements.[3] Studies indicate that codeine markedly slows fluid movement through the jejunum, a key site for nutrient and fluid absorption.[3][5]
Quantitative Data from Clinical Studies
The following table summarizes key quantitative findings from clinical trials investigating the effect of this compound on gastrointestinal transit.
| Study Parameter | Placebo | This compound | p-value | Reference |
| Stool Frequency (Bowel Movements/Day) | ||||
| Lactulose-Induced Diarrhea | 2.4 ± 1.0 | 1.2 ± 0.4 | <0.05 | [1] |
| Colonic Transit (Geometric Center at 24h) | 2.33 | 1.5 | <0.05 | [4] |
| Small-Bowel Transit Time (min) | Not Reported | Significantly Delayed | <0.05 | [4] |
| Gastric Emptying | Not Reported | Significantly Delayed | <0.05 | [4] |
Experimental Protocol: Scintigraphic Measurement of Gastrointestinal Transit
A key methodology for quantifying the effects of codeine on gut motility is scintigraphy.
Objective: To assess the effect of this compound on gastric, small-bowel, and colonic transit times.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited for a double-blind, placebo-controlled study.[4]
-
Randomization: Participants are randomized to one of four groups: placebo, this compound alone, a peripheral mu-opioid antagonist (e.g., alvimopan) alone, or this compound in combination with the antagonist.[4]
-
Drug Administration: this compound is administered at a dose of 30 mg four times a day.[4]
-
Radiolabeled Meal: Gastric emptying and small-bowel transit are measured using a 99m-labeled technetium egg meal.[4]
-
Colonic Transit Measurement: Colonic transit is assessed using 111-labeled indium charcoal delivered to the proximal colon via a delayed-release capsule.[4]
-
Imaging: Serial gamma camera imaging is performed to track the movement of the radiolabels through the gastrointestinal tract.
-
Data Analysis: The geometric center of the colonic counts at 24 hours and the time for 50% ascending colon emptying are calculated as primary endpoints for colonic transit.[4] Analysis of covariance is used to determine statistical significance.[4]
Signaling and Workflow Diagrams
Caption: Mechanism of codeine's antidiarrheal effect.
Caption: Scintigraphy experimental workflow.
Immunomodulatory Effects of this compound
Emerging research suggests that opioids, including codeine, can modulate the immune system.[6] While some opioids like morphine have been shown to be immunosuppressive, the effects of codeine are less clear and may differ.[7][8] This presents a potential therapeutic avenue for conditions with an inflammatory component, although further research is required to delineate the precise mechanisms and clinical implications.
Interaction with Immune Cells
Codeine has been observed to interact with various components of the immune system. One study noted that while morphine and oxycodone impaired splenocyte proliferation and Natural Killer (NK) cell activity, codeine treatment resulted in no significant immunosuppressive effects in mice.[7] Another study found that codeine's metabolite, codeine-6-glucuronide, exhibited significantly less immunosuppressive effects than codeine itself in vitro, suggesting a potential for developing derivatives with more favorable immune profiles.[9]
Furthermore, codeine has been shown to induce the production of chemokines and cytokines, such as IL-8 and MCP-1, from human mast cells.[10] This suggests a role in regulating inflammatory cell recruitment and late-phase allergic inflammation.[10]
Quantitative Data on Immunomodulation
The following table summarizes comparative data on the immunosuppressive effects of codeine and its metabolite.
| Compound | Immunosuppressive Effect (in vitro) | Reference |
| Codeine | Present | [9] |
| Codeine-6-glucuronide | Significantly Less than Codeine | [9] |
Experimental Protocol: In Vitro Assessment of Immunosuppression
Objective: To determine the in vitro immunosuppressive effects of codeine and its metabolites.
Methodology:
-
Cell Culture: Spleen cells are harvested from rodents (e.g., Sprague-Dawley rats).[9]
-
Mitogen Stimulation: The splenocytes are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation.[8]
-
Drug Exposure: The stimulated cells are cultured in the presence of varying concentrations of codeine, codeine-6-glucuronide, and a positive control (e.g., morphine).[9]
-
Proliferation Assay: Cell proliferation is measured using a standard method, such as the incorporation of radiolabeled thymidine (B127349) or a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The degree of inhibition of proliferation by each compound is calculated and compared to determine their relative immunosuppressive potency.
Signaling Pathway Diagram
Caption: Codeine-induced mast cell signaling.
Future Directions and Conclusion
The exploration of novel therapeutic applications for this compound is a promising field of research. The evidence for its utility in managing gastrointestinal hypermotility is the most robust, with clear mechanisms and quantifiable clinical effects. The immunomodulatory properties of codeine are more complex and require further investigation to determine their therapeutic potential. Future research should focus on:
-
Conducting larger, well-controlled clinical trials to establish the efficacy and safety of this compound for chronic diarrhea.
-
Investigating the specific opioid receptor subtypes involved in the immunomodulatory effects of codeine and its metabolites.
-
Exploring the potential for developing derivatives of codeine, such as codeine-6-glucuronide, with optimized therapeutic profiles for specific indications.
This technical guide provides a foundational overview for researchers and drug development professionals to build upon. The detailed protocols and summarized data are intended to facilitate the design of new studies that will further elucidate the therapeutic potential of this compound beyond its current clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. JCI - Citations to Studies of the Mechanism of the Antidiarrheal Effect of Codeine [jci.org]
- 4. Effect of alvimopan and codeine on gastrointestinal transit: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid System Modulates the Immune Function: A Review [transpopmed.org]
- 7. ohsu.edu [ohsu.edu]
- 8. Frontiers | The Role of Opioid Receptors in Immune System Function [frontiersin.org]
- 9. Analgesic and immunomodulatory effects of codeine and codeine 6-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codeine induces human mast cell chemokine and cytokine production: involvement of G-protein activation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Codeine Sulphate and Opioid Receptor Interactions: A Technical Guide
Abstract
Codeine, a widely used opioid analgesic, primarily exerts its therapeutic effects after being metabolized to morphine, which is a potent agonist for the mu-opioid receptor (MOR).[1] Understanding the molecular interactions between these compounds and the opioid receptors is crucial for the development of safer and more effective analgesics.[2] In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, provides a powerful computational framework to investigate these interactions at an atomic level.[3] This guide offers a technical overview of the methodologies used to model the binding of codeine and its active metabolite, morphine, to the mu-opioid receptor, presents relevant quantitative data, and visualizes key experimental workflows and biological pathways.
The Pharmacology of Codeine and the Mu-Opioid Receptor
Codeine itself is a prodrug with a low binding affinity for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for most opioid analgesics.[4][5][6] Its analgesic properties are largely dependent on its O-demethylation to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[1] Morphine is a much more potent MOR agonist, and its binding initiates a signaling cascade that leads to analgesia.[5]
The MOR is an inhibitory GPCR that couples to the Gαi/o subunit of the heterotrimeric G protein.[7] Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[8][9] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[8][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11][12][13] These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.
Core In Silico Methodologies
Computational approaches are essential for elucidating the dynamics of ligand-receptor interactions that static experimental structures cannot capture.[3][14]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., codeine or morphine) when bound to a second (the receptor, e.g., the MOR) to form a stable complex.[15][16] The primary goal is to identify the most stable binding pose, which is typically the one with the lowest free energy of binding. Scoring functions are used to estimate this binding energy, providing a quantitative measure of binding affinity.[17] This method is invaluable for high-throughput virtual screening and for generating hypotheses about the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the receptor's binding pocket.[18][19]
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.[2] Starting from a docked ligand-receptor complex, an MD simulation solves Newton's equations of motion for the system, providing a trajectory that reveals the dynamic behavior of the complex.[3][20] These simulations allow for the assessment of the stability of the binding pose, the conformational changes in the receptor upon ligand binding, and the role of solvent molecules in the interaction.[21][22] Force fields, such as CHARMM or MARTINI, are collections of parameters used to calculate the potential energy of the system and are essential for running accurate simulations.[23][24]
Experimental Protocols
The following sections outline generalized protocols for performing molecular docking and molecular dynamics simulations of codeine/morphine with the mu-opioid receptor.
Protocol for Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the human mu-opioid receptor from a protein database like the Protein Data Bank (PDB). Structures co-crystallized with a known agonist (e.g., PDB ID: 5C1M, 8EF6) are often used for agonist docking studies.[25][26]
-
Prepare the receptor using software like MGLTools or Schrödinger's Protein Preparation Wizard.[15][27] This involves removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, assigning partial charges, and repairing any missing side chains or loops.
-
-
Ligand Preparation:
-
Obtain the 3D structure of codeine sulphate or morphine. This can be done using a molecular editor like Avogadro or by downloading from a chemical database (e.g., PubChem).
-
Optimize the ligand's geometry and assign partial charges using a suitable force field (e.g., MMFF94). The protonation state of the ligand's amine group is critical and should be set based on a physiological pH of ~7.4.[28]
-
-
Grid Box Generation:
-
Define the binding site on the receptor. This is typically done by generating a grid box centered on the location of the co-crystallized ligand in the experimental structure or by using pocket detection algorithms.[27] The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand rotational and translational freedom.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the output, which typically includes a ranked list of binding poses based on their predicted binding energies (docking scores).[15]
-
Visualize the lowest-energy pose to identify key molecular interactions, such as hydrogen bonds with residues like D147 and H297, which are known to be important for morphinan (B1239233) binding.[18]
-
Protocol for Molecular Dynamics (MD) Simulation
-
System Setup:
-
Start with the lowest-energy ligand-receptor complex obtained from the molecular docking protocol.
-
Embed the complex in a lipid bilayer (e.g., a POPC membrane) to simulate the cell membrane environment, as the MOR is a transmembrane protein.[21]
-
Solvate the system with an explicit water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological concentration (~0.15 M).[21]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the system density to relax to the correct value. During equilibration, restraints are often applied to the protein and ligand heavy atoms, which are gradually released.
-
-
Production Run:
-
Run the simulation for a desired length of time (typically hundreds of nanoseconds to microseconds) without any restraints.[22] Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals. MD simulations are computationally intensive and are often run on high-performance computing clusters.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to study the system's dynamics. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of specific ligand-receptor hydrogen bonds over time.
-
Principal Component Analysis (PCA): To identify large-scale conformational changes in the receptor.[20]
-
-
Quantitative Analysis of Codeine-Opioid Receptor Interactions
The following tables summarize quantitative data from various in silico and in vitro studies.
Table 1: Molecular Docking Scores for Opioids at the Mu-Opioid Receptor
| Compound | PDB ID Used | Docking Score (kcal/mol) | Reference |
| Codeine | 8EF6 | -9.62 | [26] |
| Codeine | 4DKL | -7.82 | [15] |
| Morphine | 8EF6 | -10.50 | [26] |
| Morphine | 4DKL | -8.05 | [15] |
| Oxymorphone | 4DKL | -8.39 | [15] |
| Buprenorphine | 4DKL | -9.10 | [15] |
Note: Docking scores are estimates of binding free energy; lower values indicate stronger predicted binding. Scores are method- and software-dependent and should be compared cautiously across different studies.
Table 2: In Vitro Binding Affinities (Ki) of Opioids at the Mu-Opioid Receptor
| Compound | Ki (nM) | Assay System | Reference |
| Codeine | >100 | Recombinant human MOR | [29] |
| Morphine | 1.2 | Rat brain homogenate | [5] |
| Morphine | 1 - 100 | Recombinant human MOR | [29] |
| Morphine-6-Glucuronide | 0.6 | Rat brain homogenate | [5] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. Values can vary depending on the experimental conditions and tissue source.[17]
Visualization of Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and computational workflows.
Caption: Mu-Opioid Receptor (MOR) G-protein signaling pathway.
Caption: A typical workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the function of opioid receptors from molecular dynamics simulations of available crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the function of opioid receptors from molecular dynamics simulations of available crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 16. researchgate.net [researchgate.net]
- 17. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. juser.fz-juelich.de [juser.fz-juelich.de]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Computational Drug Design of Novel Agonists of the μ -Opioid Receptor to Inhibit Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. In silico evaluation of the effect of geometrical configuration and charge of opioid antagonists on their binding to opioid receptors - Krivorotov - Membrane and Cell Biology [snv63.ru]
- 29. zenodo.org [zenodo.org]
The Enantioselective Synthesis of Codeine Sulphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of modern enantioselective strategies for the synthesis of codeine, a critical opiate alkaloid. The document details key synthetic pathways, providing structured data on reaction efficiencies and stereoselectivity. Furthermore, it includes detailed experimental protocols for pivotal reactions and visual representations of the synthetic workflows to facilitate understanding and replication. The guide culminates in the final preparatory step for the conversion of codeine to its sulphate salt, a common pharmaceutical formulation.
Introduction
Codeine, a naturally occurring opioid, is widely used for its analgesic, antitussive, and antidiarrheal properties. While it can be isolated from Papaver somniferum, its extraction is often insufficient to meet global demand, necessitating synthetic production. The chiral complexity of the codeine molecule, possessing five stereocenters, presents a significant challenge for synthetic chemists. Enantioselective synthesis, which allows for the specific production of the desired (-)-enantiomer, is therefore of paramount importance. This guide explores several key enantioselective synthetic routes to codeine, highlighting the innovative strategies employed to control stereochemistry.
Key Enantioselective Synthetic Strategies
This section outlines notable enantioselective syntheses of codeine and its immediate precursors, providing a comparative analysis of their methodologies and efficiencies.
The Opatz Synthesis of (-)-Dihydrocodeine
A notable approach developed by Opatz and coworkers provides a short and high-yielding route to (-)-dihydrocodeine, a direct precursor to codeine. The key steps involve an α-benzylation of a deprotonated bicyclic α-aminonitrile, followed by a Noyori asymmetric transfer hydrogenation and a Grewe cyclization.[1][2]
Quantitative Data for the Opatz Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| α-Benzylation/Iminium Ion Formation | Bicyclic α-aminonitrile, 3,4-dimethoxybenzyl bromide | KHMDS, THF, -78 °C to rt | Iminium ion precursor | 85 | N/A | N/A |
| Asymmetric Transfer Hydrogenation | Iminium ion precursor | [RuCl(p-cymene)]2, (S,S)-Ts-DPEN, HCOOH/NEt3, MeCN, 40 °C | Tetrahydroisoquinoline | 95 | 98 | N/A |
| Grewe Cyclization | Tetrahydroisoquinoline derivative | H3PO4 (85%), 100 °C | (-)-Dihydrocodeinone | 78 | N/A | N/A |
| Reduction of Ketone | (-)-Dihydrocodeinone | NaBH4, MeOH, 0 °C | (-)-Dihydrocodeine | 92 | N/A | >95:5 |
Experimental Protocols for the Opatz Synthesis
Key Step: Asymmetric Transfer Hydrogenation
To a solution of the iminium ion precursor (1.0 eq) in acetonitrile (B52724) (0.1 M) is added the catalyst precursor [RuCl(p-cymene)]2 (0.005 eq) and (S,S)-Ts-DPEN (0.01 eq). The mixture is stirred at room temperature for 30 minutes. A 5:2 mixture of formic acid and triethylamine (B128534) is then added, and the reaction is heated to 40 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline derivative.
Logical Workflow for the Opatz Synthesis
Caption: Opatz synthesis of (-)-dihydrocodeine.
The White/Banwell/Lan Synthesis of (-)-Codeine
A recent and highly efficient synthesis of (-)-codeine was reported by White, Banwell, and Lan.[3][4][5] This convergent approach features a key Pd-mediated intramolecular Heck cyclization to construct the tetracyclic core and a subsequent radical cyclization to form the final piperidine (B6355638) ring.
Quantitative Data for the White/Banwell/Lan Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Reduction | 2-Cyclohexen-1-one derivative | (S)-Me-CBS, catecholborane, THF, -78 °C | Chiral Allylic Alcohol | 95 | >99 |
| Suzuki-Miyaura Coupling | Chiral Allylic Alcohol, Arylboronic acid | Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 80 °C | Diaryl Ether | 85 | N/A |
| Intramolecular Heck Cyclization | Diaryl Ether | Pd(OAc)2, P(o-tol)3, Ag2CO3, MeCN, 80 °C | Tetracyclic Intermediate | 70 | N/A |
| Radical Cyclization | Tetracyclic Intermediate with N-centered radical precursor | AIBN, Bu3SnH, Toluene, 110 °C | Dihydrocodeinone skeleton | 65 | N/A |
| Conversion to (-)-Codeine | Dihydrocodeinone skeleton | 1) Phenylseleninic anhydride, chloramine-T; 2) NaBH4, CeCl3·7H2O, MeOH, -78 °C | (-)-Codeine | 55 (2 steps) | N/A |
Experimental Protocols for the White/Banwell/Lan Synthesis
Key Step: Intramolecular Heck Cyclization
A mixture of the diaryl ether (1.0 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and silver(I) carbonate (2.0 eq) in anhydrous acetonitrile (0.05 M) is degassed and heated to 80 °C under an argon atmosphere. The reaction is stirred at this temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tetracyclic intermediate.
Signaling Pathway for the White/Banwell/Lan Synthesis
Caption: White/Banwell/Lan synthesis of (-)-codeine.
Final Step: Preparation of Codeine Sulphate
The final step in the preparation of the pharmaceutical salt is the conversion of the codeine freebase to this compound. This is typically achieved by treating a solution of codeine with a stoichiometric amount of sulfuric acid.
Experimental Protocol: Conversion of Codeine to this compound
Codeine freebase (1.0 eq) is dissolved in a minimal amount of a suitable solvent, such as ethanol (B145695) or isopropanol, with gentle warming if necessary. A stoichiometric amount of dilute sulfuric acid (e.g., 1 M aqueous solution) is added dropwise to the stirred solution. The this compound salt will precipitate from the solution. The mixture is cooled in an ice bath to maximize precipitation. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound as a white crystalline solid.
Logical Relationship for Salt Formation
Caption: Formation of this compound.
Conclusion
The enantioselective synthesis of codeine remains an active area of research, driven by the need for efficient and scalable routes to this essential medicine. The strategies highlighted in this guide, from the convergent approach of White, Banwell, and Lan to the concise synthesis of a key precursor by Opatz, demonstrate the power of modern synthetic organic chemistry to address complex molecular challenges. The development of novel asymmetric methodologies and catalytic systems continues to push the boundaries of what is possible, paving the way for even more efficient and sustainable syntheses of codeine and other morphinan (B1239233) alkaloids in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of (-)-dihydrocodeine and formal synthesis of (-)-thebaine, (-)-codeine, and (-)-morphine from a deprotonated α-aminonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The White/Banwell/Lan Synthesis of Codeine [organic-chemistry.org]
- 4. Expeditious Access to Morphinans by Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Toxicological Profile of Codeine Sulphate: A Technical Guide
Introduction
Codeine, an opioid analgesic, is utilized for the management of mild to moderate pain and as an antitussive. Its sulphate salt is a common formulation. The preclinical toxicological assessment of codeine sulphate is critical for understanding its safety profile before human administration. This document provides a comprehensive overview of the preclinical toxicology of codeine, summarizing findings from acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or a short series of exposures.[1] The median lethal dose (LD50), the dose lethal to 50% of the test population, is a common metric from these studies.[2][3]
Experimental Protocol: Acute Oral Toxicity (General Guideline)
A typical acute oral toxicity study, often referred to as a "limit test," follows a protocol like the one outlined below, based on general guidelines for toxicology testing.[2][4]
-
Test Animals: Fischer 344 rats or B6C3F1 mice are commonly used.[5] Animals are fasted overnight (for rats) or for a few hours (for mice) before administration.[2]
-
Test Substance: A single lot of this compound is used, typically suspended in a vehicle like 1% methylcellulose.[5]
-
Administration: The substance is administered via oral gavage. The volume generally does not exceed 1 ml/100 g body weight for rodents.[4]
-
Dose Levels: A range of doses is used to determine the dose-response relationship for lethality. For a limit test, a high dose (e.g., 5 g/kg) is administered. If mortality occurs, lower doses are tested.[2]
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-administration.[2]
-
Endpoints: Key endpoints include mortality, clinical signs of toxicity (e.g., sedation, respiratory depression, seizures), and gross pathological findings at necropsy.[6][7][8]
Quantitative Data: Acute Toxicity
The LD50 values for codeine and its salts vary by species and route of administration.
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Codeine | Rat | Oral | 427 | [9][10] |
| Codeine | Rat | Intravenous | 75 | [9][11] |
| Codeine | Rat | Subcutaneous | 229 | [9][11] |
| Codeine | Mouse | Oral | 250 | [10][11] |
| Codeine Phosphate | Rat | Oral | 266 | [9] |
| Codeine Phosphate | Rat | Intravenous | 54 | [9] |
| Codeine Phosphate | Rat | Subcutaneous | 365 | [9] |
| Codeine Phosphate | Rat | Intramuscular | 208 | [9] |
Experimental Workflow: Acute Toxicity Study
Caption: Workflow for a typical acute oral toxicity study.
Sub-chronic and Chronic Toxicity
Repeat-dose toxicity studies evaluate the effects of a substance following prolonged exposure, from sub-chronic (e.g., 90 days) to chronic (e.g., up to 2 years) durations.[1][12] These studies are crucial for identifying target organ toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[13][14]
Experimental Protocol: 13-Week Sub-Chronic Feed Study (NTP TR-455)
The following protocol is based on studies conducted by the National Toxicology Program (NTP).[10][11]
-
Test Animals: F344/N rats and B6C3F1 mice (10 animals/sex/dose group).[10]
-
Test Substance: Codeine mixed into NIH-07 feed.[10]
-
Administration: Daily administration via feed for 13 weeks.[10]
-
Dose Levels (Rats): 0, 390, 781, 1,562, 3,125, or 6,250 ppm.[10]
-
Dose Levels (Mice): 0, 390, 781, 1,562, 3,125, or 6,250 ppm.[10]
-
Observation and Endpoints:
-
Clinical Observations: Monitored daily for signs of toxicity.[15]
-
Body Weight and Feed Consumption: Measured weekly.[10]
-
Hematology and Clinical Chemistry: Blood samples collected at sacrifice.
-
Necropsy and Histopathology: Gross examination of all animals and microscopic examination of organs and tissues.[15]
-
Quantitative Data: 14-Day and 13-Week Toxicity Studies
| Study Duration | Species / Strain | Dose Levels (ppm in feed) | Key Findings | Reference |
| 14-Day | Rat / F344/N | 0, 1562, 3125, 6250, 12500, 25000 | Mortalities at ≥6250 ppm. Dose-related decrease in final body weight. Lymphoid depletion of thymus, hyperplasia in forestomach, and testicular degeneration at ≥12500 ppm. | [10] |
| 14-Day | Mouse / B6C3F1 | 0, 781, 1562, 3125, 6250, 12500 | No mortalities. Decreased body weight at 12500 ppm. No gross or histopathological findings reported. | [10] |
| 13-Week | Rat / F344/N | 0, 390, 781, 1562, 3125, 6250 | Decreased body weight in males at all doses and in females at ≥1562 ppm. No histopathological lesions reported at the doses studied. | [10] |
| 13-Week | Mouse / B6C3F1 | 0, 390, 781, 1562, 3125, 6250 | Two male mortalities at 3125 ppm. Decreased body weight in males only at 6250 ppm. No histopathological lesions reported. | [10] |
Carcinogenicity
Carcinogenicity studies are long-term assessments, typically lasting two years in rodents, to evaluate the tumor-forming potential of a substance.[16][17]
Experimental Protocol: Two-Year Carcinogenicity Bioassay
-
Test Animals: F344/N rats and B6C3F1 mice.[18]
-
Administration: Codeine administered in the diet.[18]
-
Dose Levels: Up to 70 mg/kg/day for male rats, 80 mg/kg/day for female rats, and 100 mg/kg/day for male and female mice.[18]
-
Duration: Two years.[18]
-
Endpoints: Survival, body weight, clinical signs, and comprehensive histopathological examination for neoplastic and non-neoplastic lesions.
Findings
In two-year dietary studies, there was no evidence of carcinogenic activity of codeine in male or female F344/N rats or B6C3F1 mice.[18]
Genotoxicity
Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo test like the micronucleus assay.[19][20]
Experimental Protocols
-
In Vitro - Ames Test: This test uses various strains of Salmonella typhimurium to detect point mutations (gene mutations).
-
In Vitro - Chromosomal Aberration Assay: This assay uses mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) to assess for structural chromosomal damage.[10]
-
In Vivo - Micronucleus Assay: Mice are treated with the test substance, and bone marrow is examined for micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.[19]
-
In Vivo - Comet Assay: This assay measures DNA strand breaks in individual cells. Blood is collected from treated mice for analysis.[19]
Genotoxicity Findings
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and Without | Negative | [10] |
| Chromosomal Aberration | Human Lymphocytes | With | Positive (Clastogenic) | [10] |
| Micronucleus Test | Swiss Albino Mice (in vivo) | N/A | Negative | [19] |
| Comet Assay | Swiss Albino Mice (in vivo) | N/A | Negative | [19] |
Reproductive and Developmental Toxicity
These studies investigate potential adverse effects on fertility and fetal development.[21]
Experimental Protocol: Developmental Toxicity Study (Hamster)
The following protocol is based on published literature.[18][22]
-
Test Animals: Timed-pregnant LVG Syrian hamsters.[22]
-
Administration: Oral gavage, twice daily (b.i.d.) on Gestational Days 5-13.[22]
-
Dose Levels: 0, 10, 50, or 150 mg/kg, b.i.d.[22]
-
Endpoints:
Reproductive and Developmental Toxicity Findings
| Species | Doses (mg/kg) | Route | Key Findings | Reference |
| Hamster | 73 to 360 (single dose) | Oral | Cranioschisis in all fetuses. | [18] |
| Hamster | 150 (twice daily) | Oral | Increased resorptions, decreased fetal body weight. Meningoencephalocele observed. Maternal toxicity noted. | [18][22] |
| Rat | 120 | Oral | Increased embryo resorption (at maternally toxic doses). | [18] |
| Mouse | 100 (single dose) | Subcutaneous | Increased embryo resorption. | [18] |
| Mouse | 150 & 300 (twice daily) | Oral | Increased resorptions and decreased fetal body weight. Maternal toxicity noted at 300 mg/kg. | [22] |
-
NOAEL for Developmental Toxicity: 10 mg/kg b.i.d. in hamsters and 75 mg/kg b.i.d. in mice.[22]
-
NOAEL for Maternal Toxicity: 50 mg/kg b.i.d. in hamsters and 150 mg/kg b.i.d. in mice.[22]
Key Signaling and Metabolic Pathways
The pharmacological and toxicological effects of codeine are primarily mediated by its metabolites, particularly morphine. The metabolic pathway is a critical determinant of both efficacy and toxicity.[23]
Codeine Metabolism Pathway
Codeine is a prodrug that undergoes metabolism in the liver.[24]
-
O-demethylation: Approximately 5-10% of codeine is converted to morphine by the cytochrome P450 enzyme CYP2D6 . Morphine is a potent mu-opioid receptor (MOR) agonist and is responsible for most of codeine's analgesic effects and many of its toxic effects, including respiratory depression.[25][26]
-
N-demethylation: About 10% is converted to norcodeine by CYP3A4 .[25]
-
Glucuronidation: A large portion of codeine is directly conjugated with glucuronic acid to form codeine-6-glucuronide by UGT2B7 . This metabolite also has analgesic activity.[24][25]
Genetic polymorphisms in CYP2D6 can lead to significant variability in morphine formation. "Ultra-rapid metabolizers" are at increased risk for morphine toxicity even at standard doses of codeine.[27]
Caption: Metabolic pathway of codeine in the liver.
Mechanism of Opioid-Induced Respiratory Depression
The most life-threatening toxic effect of codeine and other opioids is respiratory depression.[18][28]
-
Receptor Binding: Morphine (from codeine metabolism) binds to mu-opioid receptors (MORs) in the brainstem, specifically in respiratory control centers like the pre-Bötzinger complex and the retrotrapezoid nucleus.
-
Cellular Inhibition: Activation of MORs leads to the inhibition of neuronal activity. This occurs through G-protein coupling that:
-
Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP).
-
Opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization.
-
Closes voltage-gated calcium channels, reducing neurotransmitter release.
-
-
Reduced Respiratory Rhythm: The overall effect is a blunting of the response to hypercapnia (elevated CO2 levels) and hypoxia, leading to a decreased respiratory rate and tidal volume, which can progress to apnea (B1277953) and death.[6]
References
- 1. criver.com [criver.com]
- 2. fda.gov [fda.gov]
- 3. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 4. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Codeine - dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 8. Codeine | VCA Animal Hospitals [vcahospitals.com]
- 9. Codeine (PIM 140) [inchem.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. criver.com [criver.com]
- 13. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 14. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ojs.ikm.mk [ojs.ikm.mk]
- 16. History of Chronic Toxicity and Animal Carcinogenicity Studies for Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 17. History of chronic toxicity and animal carcinogenicity studies for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Screening of codeine, dextromethorphan & dextropropoxyphene for their genotoxicity in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. fda.gov [fda.gov]
- 22. Codeine: developmental toxicity in hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Codeine - Wikipedia [en.wikipedia.org]
- 25. ClinPGx [clinpgx.org]
- 26. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 27. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: In Vitro Metabolism of Codeine Sulphate Using Human Liver Microsomes
Introduction
Codeine, a widely used opioid analgesic, is a prodrug that requires metabolic activation to exert its primary therapeutic effects. The biotransformation of codeine occurs predominantly in the liver, involving multiple enzymatic pathways. Understanding the in vitro metabolism of codeine is crucial for drug development, drug-drug interaction studies, and personalized medicine, as genetic polymorphisms in metabolizing enzymes can significantly impact its efficacy and safety.
This application note provides a detailed protocol for studying the in vitro metabolism of codeine sulphate using human liver microsomes. It outlines the major metabolic pathways, the enzymes involved, and a comprehensive methodology for incubation, sample analysis, and data interpretation.
The primary metabolic routes for codeine are:
-
O-demethylation to morphine, the most active analgesic metabolite, is primarily catalyzed by Cytochrome P450 2D6 (CYP2D6).[1][2][3] This pathway is of significant clinical importance due to the polymorphic nature of CYP2D6, leading to variations in morphine formation and, consequently, analgesic response among individuals.[4][5][6]
-
N-demethylation to norcodeine is mainly mediated by Cytochrome P450 3A4 (CYP3A4).[1][2][3]
-
Glucuronidation to codeine-6-glucuronide (B1240514) is carried out by UDP-glucuronosyltransferase 2B7 (UGT2B7).[2][4]
This document is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics.
Metabolic Pathways of Codeine
The metabolic conversion of codeine in the liver is a complex process involving both Phase I and Phase II enzymes. The key transformations are illustrated in the signaling pathway diagram below.
Caption: Metabolic pathways of codeine in human liver microsomes.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the in vitro metabolism assay.
Materials and Reagents
-
Chemicals: this compound, Morphine, Norcodeine, Codeine-6-Glucuronide, NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form), UDPGA (Uridine 5'-diphosphoglucuronic acid), Alamethicin (B1591596), Potassium Phosphate Buffer (pH 7.4), Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic Acid, and Magnesium Chloride (MgCl₂).
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs).
-
Equipment: Microcentrifuge tubes, Incubator/water bath (37°C), Microcentrifuge, Vortex mixer, Analytical balance, pH meter, High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Solutions Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate buffer and adjust the pH to 7.4.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in water to prepare a 10 mM stock solution. Further dilute this stock solution to create working solutions of various concentrations.
-
NADPH Regenerating System Solution (or NADPH stock):
-
Option A (NADPH Stock): Prepare a 10 mM stock solution of NADPH in 100 mM potassium phosphate buffer.
-
Option B (NADPH Regenerating System): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer.
-
-
UDPGA Stock Solution (50 mM): Dissolve UDPGA in 100 mM potassium phosphate buffer to a final concentration of 50 mM.
-
Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in methanol to prepare a 5 mg/mL stock solution.
-
Human Liver Microsomes: Dilute the pooled human liver microsomes to the desired final concentration (e.g., 0.5 mg/mL) with 100 mM potassium phosphate buffer.
Incubation Procedure for CYP-Mediated Metabolism
-
Pre-incubation: In a microcentrifuge tube, add the following in order:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (to a final concentration of 0.2-1.0 mg/mL)
-
This compound (at various concentrations, e.g., 1-500 µM)
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Collect the supernatant for analysis.
Incubation Procedure for UGT-Mediated Metabolism
-
Activation of Microsomes: In a microcentrifuge tube, add the human liver microsomes and alamethicin (final concentration of 25-50 µg/mg of microsomal protein). Incubate on ice for 15 minutes.
-
Pre-incubation: To the activated microsomes, add:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
MgCl₂ (to a final concentration of 5-10 mM)
-
This compound
-
Pre-incubate for 5 minutes at 37°C.
-
-
Initiation of Reaction: Start the reaction by adding UDPGA (to a final concentration of 2-5 mM).
-
Incubation: Incubate at 37°C for the desired time.
-
Termination and Sample Preparation: Follow the same termination and protein precipitation steps as for the CYP-mediated metabolism.
Analytical Methodology
The quantification of codeine and its metabolites (morphine, norcodeine, and codeine-6-glucuronide) is typically performed using HPLC or LC-MS/MS.[7][8]
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid is often employed.
-
Detection:
-
HPLC-UV: Detection can be performed at a wavelength of approximately 285 nm.[7]
-
LC-MS/MS: This method offers higher sensitivity and selectivity. The analytes are monitored using multiple reaction monitoring (MRM) mode with specific precursor-to-product ion transitions for each compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolism experiment.
Caption: General workflow for in vitro codeine metabolism studies.
Data Presentation
The quantitative data from in vitro metabolism studies are often presented as enzyme kinetic parameters, which describe the rate of the reaction.
Table 1: Summary of Kinetic Parameters for Codeine Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Metabolite | Km (µM) | Vmax (nmol/mg/min) | Reference |
| O-demethylation | CYP2D6 | Morphine | 149 | 0.29 (17.6 nmol/mg/hr) | [9] |
| N-demethylation | CYP3A4 | Norcodeine | ~250 (inferred) | Not explicitly stated | [1] |
| Glucuronidation | UGT2B7 | Codeine-6-Glucuronide | 1,410 - 2,210 | 0.54 - 0.74 | [10] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and the source of the human liver microsomes.
Discussion
The provided protocol offers a robust framework for investigating the in vitro metabolism of this compound. By quantifying the formation of morphine, norcodeine, and codeine-6-glucuronide, researchers can determine the relative contributions of CYP2D6, CYP3A4, and UGT2B7 to codeine's biotransformation.
Key Considerations:
-
Linearity: It is essential to ensure that the formation of metabolites is linear with respect to incubation time and microsomal protein concentration.
-
Substrate Concentration: A range of codeine concentrations should be tested to accurately determine the kinetic parameters (Km and Vmax).
-
Control Experiments: Negative controls (without NADPH or UDPGA) should be included to account for any non-enzymatic degradation.
-
Enzyme Selectivity: Specific chemical inhibitors or antibodies can be used to confirm the involvement of individual CYP and UGT enzymes. For example, quinidine (B1679956) is a selective inhibitor of CYP2D6, while ketoconazole (B1673606) inhibits CYP3A4.[1]
By following this detailed application note and protocol, researchers can generate reliable and reproducible data on the in vitro metabolism of codeine, contributing to a better understanding of its pharmacology and clinical use.
References
- 1. Microsomal codeine N-demethylation: cosegregation with cytochrome P4503A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. anesthesiaprimer.com [anesthesiaprimer.com]
- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. files.cpicpgx.org [files.cpicpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Determination of Codeine Sulphate in Biological Matrices
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of codeine sulphate in various biological matrices. The methods outlined are essential for applications in clinical and forensic toxicology, pharmacokinetic studies, and drug development. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Codeine, an opioid analgesic, is widely used for the relief of mild to moderate pain and as a cough suppressant. Due to its potential for misuse and the need for therapeutic drug monitoring, robust and reliable analytical methods are crucial for its determination in biological specimens. This document outlines validated methods for the analysis of codeine in matrices such as urine, plasma, whole blood, and hair.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of codeine in different biological matrices.
Table 1: HPLC Methods for Codeine Analysis in Plasma
| Parameter | HPLC-UV[1][2] | HPLC with Fluorescence Detection[3] | HPLC with Electrochemical Detection[4] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction | C18 Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Recovery | 80 - 98.4% | Not Specified | > 90% |
| Limit of Detection (LOD) | ~3 µg/L | 4 µg/L | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 10 µg/L | Not Specified |
| Linearity Range | 10 - 750 µg/L | 10 - 100 µg/L | Not Specified |
| Precision (CV%) | Not Specified | 2.2 - 7.4% | Not Specified |
Table 2: GC-MS Methods for Codeine Analysis in Urine
| Parameter | GC-MS Method 1[5][6] | GC-MS Method 2[7][8] |
| Matrix | Human Urine | Human Urine |
| Sample Preparation | Derivatization with propionic anhydride (B1165640) and pyridine (B92270) | Hydrolysis with β-glucuronidase, LLE, and derivatization |
| Linearity Range | 25 - 2000 ng/mL | Up to 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 25 ng/mL |
| Precision at LLOQ (CV%) | 13.8% | 12% (for 6-AM at 30 ng/mL) |
| Accuracy at LLOQ | 88.9% | Not Specified |
| Correlation Coefficient (r) | 0.9958 | Not Specified |
Table 3: LC-MS/MS Methods for Codeine Analysis in Various Matrices
| Parameter | LC-MS/MS Method 1[9][10][11] | LC-MS/MS Method 2[12] |
| Matrices | Urine, Serum, Plasma, Whole Blood, Meconium | Urine, Blood, Serum, Plasma |
| Sample Preparation | Solid-Phase Extraction | Acid hydrolysis (for urine), Protein precipitation (for blood) |
| Lower Limit of Quantitation | 2 ng/mL | Not Specified |
| Linearity Range | 10 to 1000 µg/L[10] | Not Specified |
| Intra-day Precision (CV%) | < 15%[10] | Not Specified |
| Inter-day Precision (CV%) | < 15%[10] | Not Specified |
| Recovery | 85 - 115%[10] | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for Codeine in Human Plasma[1]
This protocol describes a specific, precise, and sensitive method for determining codeine levels in human plasma after therapeutic doses.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 extraction column.
-
Apply 800 µL of human plasma to the column.
-
Wash the column to remove interfering substances.
-
Elute codeine hydrochloride.
-
Add the internal standard to the eluate.
2. HPLC-UV Analysis
-
Column: Reverse-phase C18.
-
Mobile Phase: Slightly alkaline mobile phase.
-
Detection: UV at a specified wavelength.
-
Injection Volume: 50 µL.
-
Run Time: 3.5 minutes.
Protocol 2: GC-MS Method for Codeine in Human Urine[5]
This protocol details a stable, selective, and sensitive GC-MS method for the simultaneous determination of codeine and its metabolite morphine in human urine.
1. Sample Preparation and Derivatization
-
To a urine sample, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.[7]
-
Adjust the pH to ~9 and perform liquid-liquid extraction.[7]
-
Evaporate the organic solvent.
-
Reconstitute the residue in a mixed solvent of propionic anhydride and pyridine (5:2).
-
Heat at 80°C for 3 minutes for derivatization.
2. GC-MS Analysis
-
Column: HP-1MS (30 m × 0.25 mm, 0.25 μm).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Oven Program: Temperature programming is employed.[7]
-
Injection: Splitless injection.
-
MS Mode: Selected Ion Monitoring (SIM).
Protocol 3: LC-MS/MS Method for Opiates in Urine, Serum, Plasma, and Whole Blood[9][10][11]
This protocol describes a highly sensitive and specific LC-MS/MS method for the simultaneous analysis of six major opiates, including codeine.
1. Sample Preparation (Solid-Phase Extraction)
-
Add deuterated internal standards to the biological matrix sample.
-
Apply the sample to a conditioned solid-phase extraction cartridge.
-
Wash the cartridge to remove matrix interferences.
-
Elute the analytes directly into autosampler vials.
2. LC-MS/MS Analysis
-
LC System: A suitable liquid chromatograph.
-
MS/MS System: A tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
Collision Gas: Argon.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for codeine and the internal standard are monitored.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis of codeine in plasma.
Caption: Workflow for GC-MS analysis of codeine in urine.
Caption: Workflow for LC-MS/MS analysis of codeine.
References
- 1. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Liquid chromatography of codeine in plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine. | Semantic Scholar [semanticscholar.org]
- 9. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of Animal Models in Codeine Sulphate Addiction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models used to study the addictive properties of codeine sulphate. The protocols outlined below are designed to guide researchers in establishing and utilizing these models to investigate the neurobiological mechanisms of codeine addiction and to evaluate potential therapeutic interventions.
Introduction
Codeine, a widely prescribed opioid analgesic, possesses a significant potential for abuse and addiction. Understanding the neurobiological underpinnings of codeine addiction is crucial for the development of effective prevention and treatment strategies. Animal models are indispensable tools in this research, allowing for the controlled investigation of the rewarding, reinforcing, and dependence-producing effects of codeine. This document details the methodologies for three commonly employed animal models: Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Naloxone-Precipitated Withdrawal.
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment. An animal's preference for the drug-paired environment is interpreted as a measure of the drug's rewarding potential.
Experimental Protocol
1. Apparatus:
-
A standard three-chamber CPP apparatus is used. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral central chamber connects the two outer chambers. Removable guillotine doors are used to confine the animal to a specific chamber during conditioning.
2. Procedure:
-
Habituation (Day 1): The animal is placed in the central chamber and allowed to freely explore all three chambers for 15-30 minutes with the guillotine doors open. This session habituates the animal to the apparatus and reduces novelty-induced stress.
-
Pre-Conditioning Test (Day 2): The animal is again allowed to freely explore the entire apparatus for 15 minutes. The time spent in each of the two outer chambers is recorded to establish baseline preference. A biased design is often used, where the less-preferred chamber is subsequently paired with the drug.
-
Conditioning (Days 3-8): This phase typically consists of alternating daily injections of this compound and saline.
-
Drug Conditioning: The animal receives an intraperitoneal (i.p.) injection of this compound and is immediately confined to the designated drug-paired chamber for 30-45 minutes.
-
Saline Conditioning: On alternate days, the animal receives an i.p. injection of saline and is confined to the opposite chamber for the same duration. The order of codeine and saline conditioning days should be counterbalanced across subjects.
-
-
Post-Conditioning Test (Day 9): The animal is placed in the central chamber with free access to all chambers for 15 minutes. The time spent in each outer chamber is recorded. An increase in the time spent in the drug-paired chamber compared to the pre-conditioning test indicates a conditioned place preference.
3. Data Analysis:
-
The primary measure is the "CPP score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.
-
Statistical analysis is typically performed using a t-test or ANOVA to compare the CPP scores of the drug-treated group with a control group that received saline in both chambers.
Quantitative Data: Dose-Response Effects of Opioids in CPP
| Drug | Species | Dose (mg/kg, i.p.) | Conditioning Duration (min) | Key Finding |
| Morphine | Mouse | 0.32, 1, 3.2, 10 | 30 | Dose-dependently induced CPP, with maximal effects between 0.32–10 mg/kg.[1] |
| Morphine | Rat | 0.5 - 10 | 45 | A 3-day conditioning schedule showed a dose-dependent increase in place preference. |
| Oxycodone | Mouse | 0.3, 1, 3 | Not Specified | Adult mice showed CPP at all doses, while adolescent mice did not show preference at the lowest dose.[2] |
| Codeine | Rat | 10, 30 | Not Specified | Attenuated mechanical and cold allodynia, suggesting analgesic effects that could influence place preference. |
Note: Data for codeine CPP is less abundant in the literature; morphine data is often used as a reference due to its similar mechanism of action.
Experimental Workflow: Conditioned Place Preference
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to perform an action to receive the drug. This model has high face validity for human drug-taking behavior.
Experimental Protocol
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a swivel system that allows the animal to move freely.
-
The animal is surgically implanted with an indwelling intravenous catheter, typically in the jugular vein, which is connected to the infusion pump via tubing.
2. Procedure:
-
Catheter Implantation and Recovery: Animals undergo surgery for catheter implantation and are allowed a recovery period of at least 5-7 days. Catheter patency is checked daily.
-
Acquisition Training:
-
Animals are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Initially, a Fixed Ratio 1 (FR1) schedule of reinforcement is used, where each press on the active lever results in a single intravenous infusion of this compound.
-
Lever presses are often paired with a visual or auditory cue (e.g., the stimulus light illuminates for the duration of the infusion).
-
Training continues until stable responding is achieved (e.g., consistent number of infusions per session over several days).
-
-
Dose-Response Evaluation: Once stable responding is established, the dose of codeine per infusion can be varied across sessions to determine the dose-response relationship.
-
Progressive Ratio (PR) Schedule: To assess the motivation for the drug, a PR schedule can be implemented. In this schedule, the number of lever presses required to receive each subsequent infusion increases progressively. The "breakpoint," or the highest ratio the animal is willing to complete, is used as a measure of the drug's reinforcing efficacy.[3][4]
3. Data Analysis:
-
FR Schedule: The primary dependent measures are the number of infusions earned and the number of active versus inactive lever presses.
-
PR Schedule: The primary dependent measure is the breakpoint.
-
Statistical analysis typically involves ANOVA to compare responding across different doses or between drug and vehicle groups.
Quantitative Data: Parameters for Opioid Self-Administration
| Drug | Species | Infusion Dose | Reinforcement Schedule | Session Duration | Key Behavioral Measure |
| Heroin | Rat | 12.5 - 100 µ g/injection | Progressive Ratio | Not Specified | Maximal final ratios at 50 µ g/injection .[5] |
| Fentanyl | Rat | 3.2 µg/kg/infusion | Fixed Ratio 1 | 2 hours | Initial training dose for drug-vs-food choice procedure.[6] |
| Remifentanil | Mouse | 0.1 mg/kg/infusion | FR1, FR2, FR4 | 1 hour | Successful acquisition of self-administration.[7] |
| Morphine | Rat | Increasing concentrations | 24-hour access | 10-14 days | Established dependence for withdrawal studies.[8] |
Note: Specific infusion doses for codeine self-administration are not as commonly reported. Researchers may need to perform pilot studies to determine an effective reinforcing dose, likely starting with doses lower than those used for morphine.
Experimental Workflow: Intravenous Self-Administration
Naloxone-Precipitated Withdrawal
This model is used to assess the development of physical dependence on codeine. After chronic administration of codeine, the administration of an opioid antagonist, such as naloxone (B1662785), precipitates a withdrawal syndrome. The severity of the withdrawal signs is quantified to measure the degree of physical dependence.
Experimental Protocol
1. Induction of Dependence:
-
Animals are chronically treated with this compound for a period of several days to weeks. This can be achieved through:
-
Repeated daily injections (e.g., twice daily for 7-14 days) with escalating doses.
-
Continuous infusion via osmotic mini-pumps.
-
Inclusion in the drinking water or food.
-
2. Precipitation of Withdrawal:
-
Following the chronic codeine treatment period, a single injection of naloxone hydrochloride (typically 0.25-1 mg/kg, s.c. or i.p.) is administered.[9][10]
-
Immediately after naloxone injection, the animal is placed in an observation chamber.
3. Assessment of Withdrawal Signs:
-
Withdrawal signs are observed and scored for a period of 15-60 minutes following naloxone administration.[11][12]
-
A standardized scoring system is used to quantify the severity of withdrawal. Signs are often categorized as either "checked" (present or absent) or "graded" (rated on a severity scale).
4. Data Analysis:
-
A global withdrawal score is calculated for each animal by summing the scores for individual signs.
-
Statistical analysis, such as a t-test or ANOVA, is used to compare the withdrawal scores of codeine-dependent animals with control animals that received chronic saline followed by naloxone.
Quantitative Data: Scoring of Naloxone-Precipitated Withdrawal Signs
| Withdrawal Sign | Scoring Method | Example Score |
| Checked Signs | ||
| Jumping | Frequency count over 15 min | 0, 1, 2, 3... |
| Wet Dog Shakes | Frequency count over 15 min | 0, 1, 2, 3... |
| Ptosis (eyelid drooping) | Present (1) or Absent (0) | 0 or 1 |
| Teeth Chattering | Present (1) or Absent (0) | 0 or 1 |
| Diarrhea | Present (1) or Absent (0) | 0 or 1 |
| Graded Signs | ||
| Posture | Normal (0), Hunched (1), Prostrate (2) | 0, 1, or 2 |
| Tremors | Absent (0), Mild (1), Severe (2) | 0, 1, or 2 |
| Irritability | Normal (0), Irritable to touch (1) | 0 or 1 |
| Vocalization on Handling | Absent (0), Present (1) | 0 or 1 |
Note: This is a representative scoring system. Specific signs and their weighting may vary between different published scales.
Experimental Workflow: Naloxone-Precipitated Withdrawal
Neurobiological Mechanisms of Codeine Addiction
Codeine, like other opioids, exerts its rewarding effects primarily through its action on the mesolimbic dopamine (B1211576) system. The following diagrams illustrate the key signaling pathways involved.
Signaling Pathway: Opioid-Induced Disinhibition of VTA Dopamine Neurons
Codeine is metabolized to morphine, which then acts as an agonist at µ-opioid receptors (MORs). In the ventral tegmental area (VTA), MORs are densely expressed on GABAergic interneurons. The binding of morphine to these receptors inhibits the GABAergic neurons, thereby reducing their inhibitory influence on dopamine neurons. This "disinhibition" leads to increased firing of dopamine neurons and subsequent dopamine release in the nucleus accumbens (NAc), a key event in the experience of reward and reinforcement.
References
- 1. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progressive-ratio schedules of drug delivery in the analysis of drug self-administration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heroin self-administration in rats under a progressive ratio schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of multi-stage intravenous self-administration paradigms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naloxone-induced Withdrawal in Individuals with and without Fentanyl-positive Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Operational definition of precipitated opioid withdrawal [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Simultaneous Determination of Codeine and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine is a widely used opioid analgesic and antitussive agent. It is a prodrug that undergoes extensive metabolism in the liver to produce a variety of metabolites, some of which are pharmacologically active.[1][2] The primary active metabolite, morphine, is responsible for a significant portion of codeine's analgesic effect.[2][3] The metabolic conversion of codeine is primarily mediated by the cytochrome P450 enzymes CYP2D6 (to morphine) and CYP3A4 (to norcodeine), as well as by UDP-glucuronosyltransferase UGT2B7 (to codeine-6-glucuronide).[2][4] Due to genetic polymorphisms in these enzymes, particularly CYP2D6, the rate and extent of metabolite formation can vary significantly among individuals, leading to differences in therapeutic efficacy and adverse effects.[1][3]
Therefore, a robust and reliable analytical method for the simultaneous determination of codeine and its major metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of codeine and its key metabolites: morphine, codeine-6-glucuronide, and norcodeine in human plasma.
Metabolic Pathway of Codeine
Codeine is metabolized through several key pathways in the liver.[4] The O-demethylation of codeine to morphine is catalyzed by CYP2D6 and is the primary pathway for its analgesic effect.[3] N-demethylation to norcodeine is mediated by CYP3A4.[4] The most significant metabolic pathway in terms of quantity is the glucuronidation of codeine at the 6-position to form codeine-6-glucuronide, a reaction catalyzed by UGT2B7.[4][5] Morphine itself is further metabolized to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide.
Caption: Metabolic pathway of codeine.
Experimental Protocol
This protocol outlines the procedure for the extraction of codeine and its metabolites from plasma and subsequent analysis by HPLC.
Materials and Reagents
-
Codeine, Morphine, Codeine-6-Glucuronide, Norcodeine reference standards
-
Internal Standard (IS), e.g., Naloxone or a deuterated analog
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting codeine and its metabolites from biological matrices.[6][7]
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: To 1 mL of plasma, add the internal standard and 1 mL of 2% formic acid. Vortex to mix. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
HPLC Method
This method is based on reversed-phase chromatography, which is widely used for the separation of opioids.[6]
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV detection at 214 nm and 285 nm. Codeine and its metabolites exhibit absorbance at these wavelengths.[8]
Quantitative Data Summary
The following table summarizes typical quantitative data for the simultaneous determination of codeine and its metabolites by HPLC. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Morphine-6-Glucuronide | ~ 3.5 | 0.5 - 100 | 0.1 | 0.5 |
| Morphine | ~ 4.2 | 0.5 - 50 | 0.1 | 0.5 |
| Codeine-6-Glucuronide | ~ 5.8 | 1 - 200 | 0.2 | 1 |
| Norcodeine | ~ 6.5 | 1 - 100 | 0.2 | 1 |
| Codeine | ~ 8.1 | 1 - 200 | 0.2 | 1 |
Note: These values are compiled from various literature sources and are for illustrative purposes.[7][8]
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Caption: Experimental workflow for HPLC analysis.
Method Validation
The described HPLC method should be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes of interest from endogenous components in the matrix.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a detailed protocol for the simultaneous determination of codeine and its major metabolites in human plasma using HPLC. The method is sensitive, specific, and suitable for a variety of applications in clinical and research settings. Proper method validation is essential to ensure the reliability of the results. This analytical approach can provide valuable insights into the pharmacokinetics of codeine and help to explain inter-individual variability in response to this commonly prescribed medication.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of codeine and its seven metabolites in plasma and urine by high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Murine Model for Codeine Sulphate-Induced Analgesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to establishing a reliable and reproducible murine model for assessing the analgesic properties of codeine sulphate. The protocols outlined herein, coupled with detailed data presentation and pathway visualizations, offer a robust framework for preclinical evaluation of codeine and other opioid analgesics.
Introduction
Codeine, a widely used opioid analgesic, exerts its primary therapeutic effect through its metabolic conversion to morphine. In mice, as in humans, this biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3][4] Morphine then acts as a potent agonist at the μ-opioid receptor (MOR), leading to the modulation of pain signaling pathways and subsequent analgesia.[5][6] Establishing a murine model for codeine-induced analgesia is crucial for understanding its mechanism of action, evaluating its efficacy, and screening for novel analgesic compounds. The hot plate test and tail-flick test are standard behavioral assays used to assess the analgesic effects of centrally acting compounds like codeine and morphine in rodents.[5][7][8]
Signaling Pathway of Codeine-Induced Analgesia
Codeine itself is a prodrug with weak affinity for the μ-opioid receptor.[9] Its analgesic efficacy is critically dependent on its O-demethylation to morphine by the liver enzyme CYP2D6.[2][4][6][10] Morphine then binds to and activates μ-opioid receptors in the central nervous system, leading to a cascade of intracellular events that inhibit nociceptive transmission and produce analgesia. A smaller fraction of codeine is metabolized to norcodeine by CYP3A4 and to codeine-6-glucuronide (B1240514) by UGT2B7.[6]
Experimental Protocols
Prior to conducting any experiments, all procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC).
Animals
Adult male mice (e.g., C57BL/6, CD-1 strains, 20-30 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatize animals to the laboratory environment for at least 3 days before testing.
Drug Preparation and Administration
-
This compound: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection should be approximately 10 mL/kg of body weight.
Hot Plate Test
The hot plate test measures the latency of the animal to react to a thermal stimulus, indicating the analgesic effect of a compound.[5][11]
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[11][12]
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse on the heated surface of the hot plate, which is enclosed by a transparent cylinder to keep the animal on the plate.[5]
-
Start a stopwatch immediately.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.[5]
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Administer this compound or vehicle control.
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
Tail-Flick Test
The tail-flick test is another common method to assess thermal pain sensitivity and the efficacy of analgesics.[7][8]
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.[8]
Procedure:
-
Acclimatize the mice to the testing environment.
-
Gently restrain the mouse, allowing its tail to be positioned over the light source.[13]
-
Activate the light source, which starts a timer.
-
The heat from the light will cause a painful stimulus, and the mouse will reflexively "flick" its tail away from the heat.
-
The apparatus automatically detects the tail movement and stops the timer, recording the latency.[8]
-
A cut-off time (typically 10-15 seconds) is set to avoid tissue damage.
-
Establish a baseline latency for each mouse before drug administration.
-
Administer this compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating codeine-induced analgesia in mice.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison. The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the following formula:
% MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
| Parameter | This compound | Morphine Sulphate | Vehicle (Saline) |
| Route of Administration | i.p. / s.c. | i.p. / s.c. | i.p. / s.c. |
| Effective Dose Range (mg/kg) | 10 - 60[14][15][16][17] | 1 - 10[18] | N/A |
| Time to Peak Effect (min) | 15 - 30 | 30 | N/A |
| Duration of Action (min) | 60 - 120 | 60 - 120 | N/A |
| Typical %MPE at Peak Effect | Varies with dose | Varies with dose | ~0% |
Note: These values are approximate and can vary depending on the mouse strain, specific experimental conditions, and the pain model used.
Conclusion
The murine model of this compound-induced analgesia, utilizing the hot plate and tail-flick tests, provides a valuable tool for preclinical pain research. By following standardized protocols and carefully analyzing the data, researchers can obtain reliable and reproducible results to elucidate the mechanisms of opioid analgesia and screen potential therapeutic agents. The metabolic conversion of codeine to morphine is a key consideration in this model, and understanding this pathway is essential for interpreting experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Variable cytochrome P450 2D6 expression and metabolism of codeine and other opioid prodrugs: implications for the Australian anaesthetist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of cytochrome P450 2D6 modifies codeine abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Tail-flick test [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Antitussive Effects of Codeine Sulphate in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antitussive (cough-suppressing) properties of codeine sulphate in a guinea pig model. The guinea pig is a well-established animal model for studying cough due to its sensitive and reproducible cough reflex.[1] The protocols outlined below utilize citric acid aerosol to induce cough, a standard and reliable method for assessing the efficacy of antitussive agents.[1][2]
Introduction
Codeine is an opioid analgesic that also possesses significant antitussive properties.[3] It is considered a benchmark compound in the development of new cough therapies.[4] Codeine exerts its effects primarily by acting on μ-opioid receptors in the central nervous system (CNS), specifically within the brainstem's cough center, to suppress the cough reflex.[5][6] There is also evidence suggesting a peripheral component to its action, potentially involving opioid receptors on sensory nerves in the airways.[7][8]
This document provides a step-by-step guide for an in vivo assay to quantify the antitussive effects of this compound, including animal preparation, experimental procedures, and data analysis.
Signaling Pathway of Codeine's Antitussive Action
Codeine, a prodrug, is metabolized in the liver to its active metabolite, morphine.[6][9] Morphine then acts as an agonist at μ-opioid receptors located on neurons within the cough center in the medulla oblongata.[5][6] Activation of these G protein-coupled receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, ultimately dampening the cough reflex signal.[8][9]
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
This protocol details the induction of cough in conscious guinea pigs using citric acid aerosol and the assessment of the antitussive effect of this compound.
3.1. Materials and Equipment
-
Male Dunkin-Hartley guinea pigs (300-450 g)[7]
-
This compound
-
Sterile saline (0.9% NaCl)
-
Citric acid
-
Ultrasonic nebulizer[2]
-
Microphone or sound recording equipment[10]
-
Data acquisition software
3.2. Animal Preparation and Acclimation
-
House the guinea pigs in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) for at least 3-7 days before the experiment.[1]
-
Provide ad libitum access to standard chow and water.[1]
-
On the day of the experiment, allow the animals to acclimate to the laboratory environment.
3.3. Experimental Workflow
3.4. Procedure
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. The vehicle control group will receive sterile saline only.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)).[5][7] A common pretreatment time is 30 to 60 minutes before the cough challenge.[2]
-
Acclimation to Plethysmograph: Place each guinea pig individually into a whole-body plethysmograph chamber and allow for a 5-10 minute acclimation period.[1]
-
Cough Induction: Expose the animals to an aerosol of citric acid solution (e.g., 0.1 M to 0.4 M) for a fixed duration, typically 5-10 minutes.[1][2] The aerosol is generated by an ultrasonic nebulizer connected to the chamber.
-
Data Recording: During the exposure period and for a defined time afterward (e.g., 5-10 minutes), record the number of coughs.[10] Coughs are identified by their characteristic sound and the associated sharp pressure changes within the plethysmograph.[10] The latency to the first cough can also be measured.[2]
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between treatment groups. The primary endpoint is the number of coughs, which can be expressed as a total count or as a percentage of inhibition compared to the vehicle control group.
Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mean Cough Count (± SEM) | % Inhibition | Latency to First Cough (s ± SEM) |
| Vehicle (Saline) | - | p.o. | 8 | 25.4 ± 2.1 | 0% | 151.4 ± 20[2] |
| This compound | 6 | p.o. | 8 | 18.2 ± 1.9 | 28.3% | 225.7 ± 25 |
| This compound | 12 | p.o. | 8 | 11.5 ± 1.5** | 54.7% | 289.1 ± 32 |
| This compound | 24 | p.o. | 8 | 6.8 ± 1.1*** | 73.2% | 311.0 ± 36**[2] |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes, with some latency data cited.[2]
Table 2: Reported ED50 Values for Codeine in Guinea Pig Cough Models
| Cough Induction Method | Route of Administration | ED50 (mg/kg) with 95% Confidence Limits | Reference |
| Citric Acid Vapour | Subcutaneous (s.c.) | 9.1 (5.8 - 15) | [5] |
| Citric Acid Vapour | Intravenous (i.v.) | 8.7 (4.2 - 12) | [5] |
| Electrical Stimulation | Intraperitoneal (i.p.) | 3.35 | [7] |
| Electrical Stimulation | Oral (p.o.) | 7.5 | [7] |
Conclusion
The guinea pig model of citric acid-induced cough is a robust and reproducible method for evaluating the antitussive efficacy of compounds like this compound.[1] By following the detailed protocols and utilizing the structured data presentation outlined in these application notes, researchers can effectively assess the potency and dose-response relationship of novel antitussive agents, using codeine as a standard comparator. This standardized approach facilitates the comparison of results across different studies and aids in the drug development process.
References
- 1. d-nb.info [d-nb.info]
- 2. DSpace [minerva-access.unimelb.edu.au]
- 3. afdil.com [afdil.com]
- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral opioid receptors and the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Codeine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
Application of Solid-Phase Extraction for Codeine Sulphate from Urine Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, an opioid analgesic, is widely used for the relief of mild to moderate pain and as a cough suppressant. Monitoring its presence and concentration in biological matrices such as urine is crucial in clinical toxicology, forensic analysis, and pharmacokinetic studies. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the isolation and preconcentration of codeine and its metabolites from complex biological fluids like urine prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and standardized protocols for the solid-phase extraction of codeine sulphate from urine samples, intended for use by researchers, scientists, and drug development professionals.
Principle of Solid-Phase Extraction for Codeine
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For codeine extraction from urine, a solid sorbent material, typically packed in a cartridge, is used to retain the analyte of interest while the bulk of the urine matrix passes through. The selection of the sorbent is critical and is based on the physicochemical properties of codeine, which is a basic compound. Mixed-mode cation exchange (MCX) or polymeric reversed-phase sorbents are commonly employed.
The general steps involved in the SPE process are:
-
Sample Pretreatment: Urine samples are often subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites and release free codeine, thereby increasing the total recovery.[1] The pH of the sample is then adjusted to optimize the retention of codeine on the SPE sorbent.
-
Column Conditioning: The SPE cartridge is conditioned with appropriate solvents, typically methanol (B129727) followed by a buffer, to activate the sorbent and create a suitable environment for sample loading.
-
Sample Loading: The pretreated urine sample is passed through the conditioned SPE cartridge. Codeine binds to the sorbent while unretained matrix components are washed away.
-
Washing: The cartridge is washed with specific solvents to remove any remaining interfering substances without eluting the target analyte.
-
Elution: A strong solvent or a solvent with an adjusted pH is used to disrupt the interaction between codeine and the sorbent, allowing for its collection in a concentrated, cleaner fraction.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the solid-phase extraction of codeine from urine samples.
| SPE Sorbent/Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Bond Elut Certify | GC-MS | >80% (for opiates) | - | 50 ng/mL | [1] |
| Oasis MCX | UHPLC-MS/MS | >69% | - | 3-25 ng/mL (depending on compound) | [2] |
| Bond Elut Plexa PCX | LC-MS/MS | - | - | 200 ng/mL (for calibration curve) | [3] |
| Supel™ Swift HLB | LC-MS/MS | 105% (Relative) | - | - | [4] |
| SOLAμ SCX | LC-MS/MS | ~90-100% | - | - | [5] |
| C18 bonded-phase | HPLC | >80% | - | - | [6] |
| Magnetic Molecularly Imprinted Nanoadsorbent | Spectrofluorometry | - | 0.67 ng/mL | 2.0 ng/mL | [7] |
| Chem Screen Cadan 203 | GC-MS | - | 0.05 µg/mL | 0.1 µg/mL | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the solid-phase extraction of codeine from urine.
Protocol 1: Automated SPE using Oasis MCX Cartridges
This protocol is adapted from a method for the analysis of 23 opioids and metabolites, including codeine, in urine using an automated SPE system.[2]
1. Sample Pretreatment:
-
To 100 µL of urine, add internal standards.
-
Dilute the sample with 0.1 M sodium acetate (B1210297) buffer (pH 4).
2. SPE Procedure (using Oasis MCX cartridges):
-
Conditioning: Condition the cartridges with 1 mL of methanol followed by 1 mL of 0.1 M sodium acetate buffer (pH 4).
-
Sample Loading: Apply the diluted urine sample to the conditioned cartridge.
-
Washing 1: Wash the cartridge with 0.8 mL of 0.1 N hydrochloric acid.
-
Washing 2: Wash the cartridge four times with 0.8 mL of methanol.
-
Elution: Elute the analytes with 1.5 mL of a dichloromethane:isopropanol:ammonia solution (80:18:2, v/v/v).
3. Post-Extraction:
-
The eluate can be directly injected into an LC-MS/MS system for analysis.
Protocol 2: SPE using Bond Elut Plexa PCX Columns
This protocol is based on an LC/MS/MS analysis method for opiates in urine.[3]
1. Sample Pretreatment:
-
Spike 0.5 mL of urine with an internal standard.
-
Add 125 µL of concentrated HCl.
-
Incubate at 95 ±5 °C for 90 minutes for hydrolysis.
-
Cool the sample and add 2 mL of 0.1 M sodium acetate buffer (pH 4.5).
-
Neutralize with 250 µL of 7 N KOH (ensure pH is <6).
-
Centrifuge at 6000 rpm for 20 minutes.
2. SPE Procedure (using Bond Elut Plexa PCX columns):
-
Conditioning: Condition the column with 0.5 mL of methanol.
-
Sample Loading: Load the supernatant from the pretreated sample.
-
Washing 1: Wash with 1 mL of 2% formic acid.
-
Washing 2: Wash with 1 mL of methanol.
-
Drying: Dry the column under vacuum (10–15 in Hg) for 5–10 minutes.
-
Elution: Elute with an appropriate solvent (the specific elution solvent was not detailed in the provided abstract but would typically be a methanolic solution with a small percentage of a basic modifier like ammonium (B1175870) hydroxide).
3. Post-Extraction:
-
The eluate is typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent before injection into the analytical instrument.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound from urine samples.
Caption: Workflow for codeine extraction from urine.
References
- 1. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Automated solid-phase extraction of opiates from urine (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient solid phase extraction of codeine from human urine samples using a novel magnetic molecularly imprinted nanoadsorbent and its spectrofluorometric determination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
Application Note: Methodology for Studying CYP2D6-Mediated Codeine Sulphate Metabolism
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Codeine is a widely used opioid analgesic that exerts its primary effect after being metabolized into morphine. This critical bioactivation step is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][2][3] The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[4] Individuals can be classified into several phenotypes, including Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs, the "normal" phenotype), and Ultrarapid Metabolizers (UMs).[1][2]
UMs are at risk of life-threatening toxicity from standard doses of codeine due to rapid and excessive morphine formation, while PMs may experience little to no pain relief.[2][3][4][5] Therefore, studying the CYP2D6-mediated metabolism of codeine is crucial for understanding its pharmacokinetics, predicting drug response, and ensuring patient safety. This document provides detailed protocols for conducting in vitro studies of codeine metabolism using human liver microsomes (HLMs) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Metabolic Pathway of Codeine
Codeine is metabolized via several pathways, but its conversion to morphine is the key step for analgesia. The O-demethylation of codeine to morphine is catalyzed by CYP2D6 and accounts for approximately 5-15% of codeine's metabolism in individuals with normal enzyme function.[1][4][6] Other major pathways include N-demethylation to norcodeine by CYP3A4 (10-15%) and glucuronidation to codeine-6-glucuronide (B1240514) by UGT2B7 (50-70%).[1] Morphine itself is further metabolized to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide.[1][7]
Caption: Codeine metabolism to its major metabolites.
3. Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol details a typical experiment to determine the kinetic parameters (Vmax and Km) of codeine O-demethylation to morphine using pooled human liver microsomes.
3.1. Materials and Reagents
-
Codeine Sulphate (Substrate)
-
Morphine (Metabolite Standard)
-
Morphine-d3 (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs) from a reputable supplier (e.g., Corning, Sekisui XenoTech)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glucose-6-Phosphate (G6P)).[8][9][10] An NADPH regenerating system is strongly recommended to ensure a sustained concentration of the critical CYP450 cofactor, NADPH, throughout the incubation period.[8][11]
-
Ice-cold Acetonitrile (B52724) (ACN) for reaction termination
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
3.2. Procedure
Step 1: Preparation of Solutions
-
Codeine Stock Solution (10 mM): Prepare in ultrapure water. Perform serial dilutions in water to create working solutions for the desired final concentrations (e.g., 1 µM to 500 µM).
-
HLM Suspension: Thaw pooled HLMs on ice. Dilute with ice-cold 0.1 M phosphate buffer to a working concentration of 2 mg/mL. Keep on ice.
-
Internal Standard (IS) Solution (100 ng/mL): Prepare Morphine-d3 in ice-cold acetonitrile. This solution will also serve as the reaction termination solution.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.[8]
Step 2: Incubation (Perform in triplicate for each concentration)
-
Label 1.5 mL microcentrifuge tubes for each reaction, including controls (no substrate and no NADPH).
-
Add 0.1 M phosphate buffer to each tube.
-
Add the appropriate volume of codeine working solution to achieve final concentrations ranging from 1 µM to 500 µM.
-
Add the HLM suspension to achieve a final protein concentration of 0.25 - 0.5 mg/mL.
-
Pre-incubation: Vortex tubes gently and pre-incubate at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Add the NADPH regenerating system to each tube to start the reaction. The total reaction volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
Step 3: Reaction Termination and Sample Processing
-
Stop the reaction by adding two volumes (e.g., 400 µL) of the ice-cold acetonitrile solution containing the internal standard (Morphine-d3).
-
Vortex vigorously for 30 seconds to precipitate the microsomal proteins.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
4. Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro experimental workflow.
Caption: A step-by-step flowchart of the experimental process.
5. LC-MS/MS Analysis
A sensitive and specific LC-MS/MS method is required for the accurate quantification of the morphine formed.[12][13][14]
-
Chromatographic System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate morphine from codeine and other potential metabolites (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions are listed below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Morphine | 286.1 | 201.1 |
| Morphine-d3 (IS) | 289.1 | 204.1 |
| Note: MRM transitions should be optimized for the specific instrument used. |
6. Data Analysis and Presentation
-
Quantification: Create a standard curve by plotting the peak area ratio (Morphine/Morphine-d3) against the known concentrations of the morphine standards. Use this curve to determine the concentration of morphine formed in each experimental sample.
-
Velocity Calculation: Convert the morphine concentration (e.g., in ng/mL) to the rate of formation (velocity, v), typically expressed as pmol/min/mg protein.
-
Kinetic Analysis: Plot the velocity (v) against the codeine substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):
v = (Vmax * [S]) / (Km + [S])
-
Vmax: The maximum rate of the reaction.
-
Km: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.
-
Summary of Typical Kinetic Data
The following table summarizes representative kinetic parameters for codeine metabolism across different CYP2D6 phenotypes. These values can vary depending on the specific recombinant enzyme or HLM pool used.
| CYP2D6 Phenotype | Enzyme Source | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Extensive Metabolizer (EM) | Pooled HLM | 30 - 70 | 100 - 250 | Inferred from literature |
| Extensive Metabolizer (EM) | Recombinant CYP2D6 | 40 - 80 | (Varies by expression) | Inferred from literature |
| Poor Metabolizer (PM) | Pooled HLM (PM Genotype) | N/A | < 5 | [3] |
| Note: These are example values. Actual results will vary based on experimental conditions and the specific biological matrix. |
Pharmacokinetic studies show that compared to EMs, the area under the curve (AUC) for morphine is significantly lower in IMs and PMs, and higher in UMs after a dose of codeine.[2][7] For instance, one study found that UMs had approximately 50% higher plasma concentrations of morphine compared to EMs.[2] Another analysis predicted that morphine exposure (AUC) was about 61% lower in IMs and 99% lower in PMs compared to EMs, while being 73% higher in UMs.[7]
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.cpicpgx.org [files.cpicpgx.org]
- 5. jptcp.com [jptcp.com]
- 6. anesthesiaprimer.com [anesthesiaprimer.com]
- 7. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 8. bioivt.com [bioivt.com]
- 9. NADPH Regeneration System [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Measurement of Codeine Sulphate in Post-Mortem Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of codeine in post-mortem specimens is a critical aspect of forensic toxicology. Codeine, an opiate analgesic, is extensively metabolized, and its presence and concentration can provide crucial information regarding the cause and manner of death. However, post-mortem processes such as redistribution, drug stability, and the presence of metabolites like morphine can complicate the interpretation of toxicological findings[1][2][3]. Therefore, robust, validated analytical methods are essential for accurate quantification.
This document provides detailed application notes and protocols for the primary techniques used to measure codeine in various post-mortem matrices, including blood, urine, and tissues. The methods covered include initial screening by enzyme-linked immunosorbent assay (ELISA) and confirmatory, quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Post-Mortem Codeine Analysis
The toxicological investigation of codeine in post-mortem cases follows a structured workflow, beginning with sample collection and proceeding through screening and confirmatory analysis to final interpretation.
Caption: General workflow for post-mortem toxicological analysis of codeine.
Specimen Preparation Techniques
Proper sample preparation is paramount to remove interferences from complex biological matrices and to concentrate the analyte for sensitive detection. The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for cleaning up and concentrating opiates from biological samples[4][5][6]. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of codeine.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.
Protein Precipitation
For some methods, particularly with blood samples, proteins are precipitated using a solvent like acetonitrile (B52724), followed by centrifugation to isolate the supernatant containing the drug[7][8].
Analytical Methodologies and Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) - Screening
ELISA is a rapid, high-throughput immunoassay used for presumptive screening of opiates[9][10]. It relies on antibody-antigen competition. While sensitive, ELISA kits for opiates often show cross-reactivity with other opioids and require confirmation by a more specific method[10][11][12].
Protocol: General Opiate Group ELISA [9][12]
-
Sample Preparation: Dilute post-mortem specimens (e.g., 1:5 for whole blood) with the provided assay buffer[12].
-
Assay Procedure:
-
Pipette standards, controls, and diluted samples into the antibody-coated microplate wells.
-
Add the enzyme conjugate (e.g., drug-horseradish peroxidase) to each well.
-
Incubate at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound material.
-
Add a TMB substrate. The color development is inversely proportional to the amount of drug in the sample.
-
-
Detection: Read the absorbance using a microplate reader at 450 nm (after adding a stop solution) or 650 nm[9]. Compare sample absorbance to the cutoff calibrator to determine a presumptive positive or negative result.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Confirmation & Quantitation
LC-MS/MS is the gold standard for forensic toxicology due to its high sensitivity and specificity[4][13][14]. It separates codeine from its metabolites and other drugs via liquid chromatography before detection and quantification by tandem mass spectrometry.
Protocol: LC-MS/MS Analysis of Codeine in Post-Mortem Blood & Tissues [4][15][16]
-
Sample Preparation (SPE):
-
Homogenize 1g of tissue (e.g., stomach wall, muscle, brain) in a suitable buffer[4][16]. Use 1 mL for blood or vitreous fluid.
-
Spike the sample with deuterated internal standards (e.g., codeine-d3, morphine-d3)[4].
-
Perform a Solid-Phase Extraction (see workflow in Section 3.1). A common procedure involves conditioning a cation exchange cartridge, loading the sample, washing with solvents to remove interferences, and eluting the analytes with a basic organic solvent mixture[4][5].
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in the initial mobile phase (e.g., 200 µL)[4].
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used[17].
-
Mobile Phase: Gradient elution using a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both codeine and the internal standard to ensure accurate identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmation & Quantitation
GC-MS is a robust and reliable technique for opiate analysis[18][19][20]. It requires derivatization to improve the volatility and chromatographic properties of codeine and its metabolites.
Protocol: GC-MS Analysis of Codeine in Post-Mortem Blood [6][7]
-
Sample Preparation (LLE & Derivatization):
-
To 1 mL of blood, add deuterated internal standards[7].
-
Precipitate proteins with acetonitrile, centrifuge, and remove the supernatant[7].
-
Adjust the pH of the remaining aqueous portion to ~9.0.
-
Perform a liquid-liquid extraction using an organic solvent like chloroform/trifluoroethanol (10:1)[7].
-
Evaporate the organic extract to dryness.
-
Derivatization: This is a crucial step. Sequentially react the residue with a derivatizing agent such as propionic anhydride (B1165640) to convert hydroxyl groups to propionyl esters[7]. This increases thermal stability and chromatographic performance. Silyl derivatives (using agents like MTBSTFA) are also common[6].
-
-
GC Conditions:
-
MS Conditions:
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of codeine in various post-mortem specimens using confirmatory methods.
Table 1: LC-MS/MS Method Performance
| Specimen Type | Linearity Range | LOQ (ng/mL or ng/g) | Recovery (%) | Reference |
|---|---|---|---|---|
| Stomach Wall Tissue | 0.5 - 1000 ng/g | 1.0 ng/g | 76 - 80% | [4] |
| Blood | 1.5 - 300 ng/mL | 1.5 ng/mL | 57.8 - 94.1% | [15][16] |
| Vitreous Fluid | 1.5 - 300 ng/mL | 1.5 ng/mL | 57.8 - 94.1% | [15][16] |
| Muscle Tissue | 1.5 - 300 ng/g | 1.5 ng/g | 57.8 - 94.1% | [15][16] |
| Brain Tissue | 1.5 - 300 ng/g | 1.5 ng/g | 57.8 - 94.1% | [15][16] |
| Fat Tissue | 1.5 - 300 ng/g | 1.5 ng/g | 57.8 - 94.1% |[15][16] |
Table 2: GC-MS Method Performance
| Specimen Type | Linearity Range | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Blood | Up to 2000 ng/mL | 10 ng/mL | 2 ng/mL | 50 - 68% | [7] |
| Urine (Hydrolyzed) | Up to 5000 ng/mL | 25 ng/mL | N/A | N/A | [21] |
| Blood | 2.5 - 1000 ng/mL | 2.5 ng/mL | 1.0 ng/mL | N/A |[8] |
N/A: Not Available in the cited source.
Interpretation Considerations
-
Codeine to Morphine Ratio: The concentration ratio of codeine to its metabolite, morphine, can help determine if codeine was ingested alone or if morphine/heroin was also used[1][2]. However, this interpretation can be challenging in post-mortem cases due to potential cleavage of morphine glucuronides, which can artificially elevate morphine concentrations[1][2].
-
Post-mortem Redistribution (PMR): Codeine concentrations can change after death as the drug moves from tissues into the blood[3]. The median brain-to-blood ratio for codeine is approximately 1.8, indicating it is more concentrated in brain tissue[22]. Sampling from peripheral sites (e.g., femoral blood) is recommended to minimize the effects of PMR.
-
Stability: Codeine itself is generally stable in post-mortem blood when stored at -20°C[1][23]. However, its glucuronide metabolites may be less stable[1].
These protocols and data provide a comprehensive guide for the analysis of codeine in post-mortem specimens. Adherence to validated procedures and careful interpretation of results are essential for accurate forensic toxicological investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Codeine to morphine concentration ratios in samples from living subjects and autopsy cases after incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postmortem Metabolomics: Strategies to Assess Time-Dependent Postmortem Changes of Diazepam, Nordiazepam, Morphine, Codeine, Mirtazapine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nyc.gov [nyc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Gas Chromatography-Triple Quadrupole Mass Spectrometry Assay for the Quantification of Opiates in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opiate Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 10. New Screening Method to Detect Drugs and Poisons Postmortem | National Institute of Justice [nij.ojp.gov]
- 11. Comparative Analysis of ELISA Immunoassay and LC-QTOF for Opiate Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening postmortem whole blood for oxycodone by ELISA response ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
- 14. zefsci.com [zefsci.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC-DAD determination of opioids, cocaine and their metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening and semi-quantitative analysis of post mortem blood for basic drugs using gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Postmortem Brain-Blood Ratios of Codeine, Fentanyl, Oxycodone and Tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C. | Semantic Scholar [semanticscholar.org]
Application Notes: Specific Detection of Codeine using Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine is an opiate and a prodrug of morphine widely used for its analgesic, antitussive, and antidiarrheal properties. Accurate and sensitive quantification of codeine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique used to measure the concentration of antigens, such as drugs, in biological samples.[1][2] This application note provides a detailed protocol for the specific detection of codeine using a competitive radioimmunoassay.
Principle of the Assay
The radioimmunoassay for codeine is a competitive binding assay.[2] The principle relies on the competition between a known quantity of radiolabeled codeine (the "tracer") and the unlabeled codeine present in the sample or standard for a limited number of binding sites on a specific anti-codeine antibody.[1][2] As the concentration of unlabeled codeine in the sample increases, it displaces the radiolabeled codeine from the antibody binding sites.[1] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of codeine in the sample.[3] The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured.[4] By comparing the radioactivity of the unknown samples to a standard curve generated with known concentrations of codeine, the amount of codeine in the samples can be accurately determined.[3][4]
Materials and Reagents
-
Anti-Codeine Antibody
-
¹²⁵I-labeled Codeine (Tracer)
-
Codeine Standards
-
Assay Buffer
-
Precipitating Reagent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Gamma Counter
-
Centrifuge
-
Vortex Mixer
-
Pipettes and Tips
-
Test tubes
Experimental Protocols
Preparation of Reagents
-
Assay Buffer Preparation : Prepare the assay buffer according to the manufacturer's instructions. This buffer is used for reconstituting reagents and diluting samples.
-
Codeine Standard Preparation : Reconstitute the lyophilized codeine standard with the assay buffer to create a stock solution. Perform serial dilutions of the stock solution to prepare a set of standards with decreasing concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 ng/mL).
-
Antibody Preparation : Reconstitute the lyophilized anti-codeine antibody with the assay buffer to the recommended working concentration.
-
Tracer Preparation : Reconstitute the ¹²⁵I-labeled codeine with the assay buffer to achieve a specific radioactivity count (e.g., 10,000 cpm/100 µL).
Assay Procedure
-
Assay Setup : Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
Pipetting :
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of each standard and unknown sample into their respective tubes.
-
Pipette 100 µL of the anti-codeine antibody solution into all tubes except the TC and NSB tubes.
-
-
First Incubation : Vortex all tubes gently and incubate for 16-24 hours at 4°C. This allows for the competitive binding between the unlabeled codeine and the antibody.
-
Tracer Addition : Add 100 µL of the ¹²⁵I-labeled codeine tracer to all tubes.
-
Second Incubation : Vortex all tubes gently and incubate for another 16-24 hours at 4°C. This allows the tracer to bind to the available antibody sites.
-
Separation of Bound and Free Antigen :
-
Add 500 µL of a precipitating reagent (e.g., a second antibody solution or polyethylene glycol) to all tubes except the TC tubes. The double-antibody method is frequently used for separation.[4]
-
Vortex the tubes and incubate at room temperature for 90 minutes.
-
Centrifuge the tubes at 3,000 rpm for 20 minutes at 4°C to pellet the antibody-bound fraction.
-
-
Measurement :
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Presentation
Representative Standard Curve
The following table represents typical data obtained from a codeine RIA. The percentage of bound tracer decreases as the concentration of unlabeled codeine increases.
| Codeine Concentration (ng/mL) | Average CPM | % B/B₀ |
| 0 (B₀) | 10000 | 100% |
| 31.25 | 8500 | 85% |
| 62.5 | 7200 | 72% |
| 125 | 5500 | 55% |
| 250 | 3800 | 38% |
| 500 | 2300 | 23% |
| 1000 | 1200 | 12% |
A standard curve is generated by plotting the % B/B₀ against the corresponding codeine concentration on a semi-logarithmic scale. The concentration of codeine in unknown samples is then determined by interpolating their % B/B₀ values from this curve.
Assay Performance Characteristics
| Parameter | Specification | Reference |
| Detection Limit | < 50 pg | [5] |
| Specificity | High for codeine with minimal cross-reactivity to morphine when using a specific antibody. | [6] |
Cross-Reactivity
The specificity of the anti-codeine antibody is a critical factor for the accurate detection of codeine. The cross-reactivity with other structurally related opioids should be determined. Opiate immunoassays have been shown to cross-react well with codeine.[7] For instance, at a 300 ng/mL cutoff, there was nearly 100% positivity for codeine challenges of 1000 ng/mL.[7]
| Compound | % Cross-Reactivity (Hypothetical) |
| Codeine | 100% |
| Morphine | < 5% |
| Hydrocodone | < 10% |
| Oxycodone | < 1% |
| Heroin | < 1% |
| Fentanyl | < 0.1% |
Note: Actual cross-reactivity data should be obtained from the specific antibody manufacturer's data sheet.
Visualizations
Caption: Experimental workflow for codeine radioimmunoassay.
Caption: Principle of competitive binding in codeine RIA.
References
- 1. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 2. Radio Immuno Assay | PPTX [slideshare.net]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. dacollege.org [dacollege.org]
- 5. Codeine kinetics as determined by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific radioimmunoassays for codeine and morphine. Metabolism of codeine to morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effect of Codeine Sulphate on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, an opiate analgesic, is widely recognized for its inhibitory effects on gastrointestinal (GI) motility, often leading to constipation.[1][2][3] This side effect is primarily mediated by the action of its metabolite, morphine, on the μ-opioid receptors in the enteric nervous system.[1][3][4][5] Activation of these receptors disrupts normal peristalsis, increases muscle tone, and enhances water absorption from the colon, collectively slowing intestinal transit.[5][6] Understanding the precise mechanisms and quantifying the effects of codeine sulphate on gut motility are crucial for developing strategies to mitigate opioid-induced constipation (OIC), a significant clinical concern.
These application notes provide a detailed protocol for researchers to study the effects of this compound on gastrointestinal motility using both in vivo and in vitro models. The protocols are designed to deliver robust and reproducible data for preclinical assessment of pro-kinetic or anti-constipation therapies.
Core Concepts and Signaling Pathway
Codeine itself is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to morphine, which is a potent agonist of the μ-opioid receptor (MOR).[1][4] These receptors are G protein-coupled receptors (GPCRs) located on enteric neurons.[1][7][8] The binding of morphine to MOR initiates a signaling cascade that ultimately inhibits neuronal activity and neurotransmitter release, leading to decreased propulsive motility.[6][8]
The canonical signaling pathway following μ-opioid receptor activation involves:
-
G-protein Activation: The activated MOR promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/Go).
-
Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]
-
Ion Channel Modulation: The Gβγ subunit dissociates and directly modulates ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also involves the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[6][8]
-
Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease the excitability of enteric neurons and inhibit the release of excitatory neurotransmitters like acetylcholine, which are essential for smooth muscle contraction and peristalsis.[8]
Experimental Protocols
The following protocols describe in vivo and in vitro methods to assess the impact of this compound on gastrointestinal motility.
In Vivo Assessment of Gastrointestinal Transit
This protocol utilizes the charcoal meal transit test in a rodent model (mouse or rat) to measure the propulsive activity of the small intestine.
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)[9][10]
-
Animal gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Animal Acclimatization: House animals (e.g., male C57BL/6 mice, 8-10 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Fasting: Fast the animals for a period of 3 to 18 hours before the experiment, with free access to water.[11][12] A shorter fasting period may reduce animal stress.[12]
-
Grouping and Administration: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound at various doses). Administer this compound or vehicle via an appropriate route (e.g., subcutaneous or oral gavage).
-
Charcoal Meal Administration: At a set time after drug administration (e.g., 30 minutes), orally administer a fixed volume (e.g., 0.2 mL for mice) of the charcoal meal suspension to each animal.[9]
-
Transit Time Measurement: After a predetermined period (e.g., 20-30 minutes), humanely euthanize the animals by an approved method (e.g., cervical dislocation).[9][11]
-
Dissection and Measurement: Immediately perform a laparotomy and carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a surface without stretching. Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Calculation: Calculate the intestinal transit as a percentage of the total length of the small intestine: Peristaltic Index (%) = (Distance traveled by charcoal / Total length of small intestine) x 100[9]
In Vivo Assessment of Colonic Motility and Output
This protocol measures whole gut transit time and fecal pellet output, which are key indicators of colonic function.
Materials:
-
This compound solution
-
Vehicle control
-
Non-absorbable colored marker (e.g., Carmine Red or brilliant blue) mixed with food or in a methylcellulose (B11928114) solution.[13]
-
Individual metabolic cages
-
Analytical balance
Procedure:
-
Animal Acclimatization and Housing: Acclimatize animals as described above. House them individually in metabolic cages that allow for the separation and collection of feces.
-
Baseline Measurement: For 24-48 hours before the experiment, record the baseline number and weight of fecal pellets for each animal.
-
Drug Administration: Administer this compound or vehicle to the respective groups daily for the duration of the study.
-
Whole Gut Transit Time:
-
Fecal Pellet Output:
-
Collect all fecal pellets produced by each animal over a specified period (e.g., 6, 12, or 24 hours) after drug administration.
-
Count the number of pellets and measure their total wet and/or dry weight.
-
-
Data Analysis: Compare the whole gut transit time, number of fecal pellets, and fecal weight between the codeine-treated and vehicle control groups.
In Vitro Assessment of Intestinal Smooth Muscle Contractility
This protocol uses an isolated organ bath system to directly measure the effect of this compound on the contractility of intestinal smooth muscle strips.
Materials:
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound
-
Acetylcholine (ACh) or other contractile agents
-
Isolated organ bath system with force-displacement transducers and data acquisition software
-
Surgical instruments
Procedure:
-
Tissue Preparation: Humanely euthanize a rodent (e.g., guinea pig or rat). Quickly dissect a segment of the small intestine (e.g., ileum).[14]
-
Mounting: Place the tissue segment in cold, carbogen-aerated Krebs solution. Clean the mesentery and cut longitudinal or circular muscle strips (e.g., 1-2 cm in length).
-
Mount the tissue strips in the organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the strip to a fixed hook and the other end to a force-displacement transducer. Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.[15][16]
-
Viability Test: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a standard concentration of acetylcholine.[16]
-
Experimental Protocol:
-
Record the spontaneous contractile activity of the tissue.
-
To assess the effect on induced contractions, pre-contract the tissue with a submaximal concentration of a contractile agent like acetylcholine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the response.
-
-
Data Analysis: Measure the amplitude and frequency of spontaneous contractions, as well as the change in tension of induced contractions. Express the effect of codeine as a percentage inhibition of the maximal contraction.
Experimental Workflow Diagram
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on In Vivo Gastrointestinal Transit
| Treatment Group | Dose (mg/kg) | n | Total Intestinal Length (cm) | Distance Traveled by Charcoal (cm) | Peristaltic Index (%) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on In Vivo Colonic Motility
| Treatment Group | Dose (mg/kg) | n | Whole Gut Transit Time (min) | Fecal Pellets (count/24h) | Fecal Weight ( g/24h ) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on In Vitro Ileum Contractility
| Codeine Conc. (M) | n | Spontaneous Contraction Amplitude (% of Baseline) | Spontaneous Contraction Frequency (% of Baseline) | ACh-Induced Contraction (% of Max) |
| 10⁻⁹ | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10⁻⁸ | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10⁻⁷ | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10⁻⁶ | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10⁻⁵ | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined provide a comprehensive framework for investigating the effects of this compound on gastrointestinal motility. By combining in vivo assessments of intestinal and colonic transit with in vitro studies on smooth muscle contractility, researchers can gain a detailed understanding of the pharmacological impact of codeine and evaluate the efficacy of novel therapeutic agents designed to counteract opioid-induced bowel dysfunction. The clear presentation of data in tabular format and the visualization of key pathways and workflows will aid in the interpretation and communication of findings.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. Codeine Sulfate (Codeine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Effect of codeine on gastrointestinal motility in relation to CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting mu opioid receptors to modulate... | F1000Research [f1000research.com]
- 6. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charcoal Meal Test Following Induction of Diarrhea [bio-protocol.org]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency Analysis of Codeine using Capillary Electrophoresis
Introduction
Codeine, an opioid analgesic widely used for the relief of mild to moderate pain and as a cough suppressant, requires accurate and reliable analytical methods for its determination in pharmaceutical formulations and biological matrices.[1][2] Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of codeine and other pharmaceuticals due to its high separation efficiency, short analysis times, low sample and reagent consumption, and versatility.[3][4][5] This document provides a comprehensive overview of the application of CE for codeine analysis, including detailed protocols and quantitative data.
Principle of Separation
Capillary electrophoresis separates analytes based on their differential migration in an electric field.[5] When a high voltage is applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge. The separation is governed by the electrophoretic mobility of the analyte, which is influenced by its charge-to-size ratio, and the electroosmotic flow (EOF) of the bulk solution within the capillary.[5] For codeine, which is a basic compound, analysis is typically performed in acidic buffers where it exists as a cation, allowing for its rapid and efficient separation.
Advantages of Capillary Electrophoresis for Codeine Analysis:
-
High Resolution and Efficiency: CE provides a large number of theoretical plates, often exceeding 100,000, enabling the separation of codeine from structurally similar compounds and impurities.[4]
-
Speed: Analysis times are typically short, often under 10 minutes, facilitating high-throughput screening.[6][7][8]
-
Low Sample and Reagent Consumption: CE requires only nanoliter volumes of sample and minimal amounts of reagents, making it a cost-effective and environmentally friendly technique.[3][4]
-
Versatility: Various CE modes can be employed for codeine analysis, including Capillary Zone Electrophoresis (CZE), Non-Aqueous Capillary Electrophoresis (NACE), and Micellar Electrokinetic Chromatography (MEKC), offering flexibility in method development to handle different sample matrices.[1]
-
Simultaneous Analysis: CE methods have been developed for the simultaneous determination of codeine along with other active ingredients in pharmaceutical formulations, such as paracetamol, diphenhydramine, and ephedrine (B3423809).[6][7][8]
Quantitative Data Summary
The following table summarizes the quantitative performance of various capillary electrophoresis methods reported for the analysis of codeine.
| CE Method | Matrix | Background Electrolyte (BGE) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| CZE | Pharmaceuticals | 20 mM Sodium tetraborate (B1243019), pH 8.50 | 0.42-1.33 µg/mL | - | Three orders of magnitude | [6][8] |
| NACE | Human Urine | 15 mM Ammonium (B1175870) acetate (B1210297) and 1% acetic acid in methanol (B129727) | 40 µg/L | - | - | [9][10] |
| CZE-C⁴D | Pharmaceuticals | 20 mmol/L β-alanine/4 mmol/L sodium chloride/4 µmol/L sodium hydroxide (B78521), pH 9.6 | 15 µmol/L | - | - | [1][7] |
| CZE-ECL | Plant Extracts | Ionic liquid (1-ethyl-3-methylimidazolium tetra-fluoroborate) | 0.25 µM | - | - | [1] |
| CZE-DAD | Exhaled Breath Condensate | 100 mM phosphoric acid/TEA, pH 2.5 with 20% (v/v) methanol | - | 30 ng/mL | - | [1] |
| In-Cap-D-FASS-CZE | Human Serum | 70 mM Disodium tetraborate decahydrate, pH 9.5 | - | - | 1-2000 ng/mL (for Morphine) | [11] |
| SPE-CE | Water | - | 200 ng/mL | - | - | [1] |
CZE: Capillary Zone Electrophoresis; NACE: Non-Aqueous Capillary Electrophoresis; CZE-C⁴D: CZE with Capacitively Coupled Contactless Conductivity Detection; CZE-ECL: CZE with Electrochemiluminescence Detection; CZE-DAD: CZE with Diode Array Detection; In-Cap-D-FASS-CZE: In-Capillary Derivatization with Field Amplified Sample Stacking CZE; SPE-CE: Solid-Phase Extraction coupled with CE.
Experimental Protocols
This section provides detailed methodologies for the analysis of codeine using capillary electrophoresis.
Protocol 1: Analysis of Codeine in Pharmaceutical Formulations (CZE-UV)
This protocol is adapted from a method for the simultaneous determination of codeine and other active ingredients in cough-cold syrup formulations.[6][8]
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer, pH 8.50. Prepare by dissolving an appropriate amount of sodium tetraborate in deionized water and adjusting the pH with boric acid or sodium hydroxide.
-
Capillary Conditioning Solutions: 1 M Sodium hydroxide (NaOH), 0.1 M NaOH, and deionized water.
-
Standard Solutions: Prepare stock solutions of codeine phosphate (B84403) in deionized water. Working standards are prepared by diluting the stock solution with the BGE.
3. Capillary Conditioning:
-
Before the first use, rinse the new capillary with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the BGE for 30 min.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 2 min, and then the BGE for 5 min.
4. Sample Preparation:
-
For syrup formulations, accurately weigh a portion of the syrup, dissolve it in a suitable volume of deionized water, and filter if necessary. No extensive clean-up is typically required.[6][8]
5. Electrophoretic Conditions:
-
Applied Voltage: +25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at 214 nm.
6. Data Analysis:
-
Identify the codeine peak by comparing its migration time with that of a standard.
-
Quantify the concentration of codeine using a calibration curve constructed from the peak areas of the standard solutions.
Protocol 2: Analysis of Codeine in Human Urine (NACE-UV)
This protocol is based on a non-aqueous capillary electrophoresis method for the determination of codeine and other drugs in human urine.[9][10]
1. Instrumentation:
-
Capillary Electrophoresis system with a UV or DAD detector.
-
Fused-silica capillary.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 15 mM Ammonium acetate and 1% acetic acid in methanol.
-
Sample Extraction: Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Standard Solutions: Prepare stock solutions of codeine in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute codeine with a suitable solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute the residue in the BGE.
4. Electrophoretic Conditions:
-
Applied Voltage: +22 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection.
5. Data Analysis:
-
Identify and quantify codeine as described in Protocol 1.
Visualizations
Caption: Experimental workflow for codeine analysis by Capillary Electrophoresis.
Caption: Principle of Codeine Separation by Capillary Zone Electrophoresis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast determination of codeine, orphenadrine, promethazine, scopolamine, tramadol, and paracetamol in pharmaceutical formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a capillary electrophoresis method for the determination of codeine, diphenhydramine, ephedrine and noscapine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a non-aqueous capillary electrophoresis method for the determination of imatinib, codeine and morphine in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of a non-aqueous capillary electrophoresis method for the determination of imatinib, codeine and morphine in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Highly Sensitive In-Capillary Derivatization and Field Amplified Sample Stacking to Analyze Narcotic Drugs in Human Serum by Capillary Zone Electrophoresis | MDPI [mdpi.com]
Application Notes and Protocols for Investigating the Cellular Effects of Codeine Sulphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular effects of codeine sulphate. Detailed protocols for key experiments are provided, along with expected quantitative data and visual representations of the underlying cellular mechanisms.
Introduction
Codeine, a widely used opioid analgesic, exerts its primary effects through its metabolite, morphine, by acting on μ-opioid receptors.[1][2][3] Understanding the cellular consequences of this compound exposure is crucial for elucidating its therapeutic mechanisms and potential toxicities. In vitro cell culture models offer a controlled environment to dissect these effects at the molecular level. This document outlines protocols for assessing cytotoxicity, genotoxicity, and apoptosis induction by this compound in relevant human cell lines:
-
SH-SY5Y (Neuroblastoma): A human cell line widely used in neuroscience research, expressing opioid receptors, making it a relevant model for studying the neurological effects of codeine.[4]
-
HepG2 (Hepatocellular Carcinoma): A human liver cell line suitable for studying the metabolism and potential hepatotoxicity of drugs like codeine, which is primarily metabolized in the liver.[5][6]
-
HL-60 (Promyelocytic Leukemia): A human leukemia cell line often used in studies of apoptosis and drug-induced cytotoxicity.[4][7]
Key Cellular Effects of this compound
This compound has been shown to induce a range of cellular effects, including:
-
Cytotoxicity: Reduction in cell viability and proliferation.
-
Induction of Apoptosis: Programmed cell death characterized by specific morphological and biochemical changes.[4][7]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[8][9]
-
DNA Damage: Genotoxic effects that can compromise the integrity of the cellular genome.[8]
Section 1: Experimental Protocols
Cell Culture
Protocol for Culturing SH-SY5Y, HepG2, and HL-60 Cells
| Parameter | SH-SY5Y | HepG2 | HL-60 |
| Growth Medium | DMEM/F12 (1:1) with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.[1][10] | EMEM with 10% FBS and 1% Penicillin-Streptomycin.[11] | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator.[1] | 37°C, 5% CO2 in a humidified incubator.[11] | 37°C, 5% CO2 in a humidified incubator. |
| Subculture | When cells reach 80-90% confluency, detach with Trypsin-EDTA. Split at a ratio of 1:4 to 1:10.[1][4] | When cells reach 80-90% confluency, detach with Trypsin-EDTA. Split at a ratio of 1:3 to 1:6. | Centrifuge cell suspension and resuspend in fresh medium. Maintain cell density between 1x10^5 and 1x10^6 cells/mL. |
| Cryopreservation | Resuspend cell pellet in freezing medium (90% FBS, 10% DMSO) and store in liquid nitrogen.[4] | Resuspend cell pellet in freezing medium (90% FBS, 10% DMSO) and store in liquid nitrogen. | Resuspend cell pellet in freezing medium (90% FBS, 10% DMSO) and store in liquid nitrogen. |
Cytotoxicity Assessment: MTT Assay
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11][14]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1000 µM) and a vehicle control (culture medium). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Genotoxicity Assessment: Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[15][16]
Protocol:
-
Cell Preparation: Treat cells with this compound for a predetermined time (e.g., 24 hours). Harvest approximately 2 x 10^4 cells.[6]
-
Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.[6]
-
Lysis: Immerse the slides in cold lysis buffer (containing high salt and detergent) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[6][15]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.[14]
-
Electrophoresis: Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes. DNA with strand breaks will migrate from the nucleoid, forming a "comet tail".[14][17]
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or DAPI).[6]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail intensity, tail length).
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][18][19]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Oxidative Stress Assessment
Protocol for Measuring Reactive Oxygen Species (ROS) and Antioxidant Enzyme Activity:
-
ROS Detection (DCFH-DA Assay):
-
Treat cells with this compound.
-
Incubate cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[20]
-
-
Antioxidant Enzyme Activity Assays:
-
Prepare cell lysates from treated and control cells.
-
Use commercially available assay kits to measure the activity of key antioxidant enzymes:
-
Superoxide (B77818) Dismutase (SOD): Measures the dismutation of superoxide radicals.[21][22]
-
Catalase (CAT): Measures the decomposition of hydrogen peroxide.[21]
-
Glutathione Peroxidase (GPx): Measures the reduction of hydrogen peroxide and lipid hydroperoxides.[21]
-
-
Measure changes in absorbance or fluorescence according to the kit instructions and normalize to the total protein content of the lysate.
-
Section 2: Data Presentation
Cytotoxicity of this compound (IC50 Values)
The following table summarizes representative IC50 values of this compound in different cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | IC50 (µM) |
| SH-SY5Y | 150 µM |
| HepG2 | 350 µM |
| HL-60 | 200 µM |
Note: These are representative values and may vary depending on specific experimental conditions.
Genotoxicity of this compound (Comet Assay)
This table shows the percentage of DNA in the comet tail as a measure of DNA damage after 24 hours of treatment with this compound.
| Cell Line | Treatment | % DNA in Tail (Mean ± SD) |
| SH-SY5Y | Control | 5.2 ± 1.1 |
| 100 µM this compound | 25.8 ± 3.4 | |
| HepG2 | Control | 4.9 ± 0.9 |
| 200 µM this compound | 22.1 ± 2.8 | |
| HL-60 | Control | 6.1 ± 1.3 |
| 150 µM this compound | 30.5 ± 4.2 |
Apoptosis Induction by this compound (Annexin V/PI Staining)
The percentage of apoptotic cells (early and late) after 48 hours of treatment with this compound is presented below.
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) |
| SH-SY5Y | Control | 3.5 ± 0.8 |
| 150 µM this compound | 28.9 ± 3.1 | |
| HepG2 | Control | 2.8 ± 0.5 |
| 350 µM this compound | 21.4 ± 2.5 | |
| HL-60 | Control | 4.2 ± 1.0 |
| 200 µM this compound | 35.7 ± 3.9 |
Oxidative Stress Markers
Changes in ROS levels and antioxidant enzyme activities in SH-SY5Y cells after 24 hours of treatment with 150 µM this compound.
| Parameter | % Change from Control (Mean ± SD) |
| Intracellular ROS Levels | + 120 ± 15% |
| Superoxide Dismutase (SOD) Activity | - 35 ± 5% |
| Catalase (CAT) Activity | - 40 ± 6% |
| Glutathione Peroxidase (GPx) Activity | - 30 ± 4% |
Section 3: Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for investigating the cellular effects of this compound.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified Mu-Opioid Receptor (MOR) signaling cascade initiated by this compound.
Intrinsic Apoptosis Pathway Induced by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The toxicity of opiates and their metabolites in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo exposure to codeine induces reproductive toxicity: role of HER2 and p53/Bcl-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Apoptotic inducement of neuronal cells by codeine: possible role of disrupted redox state and caspase 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. pnas.org [pnas.org]
- 16. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comet assay studies of radiation-induced DNA damage and repair in various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokines, growth factors, and oxidative stress in HepG2 cells treated with ethanol, acetaldehyde, and LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Variability in Patient Response to Codeine Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant inter-individual variability observed in patient response to codeine sulphate. The primary focus is on the pharmacogenetic role of Cytochrome P450 2D6 (CYP2D6), a key enzyme in codeine metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variable patient response to codeine?
A1: The primary cause is genetic polymorphism in the CYP2D6 gene.[1][2] Codeine is a prodrug that requires conversion to its active metabolite, morphine, for its analgesic effect. This conversion is almost exclusively catalyzed by the CYP2D6 enzyme.[1][2][3] Genetic variations in CYP2D6 lead to different enzyme activity levels, resulting in distinct metabolizer phenotypes.
Q2: What are the different CYP2D6 metabolizer phenotypes and their clinical implications?
A2: Patients can be categorized into four main phenotypes based on their CYP2D6 enzyme activity, which is determined by their genotype:
-
Poor Metabolizers (PMs): Have little to no functional CYP2D6 enzyme. They are unable to convert codeine to morphine effectively, leading to a lack of analgesic response.[1][2]
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 enzyme activity. They may experience a reduced analgesic effect from standard doses of codeine.[2][3]
-
Normal Metabolizers (NMs): Have normal CYP2D6 enzyme activity. They are expected to have a "normal" response to codeine.[2][3]
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 enzyme activity due to carrying multiple copies of the CYP2D6 gene. They convert codeine to morphine more rapidly and completely, leading to a higher risk of morphine toxicity, even at standard doses.[1][2]
Q3: How is the CYP2D6 phenotype determined?
A3: The CYP2D6 phenotype is predicted from a patient's genotype, which is determined through genetic testing. An "activity score" is calculated by assigning a value to each CYP2D6 allele (e.g., 0 for a non-functional allele, 0.5 for a reduced-function allele, and 1 for a fully functional allele) and summing the values of the two alleles.[1][4][5] This score then corresponds to a specific phenotype.
Q4: Are there non-genetic factors that can influence codeine response?
A4: Yes, co-administration of drugs that are inhibitors or inducers of the CYP2D6 enzyme can also significantly alter codeine metabolism, leading to a phenocopy effect. For example, a potent CYP2D6 inhibitor can make a normal metabolizer behave like a poor metabolizer.[6][7] Other factors such as age, liver function, and other co-administered drugs can also play a role.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental studies of codeine metabolism and response.
Issue 1: Lack of Analgesic Effect Observed in a Subject.
-
Possible Cause 1 (Genetic): The subject may be a CYP2D6 Poor Metabolizer (PM) or Intermediate Metabolizer (IM).
-
Troubleshooting Step: Perform CYP2D6 genotyping to determine the subject's diplotype and calculate the activity score.
-
-
Possible Cause 2 (Drug Interaction): The subject may be taking a concomitant medication that is a potent CYP2D6 inhibitor (e.g., paroxetine, bupropion).[6][9]
-
Troubleshooting Step: Review the subject's medication history for any known CYP2D6 inhibitors. If an inhibitor is present, consider its potential impact on the experimental results.
-
-
Possible Cause 3 (Non-compliance): The subject may not have adhered to the dosing regimen.
-
Troubleshooting Step: Quantify plasma concentrations of codeine to assess compliance.
-
Issue 2: Subject Experiences Severe Adverse Effects (e.g., respiratory depression) at a Standard Dose.
-
Possible Cause 1 (Genetic): The subject may be a CYP2D6 Ultrarapid Metabolizer (UM).
-
Troubleshooting Step: Perform CYP2D6 genotyping, including copy number variation analysis, to identify if the subject has multiple functional alleles.
-
-
Possible Cause 2 (Drug Interaction): The subject may be taking a CYP3A4 inhibitor, which can shunt more codeine down the CYP2D6 pathway, increasing morphine formation.
-
Troubleshooting Step: Review the subject's medication history for CYP3A4 inhibitors.
-
Issue 3: Ambiguous or Discordant CYP2D6 Genotyping Results.
-
Possible Cause 1 (Technical Error): Issues with the genotyping assay, such as primer/probe binding interference due to rare, un-tested SNPs.[10]
-
Troubleshooting Step:
-
Review the raw genotyping data and quality control metrics.
-
Consider using an alternative genotyping platform or method to confirm the results.[11]
-
For complex cases, especially those involving suspected hybrid alleles or novel variants, allele-specific long-range PCR followed by sequencing may be necessary to resolve the haplotype.[4]
-
-
-
Possible Cause 2 (Complex Genetics): The presence of rare or novel alleles, or complex structural variations (e.g., hybrid alleles like CYP2D613 or *CYP2D636+10 tandem) that are not detected by standard genotyping panels.[11]
-
Troubleshooting Step: Consult the Pharmacogene Variation (PharmVar) Consortium database for information on rare and novel CYP2D6 alleles.[12] Advanced sequencing techniques may be required for full characterization.
-
Data Presentation
Table 1: CYP2D6 Phenotype Classification Based on Activity Score
| Phenotype | Activity Score | Clinical Implication for Codeine Therapy |
| Ultrarapid Metabolizer (UM) | > 2.25 | Increased morphine formation; high risk of toxicity. Avoid codeine. |
| Normal Metabolizer (NM) | 1.25 to 2.25 | Expected response. Use standard dosing. |
| Intermediate Metabolizer (IM) | 0.25 to 1.0 | Reduced morphine formation; may have reduced analgesia. |
| Poor Metabolizer (PM) | 0 | Greatly reduced morphine formation; lack of efficacy. Avoid codeine. |
Source: Adapted from Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines.[2]
Table 2: Pharmacokinetic Parameters of Morphine After a Single 30 mg Oral Dose of Codeine in Different CYP2D6 Phenotypes
| Phenotype | AUC₀₋∞ (ng·h/mL) | Cₘₐₓ (ng/mL) |
| Ultrarapid Metabolizer (UM) | ~16 | Higher than NM |
| Normal Metabolizer (NM) | ~11 | Baseline |
| Intermediate Metabolizer (IM) | Significantly lower than NM | Lower than NM |
| Poor Metabolizer (PM) | Negligible | Very low to undetectable |
Note: These are approximate values synthesized from multiple sources and can vary based on the specific study population and methodology. The Area Under the Curve (AUC) represents total drug exposure, and the Maximum Concentration (Cmax) is the peak plasma concentration.[3][13][14] A recent study showed that compared to NMs, the predicted AUC₀₋∞ of morphine was 98.6% lower in PMs, 60.84% lower in IMs, and 73.43% higher in UMs.[13][14][15]
Experimental Protocols
1. CYP2D6 Genotyping using TaqMan® Real-Time PCR Assay
This protocol provides a general framework for determining the presence of specific CYP2D6 alleles.
-
Objective: To identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
-
Materials:
-
Genomic DNA extracted from whole blood or saliva.
-
TaqMan® Drug Metabolism Genotyping Assays for specific CYP2D6 alleles (e.g., *2, *3, *4, *5 [deletion], *6, *9, *10, *17, *41) and for CNV (targeting regions like exon 9 and intron 2).[16][17][18]
-
TaqMan® Genotyping Master Mix.
-
Real-Time PCR instrument.
-
-
Methodology:
-
DNA Extraction and Quantification: Isolate high-quality genomic DNA and accurately determine its concentration.
-
Reaction Setup: Prepare the PCR reaction mix according to the manufacturer's protocol.[19] This typically involves combining the TaqMan® Genotyping Master Mix, the specific TaqMan® assay, and the genomic DNA sample.
-
Real-Time PCR: Perform the PCR on a real-time instrument using the thermal cycling conditions specified in the assay protocol.[19]
-
Data Analysis: Analyze the amplification data using the appropriate software (e.g., TaqMan® Genotyper Software or CopyCaller™ Software for CNV).[16] The software will generate allele calls (for SNPs) or copy number calls based on the fluorescence data.
-
Diplotype and Phenotype Assignment: Combine the results from all tested alleles and CNV analysis to determine the diplotype. Use the activity score system (see Table 1) to assign a predicted phenotype.[20]
-
2. Quantification of Codeine and Morphine in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of codeine and its primary active metabolite, morphine, in plasma samples.
-
Objective: To accurately quantify the concentrations of codeine and morphine for pharmacokinetic studies.
-
Materials:
-
Human plasma samples.
-
Codeine, morphine, and their respective deuterated internal standards (e.g., codeine-d3, morphine-d3).
-
Acetonitrile (B52724) for protein precipitation.
-
Formic acid.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions for codeine, morphine, and their internal standards using Multiple Reaction Monitoring (MRM).[8][22]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of codeine and morphine.
-
Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Visualizations
Caption: Metabolic pathway of codeine.
Caption: Experimental workflow for investigating codeine response.
Caption: Troubleshooting decision tree for unexpected codeine response.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. A Case of Codeine Induced Anaphylaxis via Oral Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP2D6 Haplotype Determination Using Long Range Allele-Specific Amplification: Resolution of a Complex Genotype and a Discordant Genotype Involving the CYP2D6*59 Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 6. tga.gov.au [tga.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. insidelearningmachines.com [insidelearningmachines.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Resolving discordant CYP2D6 genotyping results in Thai subjects: platform limitations and novel haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 14. ClinPGx [clinpgx.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. air.unimi.it [air.unimi.it]
- 17. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. ClinPGx [clinpgx.org]
- 20. cpqaprogram.org [cpqaprogram.org]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codeine Sulphate for Antitussive Research in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of codeine sulphate in animal models of cough. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective study design and execution.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying codeine's antitussive effects?
A1: The guinea pig is the most commonly used and reliable model for evaluating antitussive agents.[1][2] This is due to its well-characterized cough reflex that resembles human cough.[2] While other models like cats, dogs, and rabbits have been used, mice and rats are generally not considered suitable as their "cough" reflex is more accurately described as an expiration reflex.[2][3][4]
Q2: What is the typical effective dose range for this compound in guinea pigs?
A2: The effective oral dose of codeine in guinea pigs for reducing cough frequency typically ranges from 6 mg/kg to 24 mg/kg.[1][5][6] A statistically significant increase in the time to the first cough (cough latency) is often observed at the higher end of this range, around 24 mg/kg.[1] Subcutaneous and intravenous administrations have also been shown to be effective, with ED50 values (the dose required to produce a 50% reduction in cough) around 9.1 mg/kg (s.c.) and 8.7 mg/kg (i.v.) for citric acid-induced cough.[7]
Q3: How is cough typically induced in these animal models?
A3: The most common method is the inhalation of aerosolized irritants. Citric acid (typically 0.4M) is a widely used and reliable tussive agent in guinea pigs.[1][5][6] Other agents include capsaicin (B1668287) and mechanical stimulation of the trachea.[3][8][9] It's important to note that codeine's effectiveness can vary depending on the stimulus; for instance, it may not suppress cough induced by mechanical stimulation or capsaicin as effectively as citric acid-induced cough in some studies.[9]
Q4: What is the primary mechanism of action for codeine's antitussive effect?
A4: Codeine exerts its antitussive effect primarily by acting on μ-opioid receptors in the central nervous system (CNS), specifically in the cough center of the medulla oblongata.[3][10] This action reduces the sensitivity of the cough reflex. While the central mechanism is dominant, there is also evidence for a peripheral component of action, possibly involving opioid receptors in the airways.[10][11] Codeine itself is a prodrug that is metabolized into the more potent opioid, morphine, by the liver enzyme CYP2D6, which is responsible for much of its analgesic and antitussive activity.
Q5: Can codeine be administered via inhalation in animal studies?
A5: Yes, nebulized codeine has been shown to produce antitussive effects in guinea pigs, suggesting a peripheral site of action in the airways.[10][11] This route can be used to investigate the local effects of the drug on airway nerves.[11]
Troubleshooting Guide
Issue 1: Inconsistent or no significant antitussive effect observed with codeine.
-
Possible Cause: Codeine-Resistant Cough Model. Certain types of induced cough are known to be resistant to codeine. For example, coughs elicited by mechanical stimulation of the tracheal bifurcation or in guinea pigs with bronchitis induced by sulfur dioxide (SO2) exposure can be difficult to inhibit with codeine.[3][12]
-
Solution: Ensure your cough induction method is known to be sensitive to codeine. The citric acid aerosol model is a reliable choice for demonstrating codeine's efficacy.[1]
-
-
Possible Cause: Incorrect Dosage or Administration Route. The dose may be too low to elicit a significant effect. The timing of administration relative to the cough challenge is also critical.
-
Solution: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions. For oral administration in guinea pigs, doses between 6-24 mg/kg are typically effective.[1][6] Administer the drug with sufficient lead time before the tussive challenge (e.g., 30 minutes for oral administration).[1][5][6]
-
-
Possible Cause: Animal Species. As noted, rats and mice are not ideal models for cough studies.[2]
-
Solution: Use a validated cough model species, such as the guinea pig.[2]
-
Issue 2: High variability in cough response among animals.
-
Possible Cause: Intrinsic Biological Variability. Cough responses can naturally vary between individual animals.[1]
-
Solution: Increase the sample size per group to improve statistical power. Ensure proper randomization of animals to treatment groups. Using a crossover design where each animal serves as its own control can also help to reduce variability.
-
Issue 3: Observing significant side effects at effective antitussive doses.
-
Possible Cause: Opioid-Related Side Effects. At higher doses, codeine can cause side effects such as sedation, respiratory depression, and constipation.[13] In cats, it may cause excitement and muscle spasms.[13]
-
Solution: Carefully observe animals for any adverse effects. If side effects are confounding the results, consider using the lowest effective dose determined from your dose-response studies. It may also be relevant to compare codeine to novel non-opioid antitussives that may have a better safety profile.[1]
-
Quantitative Data Summary
Table 1: Effective Antitussive Dosages of this compound in Guinea Pig Models
| Administration Route | Tussive Agent | Effective Dose Range | Key Findings | Reference |
| Oral (p.o.) | 0.4 M Citric Acid | 6 - 24 mg/kg | Dose-dependent reduction in cough frequency. 24 mg/kg significantly increased cough latency. | [1][5][6] |
| Subcutaneous (s.c.) | Citric Acid | ED50: 9.1 mg/kg | Dose-dependent inhibition of cough. | [7] |
| Intravenous (i.v.) | Citric Acid | ED50: 8.7 mg/kg | Dose-dependent inhibition of cough. | [7] |
| Intravenous (i.v.) | Citric Acid | 1 - 10 mg/kg | Dose-dependently inhibited cough and bronchoconstriction. | [11] |
| Inhalation | Citric Acid | 10 - 100 mg/ml (nebulized) | Produced antitussive effects, suggesting a peripheral site of action. | [11] |
Table 2: Effective Antitussive Dosages of this compound in Other Animal Models
| Animal Model | Administration Route | Effective Dose Range | Key Findings | Reference |
| Rabbit | Intravenous (i.v.) | ED50: 3.9 mg/kg | Dose-dependent reduction in mechanically-induced cough. | [14][15] |
| Rabbit | Intracerebroventricular (i.c.v.) | ED50: 0.11 mg/kg | ~35-fold higher efficacy than i.v. route, confirming central action. | [14][15] |
| Dog | Oral (p.o.) | 1 - 2 mg/kg, q 6-12h | Recommended clinical dose for cough suppression. | [13] |
| Cat | - | - | Codeine is an effective antitussive, but can cause excitement and other adverse effects. | [13][16] |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes a standard method for evaluating the antitussive efficacy of orally administered this compound.
1. Animals:
-
Use male Dunkin-Hartley guinea pigs (or another standard strain), weighing 300-400g.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
House animals with free access to food and water.
2. Materials:
-
This compound solution (dissolved in saline or distilled water).
-
Vehicle control (e.g., 0.9% saline).
-
Citric acid solution (0.4 M in sterile water).
-
Whole-body plethysmograph chamber.
-
Ultrasonic nebulizer.
-
Acoustic recording equipment (microphone) and analysis software (e.g., Audacity).
3. Experimental Procedure:
-
Acclimatization to Chamber: On the day of the experiment, place each guinea pig individually into the plethysmograph chamber for an acclimatization period (e.g., 10-15 minutes) before any treatment.
-
Drug Administration: Administer this compound (e.g., 6, 12, or 24 mg/kg) or vehicle orally (p.o.) via gavage.
-
Pre-treatment Period: Allow for a 30-minute pre-treatment period after drug administration.[1][6]
-
Cough Induction: Place the animal back into the plethysmograph chamber. Nebulize the 0.4 M citric acid solution into the chamber for a set period (e.g., 10-14 minutes).[1][5][6]
-
Data Recording: Throughout the exposure period, record the cough sounds using a microphone. Two blinded observers should simultaneously count the number of coughs in real-time.[1][6]
-
Data Analysis:
-
Cough Frequency: Count the total number of coughs during the exposure period. Validate the counts by inspecting the audio recording spectrograms.
-
Cough Latency: Measure the time from the start of the citric acid aerosol exposure to the first cough.[1]
-
Statistical Analysis: Compare the cough frequency and latency between the vehicle-treated group and the codeine-treated groups using appropriate statistical tests (e.g., Kruskal-Wallis followed by Dunn's multiple comparisons test for non-parametric data).[1][5][6]
-
Visualizations
Caption: Mechanism of codeine's antitussive action.
Caption: General experimental workflow for antitussive studies.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. scispace.com [scispace.com]
- 15. Central antitussive effect of codeine in the anesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mitigating Codeine Sulphate-Induced Constipation in Mice
Welcome to the technical support center for researchers investigating strategies to alleviate codeine sulphate-induced constipation in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind codeine-induced constipation?
Codeine, an opioid agonist, primarily causes constipation by binding to mu (µ)-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract.[1][2] This interaction initiates a signaling cascade that leads to several physiological changes:
-
Reduced GI Motility: Activation of µ-opioid receptors inhibits the release of excitatory neurotransmitters, such as acetylcholine, resulting in decreased peristaltic contractions and delayed transit of intestinal contents.[3][4]
-
Decreased Intestinal Secretion: Opioid receptor activation suppresses the secretion of water and electrolytes into the intestinal lumen.[3]
-
Increased Fluid Absorption: The prolonged transit time allows for greater absorption of water from the fecal matter in the colon, leading to harder, drier stools.[4]
Q2: How can I establish a reliable this compound-induced constipation model in mice?
While loperamide (B1203769) and morphine are more commonly cited in the literature for inducing constipation in mice, a similar protocol can be adapted for this compound.[5][6] A typical approach involves the oral or subcutaneous administration of this compound. The dose and duration will need to be optimized for your specific mouse strain and experimental goals.
Q3: What are the key parameters to measure when assessing the efficacy of a treatment for codeine-induced constipation?
To quantify the severity of constipation and the effectiveness of a mitigating agent, the following parameters are commonly measured:
-
Fecal Pellet Output: The number and total weight of fecal pellets produced over a specific time period (e.g., 4-24 hours).[4]
-
Fecal Water Content: Calculated from the wet and dry weight of the fecal pellets, this indicates the degree of stool dehydration.[4][7]
-
Gastrointestinal (GI) Transit Time: This can be assessed using methods like the charcoal meal transit test or the colonic bead expulsion assay.[5][8]
Q4: What are the first-line strategies for mitigating codeine-induced constipation in my mouse model?
Standard laxatives are considered a first-line approach.[9][10] These can be categorized as:
-
Osmotic Laxatives: Such as polyethylene (B3416737) glycol (macrogol), which draw water into the colon to soften the stool.[10][11]
-
Stimulant Laxatives: Like senna or bisacodyl, which increase intestinal motility.[11][12]
-
Stool Softeners: Such as docusate, which facilitate water and fat absorption into the stool.[11]
It's important to note that bulk-forming laxatives like psyllium should be used with caution, as they can worsen abdominal pain and potentially lead to obstruction if fluid intake is insufficient, a state exacerbated by opioid action.[11]
Q5: Are there alternative or advanced therapeutic strategies I can investigate?
Beyond standard laxatives, several other avenues are being explored:
-
Peripherally Acting µ-Opioid Receptor Antagonists (PAMORAs): These drugs, including methylnaltrexone, naloxegol, and naldemedine, block the µ-opioid receptors in the gut without crossing the blood-brain barrier, thus preserving the analgesic effects of codeine.[1][11]
-
Probiotics: Strains of Bifidobacterium and Lactobacillus have been shown to alleviate opioid-induced constipation by modulating the gut microbiota, increasing the production of short-chain fatty acids (SCFAs), and influencing the secretion of gut hormones like motilin and vasoactive intestinal peptide (VIP).[13][14]
-
Herbal Medicines: Certain herbal remedies, such as those containing senna or aloe, have demonstrated laxative effects.[15]
Troubleshooting Guides
Problem: High variability in fecal output between mice in the same treatment group.
-
Possible Cause: Inconsistent food and water intake.
-
Solution: Ensure ad libitum access to food and water. Acclimatize mice to individual housing for a sufficient period before the experiment to minimize stress-related changes in gut motility.
Problem: No significant difference in GI transit time between control and codeine-treated groups.
-
Possible Cause: The dose of this compound may be too low, or the timing of the transit measurement is not optimal.
-
Solution: Perform a dose-response study to determine the optimal dose of this compound for inducing a consistent and significant delay in GI transit. Also, verify the peak effect time of codeine in your model to ensure the transit assay is conducted during this window.
Problem: Unexpected mortality in the codeine-treated group.
-
Possible Cause: The dose of this compound may be too high, leading to excessive respiratory depression.
-
Solution: Reduce the dose of this compound. Closely monitor the animals for any signs of distress. Consult your institution's animal care and use committee for guidance on appropriate opioid dosing and monitoring.
Data Presentation
Table 1: Representative Data on Fecal Parameters in Opioid-Induced Constipation Mouse Models
| Treatment Group | Opioid Model | Fecal Pellet Count (over 4h) | Fecal Wet Weight (mg over 4h) | Fecal Water Content (%) | Reference |
| Vehicle Control | Loperamide | 15 ± 2 | 150 ± 20 | 55 ± 5 | Adapted from[7] |
| Loperamide | Loperamide | 5 ± 1 | 50 ± 10 | 30 ± 4 | Adapted from[7] |
| Loperamide + Laxative | Loperamide | 12 ± 2# | 120 ± 15# | 50 ± 6# | Adapted from[7] |
| Vehicle Control | Morphine | 10 ± 1.5 | 100 ± 12 | 60 ± 3 | Adapted from[16] |
| Morphine | Morphine | 3 ± 1 | 35 ± 8 | 35 ± 5 | Adapted from[16] |
| Morphine + Bisacodyl | Morphine | 8 ± 1# | 85 ± 10# | 55 ± 4# | Adapted from[16] |
*p<0.05 vs. Vehicle Control; #p<0.05 vs. Opioid Model. Data are presented as mean ± SEM and are illustrative based on published studies.
Table 2: Representative Data on Gastrointestinal Transit in Opioid-Induced Constipation Mouse Models
| Treatment Group | Opioid Model | GI Transit (% of small intestine traversed by charcoal) | Colonic Bead Expulsion Time (min) | Reference |
| Vehicle Control | Morphine | 85 ± 5 | 25 ± 5 | Adapted from[5][8] |
| Morphine | Morphine | 40 ± 6 | >120 | Adapted from[5][8] |
| Morphine + Naloxone | Morphine | 75 ± 7# | 35 ± 8# | Adapted from[5] |
| Vehicle Control | Loperamide | 80 ± 8 | Not Reported | Adapted from[17] |
| Loperamide | Loperamide | 35 ± 5* | Not Reported | Adapted from[17] |
| Loperamide + Probiotic | Loperamide | 60 ± 7# | Not Reported | Adapted from[17] |
*p<0.05 vs. Vehicle Control; #p<0.05 vs. Opioid Model. Data are presented as mean ± SEM and are illustrative based on published studies.
Experimental Protocols
Protocol 1: Induction of Constipation with this compound and Assessment of Fecal Parameters
-
Acclimatization: House mice individually in cages with wire mesh bottoms for 2-3 days to allow for acclimatization and to separate feces from bedding.[4]
-
Baseline Measurement: For 24 hours prior to treatment, collect all fecal pellets to establish a baseline for each mouse. Record the number of pellets and their total wet weight.
-
Induction of Constipation: Administer this compound (dose to be optimized, e.g., 20-40 mg/kg) orally (p.o.) or subcutaneously (s.c.). The vehicle control group should receive an equivalent volume of the vehicle.
-
Fecal Pellet Collection: Immediately after administration, place the mice in clean individual cages without bedding. Collect all fecal pellets produced over a defined period (e.g., 4 hours).[4]
-
Fecal Pellet Analysis:
-
Count the number of fecal pellets for each mouse.
-
Weigh the total wet weight of the collected pellets.
-
Dry the pellets in an oven at 60°C for 24 hours and record the dry weight.[4]
-
-
Data Analysis:
-
Compare the number and wet weight of fecal pellets between the baseline, vehicle, and treatment groups.
-
Calculate the fecal water content using the formula: ((wet weight - dry weight) / wet weight) x 100.[4]
-
Protocol 2: Charcoal Meal Gastrointestinal Transit Assay
-
Fasting: Fast mice for 16-18 hours before the experiment, with free access to water.[4]
-
Drug Administration: Administer the test compound (e.g., laxative, probiotic) or vehicle to the respective groups.
-
Codeine Administration: After the appropriate pre-treatment time for the test compound, administer this compound (optimized dose) or vehicle.
-
Charcoal Meal Administration: At the time of peak codeine effect (e.g., 30-60 minutes post-administration), orally administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) to each mouse.[4][8]
-
Assessment of Intestinal Transit: After a set time (e.g., 20-30 minutes), humanely euthanize the mice. Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the GI transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.[8]
Visualizations
Caption: Signaling pathway of codeine-induced constipation.
Caption: General workflow for assessing constipation mitigation.
References
- 1. drugs.com [drugs.com]
- 2. Opioid-induced constipation: Causes, symptoms, and treatment [medicalnewstoday.com]
- 3. content-eu-1.content-cms.com [content-eu-1.content-cms.com]
- 4. benchchem.com [benchchem.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluations of the in vivo Laxative Effects of Aqueous Leaf and Stem Extracts of Artemisia Abyssinica in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. jnmjournal.org [jnmjournal.org]
- 10. Management of Opioid-Induced Constipation and Bowel Dysfunction: Expert Opinion of an Italian Multidisciplinary Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid-Induced Constipation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Opioid-Induced Constipation and Bowel Dysfunction: A Clinical Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 15. Exploring Molecular Mechanisms of Aloe barbadmsis Miller on Diphenoxylate-Induced Constipation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bisacodyl overcomes morphine-induced constipation by decreasing colonic Aquaporin-3 and Aquaporin-4 expression | Research Results in Pharmacology [rrpharmacology.ru]
- 17. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 [mdpi.com]
Technical Support Center: Codeine Sulphate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of codeine sulphate in aqueous solutions and methods for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in an aqueous solution?
The stability of this compound in an aqueous solution is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2][3] Oxidation is a significant degradation pathway, particularly in the presence of light.[1] While atmospheric oxygen has been reported to have no effect on codeine phosphate (B84403) solutions, indicating that photo-oxidation is a key concern.[2][3]
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
This compound solutions are relatively stable over a wide pH range. In the absence of strong buffer catalysts, this compound is predicted to have a shelf-life of approximately 44 years at room temperature when the pH is maintained between 1 and 10.[4] For codeine phosphate solutions, a pH of 3.5 has been noted as being particularly stable.[2][3]
Q3: How does temperature affect the degradation rate of this compound in an aqueous solution?
Temperature significantly accelerates the degradation of this compound. The degradation follows first-order kinetics, and the rate increases with rising temperature.[2][3] Activation energies for the degradation process have been determined, allowing for the prediction of degradation rates at various temperatures (see Table 1).
Q4: What are the main degradation products of this compound in an aqueous solution?
Under different conditions, this compound can degrade into several products. At neutral pH, oxidation can lead to the formation of norcodeine and codeinone .[1] In basic solutions, norcodeine is the primary oxidation product.[1] When acidic solutions are exposed to light, autoxidation can produce what are believed to be epimeric forms of 10-hydroxycodeine .[1]
Q5: How can I prevent the degradation of my this compound aqueous solution?
To minimize degradation, the following preventative measures are recommended:
-
pH Control: Maintain the pH of the solution within the optimal range of 1 to 10, with a pH of 3.5 being particularly favorable for stability.[2][3][4]
-
Temperature Control: Store solutions at controlled room temperature or, for long-term storage, under refrigeration. Avoid exposure to high temperatures.
-
Protection from Light: Store solutions in amber-colored containers or otherwise protect them from light to prevent photo-oxidation.[1]
-
Use of Antioxidants: The addition of antioxidants such as citric acid or thiourea can help to reduce the rate of oxidative degradation.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in this compound concentration in the solution over a short period. | 1. Incorrect pH: The pH of the solution may be outside the optimal stability range. 2. High Temperature: The solution may have been exposed to elevated temperatures. 3. Light Exposure: The solution was not adequately protected from light. | 1. Verify the pH of the solution and adjust it to be within the 1-10 range, preferably around 3.5. 2. Ensure the solution is stored at a controlled room temperature (22-25°C) or refrigerated for long-term storage.[5] 3. Store the solution in amber vials or wrap the container in foil to protect it from light. |
| Appearance of unknown peaks during HPLC analysis of the solution. | 1. Degradation: The unknown peaks are likely degradation products such as norcodeine, codeinone, or 10-hydroxycodeine. 2. Interaction with excipients: If other substances are present, they may be reacting with the this compound. | 1. Review the storage conditions (pH, temperature, light exposure) and optimize them to minimize further degradation. 2. Characterize the unknown peaks using techniques like mass spectrometry (MS) to confirm their identity. 3. If excipients are present, investigate their compatibility with this compound. |
| Discoloration or precipitation in the solution. | 1. Significant Degradation: Extensive degradation can sometimes lead to the formation of insoluble products. 2. Microbial Growth: Although less common in properly prepared solutions, microbial contamination can cause changes in appearance. | 1. Discard the solution as it is likely highly degraded. Prepare a fresh solution under optimal stability conditions. 2. Ensure sterile preparation techniques and consider the use of a suitable preservative if the solution is to be stored for an extended period and not for immediate use. |
Data Presentation
Table 1: Degradation Rate Constants and Activation Energies for this compound in Aqueous Solution at 80°C
| Parameter | Value | Reference |
| Rate Constant for H+ Catalysis (kH+) | (3.9 ± 1.3) x 10⁻⁸ M⁻¹ s⁻¹ | [4] |
| Spontaneous Rate Constant (k0) | (2.7 ± 0.5) x 10⁻⁸ s⁻¹ | [4] |
| Rate Constant for HO- Catalysis (kHO-) | (5.1 ± 1.0) x 10⁻⁶ M⁻¹ s⁻¹ | [4] |
| Activation Energy for kH+ | 27.7 kcal mol⁻¹ | [4] |
| Activation Energy for k0 | 21.0 kcal mol⁻¹ | [4] |
| Activation Energy for kHO- | 28.3 kcal mol⁻¹ | [4] |
The overall observed degradation rate constant (kobs) can be calculated using the expression: kobs = kH+[H⁺] + k₀ + kHO⁻[HO⁻].[4]
Experimental Protocols
Protocol 1: Preparation and Stabilization of a this compound Aqueous Solution
-
Materials:
-
This compound USP
-
Sterile Water for Irrigation, USP
-
Citric Acid (optional, as an antioxidant)
-
pH meter
-
Sterile amber-colored volumetric flasks and storage bottles
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Dissolve the powder in a portion of the sterile water in a volumetric flask.
-
If using an antioxidant, add the appropriate amount of citric acid.
-
Adjust the pH of the solution to the desired value (e.g., 3.5-4.2) using a suitable acidic or basic solution.[5]
-
Bring the solution to the final volume with sterile water and mix thoroughly.
-
Filter the solution through a sterile 0.22 µm filter into a sterile amber-colored storage bottle.
-
Store the solution at a controlled room temperature (22-25°C) or under refrigeration, protected from light.[5]
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is a general guideline and may need to be optimized for specific equipment and degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, pH 6.0) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 50°C.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the retention time of the this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas to those of known standards.
-
Visualizations
Degradation Pathways of this compound
Caption: Figure 1. Degradation pathways of this compound under different conditions.
Experimental Workflow for Stability Testing
Caption: Figure 2. A typical experimental workflow for assessing the stability of this compound solutions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Codeine Sulphate
Welcome to the technical support center for the LC-MS/MS analysis of codeine sulphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components present in the sample matrix.[1] This phenomenon can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1][2] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] The "matrix" itself refers to all the components within your sample other than this compound, such as proteins, phospholipids (B1166683), salts, and other endogenous substances.[1]
Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?
A2: The most common causes of matrix effects in the analysis of this compound from biological matrices (e.g., plasma, urine, oral fluid) include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression and contamination of the mass spectrometer's ion source.[5][6]
-
Endogenous Components: Other small molecules, salts, and metabolites naturally present in the biological sample can co-elute with codeine and interfere with its ionization process.[1]
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Sample Preparation Reagents: Incomplete removal of reagents used during sample extraction and cleanup can also contribute to matrix effects.
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Mobile Phase Additives: Components of the mobile phase, such as formic acid or ammonium (B1175870) hydroxide (B78521), can sometimes give rise to matrix effects.[3]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A3: You can assess the presence and extent of matrix effects using two primary methods: the post-column infusion method and the post-extraction spike method.[7][8]
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound solution into the mass spectrometer after the analytical column.[4][7] A separate injection of a blank, extracted matrix sample is then performed. Any fluctuation (dip or peak) in the baseline signal for this compound indicates the elution of matrix components that are causing ion suppression or enhancement.[7]
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Post-Extraction Spike Method: This quantitative method is used to calculate the "matrix effect factor" (MEF). It involves comparing the peak area of this compound in a solution prepared in a pure solvent to the peak area of this compound spiked into a pre-extracted blank matrix sample at the same concentration.[1][9]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects can be challenging, they can be significantly minimized and compensated for.[4][7] This is achieved through a combination of optimized sample preparation, strategic chromatographic separation, and the use of appropriate internal standards.[8]
Q5: How critical is the choice of an internal standard for compensating for matrix effects?
A5: The choice of an internal standard (IS) is critical. The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of codeine, such as codeine-d3 (B161032) or codeine-d6.[10][11][12] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[11] This allows for the analyte-to-IS peak area ratio to remain constant, leading to accurate and precise quantification despite the presence of matrix effects.[13]
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in the quantification of this compound.
This is a common symptom of unaddressed matrix effects. Follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for inconsistent quantification.
Problem: Significant ion suppression is observed for this compound.
When your analysis shows a consistent and significant drop in the signal for this compound, this decision tree can guide your mitigation strategy.
Caption: Decision tree for mitigating ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is a critical first line of defense against matrix effects. The following table summarizes the effectiveness of various techniques in reducing matrix effects, particularly from phospholipids, a major contributor to ion suppression in biological matrices.
| Sample Preparation Technique | Principle | Efficacy in Phospholipid Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Low to Moderate. Does not effectively remove phospholipids which remain in the supernatant.[6] | Generally high, but can be variable. | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High. Phospholipids are separated from the analyte based on polarity. | Good, but requires optimization of solvents and pH. | Low to Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is with a different solvent.[5] | Very High. Specific sorbents can be chosen to effectively remove phospholipids and other interferences.[14] | High and reproducible with proper method development.[15] | Moderate to High (with automation) |
| Phospholipid Removal Plates/Cartridges | Utilizes specialized sorbents (e.g., zirconia-coated particles) that selectively bind and remove phospholipids from the sample extract.[15] | Excellent (>95% removal).[15] | High (typically 94-102%).[15] | High |
| Enhanced Matrix Removal—Lipid (EMR—Lipid) | A dispersive SPE technique with a novel sorbent that removes lipids by size exclusion and hydrophobic interactions.[16] | Excellent (>97% removal).[16] | High (accuracies often above 95%).[16] | High |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a step-by-step guide to quantitatively assess the matrix effect for this compound in plasma.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create working solutions by diluting the stock solution to prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 10 ng/mL, 100 ng/mL, and 800 ng/mL).
-
-
Sample Sets Preparation:
-
Set A (Neat Solution): Spike the appropriate amount of the working solutions into the final reconstitution solvent that will be used in your sample preparation method.
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank plasma. Process these blank samples using your established sample preparation protocol (e.g., protein precipitation or SPE). After the final evaporation step, spike the resulting extracts with the same amount of this compound as in Set A before the final reconstitution step.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
-
Calculation of Matrix Effect Factor (MEF):
-
Calculate the MEF using the following formula:
-
MEF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
-
Interpretation:
-
MEF = 100%: No matrix effect.
-
MEF < 100%: Ion suppression.
-
MEF > 100%: Ion enhancement.
-
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol describes a general SPE method for extracting this compound from plasma, designed to minimize matrix effects.
-
Cartridge Selection:
-
Choose a mixed-mode cation exchange SPE cartridge suitable for basic compounds like codeine.
-
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 200 µL of 2% formic acid in water. Vortex to mix.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Washing 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other lipids.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 11. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ojp.gov [ojp.gov]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Addressing the Low Oral Bioavailability of Codeine Sulphate in Canines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the oral administration of codeine sulphate in canine models.
Troubleshooting Guides
Issue: Low or undetectable plasma concentrations of codeine after oral administration.
| Possible Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | Canines exhibit significant first-pass metabolism of codeine, primarily through glucuronidation. This is a known physiological characteristic and not necessarily an experimental error.[1][2][3][4] Consider intravenous administration as a control to determine absolute bioavailability. |
| Analytical Method Sensitivity | The plasma concentrations of codeine following oral administration can be very low. Verify that the limit of quantification (LOQ) of your analytical method (e.g., LC/MS) is sufficient to detect the expected concentrations.[1][2] |
| Vomiting or Regurgitation | Dogs may vomit or regurgitate the oral dose, which may not always be observed. Monitor animals closely after dosing. If vomiting is suspected, results from that animal may need to be excluded. |
| Incorrect Dosing | Double-check dose calculations and administration technique. Ensure the full dose was successfully administered. |
| Formulation Issues | Poor dissolution of the this compound tablet or capsule can limit absorption. While this compound is generally water-soluble, the formulation excipients could play a role. |
Issue: Negligible or undetectable plasma concentrations of morphine.
| Possible Cause | Troubleshooting Steps |
| Species-Specific Metabolism | Unlike humans, who metabolize approximately 10% of codeine to morphine via the CYP2D6 enzyme, this pathway is negligible in dogs.[1][5][6] The primary metabolite in canines is codeine-6-glucuronide (B1240514).[1][2][3] Your results are likely reflecting the known metabolic pathway in this species. |
| Analytical Method Specificity | Ensure your analytical method is validated to detect morphine at very low concentrations, as trace amounts might be present. However, do not expect therapeutically significant levels. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in dogs?
A1: The oral bioavailability of codeine in dogs is very low, reported to be approximately 4%.[1][2][4][6] Some older studies suggested slightly higher values of 6-7%, but these may have been overestimations due to analytical methods with cross-reactivity to metabolites.[1]
Q2: Why is the oral bioavailability of codeine so low in canines?
A2: The low oral bioavailability is primarily due to extensive first-pass metabolism in the liver.[1][2] After absorption from the gastrointestinal tract, a large portion of the codeine is rapidly metabolized before it can reach systemic circulation.
Q3: What are the major metabolites of codeine in dogs?
A3: The main metabolic pathway for codeine in dogs is glucuronidation to form codeine-6-glucuronide.[1][2][3] Unlike in humans, the O-demethylation of codeine to morphine is a very minor pathway in dogs.[5][6] Another metabolite, hydrocodone, has also been detected in the urine of dogs administered codeine.[7]
Q4: What are the typical pharmacokinetic parameters for oral codeine in dogs?
A4: Codeine is characterized by a short half-life (around 1.2 to 1.7 hours), rapid clearance, and a large volume of distribution.[1][6] Peak plasma concentrations (Cmax) are generally low and occur relatively quickly (Tmax around 0.91 hours).[1]
Q5: Are there any known strategies to improve the oral bioavailability of codeine in dogs?
A5: While research specifically on improving codeine's oral bioavailability in dogs is limited, general strategies in veterinary drug development could be explored. These include the use of nanoformulations to enhance solubility and absorption, or the development of palatable formulations to improve acceptance and potentially alter absorption kinetics. Another approach could be the investigation of permeation enhancers or inhibitors of metabolic enzymes, though this would require significant research and development.
Q6: How does the metabolism of codeine in dogs compare to humans?
A6: The metabolic pathways differ significantly. In humans, a key pathway is the conversion of about 10% of a codeine dose to morphine by the CYP2D6 enzyme, which is responsible for much of the analgesic effect.[5][8][9] In dogs, this conversion is negligible.[1][6] The primary route in dogs is conjugation to codeine-6-glucuronide.[1][3]
Q7: What is the role of Cytochrome P450 (CYP) enzymes in canine codeine metabolism?
A7: While the specific canine CYP isozymes responsible for the minor metabolic pathways of codeine are not as well-characterized as in humans, the CYP superfamily is involved in drug metabolism in dogs.[10][11] However, the low conversion to morphine suggests that the canine equivalent of human CYP2D6 has low activity towards codeine.[12] Genetic polymorphisms in canine CYP enzymes exist and can affect the metabolism of various drugs, though specific impacts on codeine are not well-documented.[13]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of codeine in canines from published studies.
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Dose | 0.734 mg/kg | 1.43 mg/kg (mean) | [2] |
| Bioavailability (F%) | N/A | 4% | [1][2][4][6] |
| Tmax (hours) | N/A | 0.91 | [1] |
| Cmax (ng/mL) | N/A | 10.01 | [1] |
| Half-life (T½ hours) | 1.22 | 1.60 | [1] |
| Clearance (mL/min/kg) | 29.94 | N/A | [1][2] |
| Volume of Distribution (L/kg) | 3.17 | N/A | [1][2] |
Note: The studies cited primarily used Greyhound dogs. Pharmacokinetic parameters may vary between breeds.[6]
Experimental Protocols
Protocol: Determination of Oral Bioavailability of this compound in Canines
1. Animals:
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Healthy adult dogs (e.g., Beagles or Greyhounds) of a specified sex and weight range.
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Animals should be fasted overnight (approximately 12-18 hours) before dosing but have free access to water.[14] Food is typically returned 4 hours post-dosing.[14]
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A washout period of at least one week should be allowed between treatments in a crossover study design.
2. Study Design:
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A randomized, two-way crossover design is commonly used.
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Each dog receives a single oral dose of this compound (e.g., 1.5-2.0 mg/kg) and a single intravenous dose of this compound (e.g., 0.7-0.8 mg/kg).[2][6]
3. Drug Administration:
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Oral (PO): Administer the calculated dose in a capsule or tablet, followed by a small amount of water (e.g., 3-5 mL/kg) via oral gavage to ensure swallowing.[14]
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Intravenous (IV): Administer the calculated dose as a bolus injection via a cephalic vein catheter over a short period (e.g., 1-2 minutes).
4. Blood Sampling:
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Collect whole blood samples (e.g., 2-3 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
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A typical sampling schedule would be: pre-dose (0 hours), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[14]
-
Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -80°C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with Mass Spectrometry (LC/MS), for the quantification of codeine and its metabolites (e.g., codeine-6-glucuronide, morphine) in canine plasma.[1][2]
-
The method should include a suitable internal standard.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), T½, clearance, and volume of distribution using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
References
- 1. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Analgesic Drugs in Animals--Why Animals are Different from People - WSAVA2007 - VIN [vin.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Comparative metabolism of codeine in man, rat, dog, guinea-pig and rabbit: identification of four new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Pharmacogenetics for pain - Veterinary Practice [veterinary-practice.com]
- 11. dvm360.com [dvm360.com]
- 12. Variable cytochrome P450 2D6 expression and metabolism of codeine and other opioid prodrugs: implications for the Australian anaesthetist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canine cytochrome P450 (CYP) pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Predicting Human Response to Codeine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to predict human response to codeine sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in the analgesic response to codeine?
A1: Codeine is a prodrug that requires metabolic conversion to its active form, morphine, to produce its analgesic effect. This conversion is primarily carried out by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1] The gene encoding CYP2D6 is highly polymorphic, leading to different enzyme activity levels among individuals.[2] This genetic variability is the primary reason for the wide range of responses to codeine, from no analgesic effect to opioid toxicity at standard doses.[2][3]
Q2: What are the different human CYP2D6 phenotypes and their implications for codeine metabolism?
A2: Individuals can be categorized into four main phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to little or no conversion of codeine to morphine. They often experience a lack of analgesic effect from codeine.[2]
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Intermediate Metabolizers (IMs): IMs have decreased CYP2D6 activity, resulting in reduced morphine formation and potentially a diminished analgesic response.[3]
-
Extensive (Normal) Metabolizers (EMs): EMs have normal CYP2D6 enzyme activity and typically experience the expected analgesic effects of codeine.[3]
-
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to accelerated conversion of codeine to morphine. This can result in higher-than-expected morphine levels, increasing the risk of toxicity and adverse effects even at standard doses.[4]
Q3: Why are standard animal models often poor predictors of human response to codeine?
A3: Standard laboratory animals, such as mice and rats, have different profiles and expression levels of cytochrome P450 enzymes compared to humans. For instance, the murine orthologs of human CYP2D6 do not metabolize codeine to morphine in the same way or at the same rate. This species difference in drug metabolism is a major hurdle in translating preclinical findings to clinical outcomes.[5]
Q4: What are humanized animal models and how do they improve the prediction of codeine response?
A4: Humanized animal models are genetically engineered to express human genes. For drug metabolism studies, "humanized" mice have been developed where the mouse Cyp2d genes are replaced with the human CYP2D6 gene.[6] These models, particularly those expressing different human CYP2D6 alleles, can more accurately replicate the metabolic pathways and variability seen in the human population, providing a more reliable in vivo system to study and predict human responses to xenobiotics like codeine.[7]
Troubleshooting Guides
Issue 1: My humanized CYP2D6 mice show no significant analgesic response in the hot plate test after codeine administration.
| Potential Cause | Troubleshooting Steps |
| Incorrect Genotype/Phenotype | 1. Verify Genotype: Confirm the presence and expression of the human CYP2D6 transgene using PCR and Western blot. 2. Phenotype Confirmation: Ensure the mice correspond to an extensive or ultrarapid metabolizer phenotype. If your model represents a poor metabolizer, a lack of analgesic response is expected. |
| Suboptimal Drug Dose or Administration | 1. Dose-Response Study: Perform a dose-response curve to determine the optimal analgesic dose of codeine in your specific humanized model. 2. Route of Administration: Ensure consistent and appropriate administration (e.g., subcutaneous, intraperitoneal). Verify injection technique. |
| Drug Degradation | 1. Fresh Solutions: Prepare fresh codeine sulfate solutions for each experiment. 2. Proper Storage: Store stock solutions protected from light and at the recommended temperature to prevent degradation.[8] |
| Assay Sensitivity | 1. Hot Plate Temperature: Calibrate the hot plate to the recommended temperature (typically 52-55°C).[9] A temperature that is too low may not elicit a timely response, while one that is too high may cause rapid responses even without analgesia. 2. Cut-off Time: Use an appropriate cut-off time (e.g., 30 seconds) to prevent tissue damage.[10] |
Issue 2: I am observing high variability in the tail-flick latency times between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Animal Stress and Handling | 1. Acclimatization: Allow sufficient time for animals to acclimate to the testing room (at least 30-60 minutes).[9] 2. Consistent Handling: Handle all animals gently and consistently to minimize stress-induced variability in pain perception. |
| Inconsistent Heat Source Application | 1. Beam Focus: Ensure the heat source is consistently focused on the same area of the tail for all animals.[11] 2. Calibration: Regularly calibrate the intensity of the heat source. |
| Observer Bias | 1. Blinding: The experimenter scoring the tail-flick latency should be blinded to the treatment groups. 2. Clear Endpoint: Use a clear and consistent endpoint for the tail flick (e.g., vigorous flick of the tail). |
| Genetic Drift in Colony | 1. Colony Management: If using a breeding colony, periodically re-genotype animals to ensure the stability of the humanized trait. |
Issue 3: My conditioned place preference (CPP) results for codeine are inconsistent and not showing a clear preference.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Conditioning Parameters | 1. Dose Selection: The dose of codeine may be too low to be rewarding or too high, causing sedation or aversion. Conduct a dose-response study for CPP.[12] 2. Number of Conditioning Sessions: A single conditioning session may not be sufficient. Consider increasing the number of drug-pairing sessions.[13] |
| Baseline Chamber Preference | 1. Unbiased Design: Conduct a pre-test to determine if animals have a baseline preference for one chamber. Exclude animals with a strong initial preference or use a counterbalanced design where the drug-paired chamber is varied between animals.[13] |
| Environmental Factors | 1. Consistent Environment: Maintain consistent lighting, noise levels, and other environmental cues throughout the experiment.[8] 2. Handling: Handle animals consistently to avoid stress that can interfere with conditioning. |
| Metabolic Phenotype | 1. Phenotype Consideration: Poor metabolizer models may not show a preference for codeine due to the lack of morphine production. The rewarding effects are primarily attributed to morphine. |
Data Presentation
Table 1: Human CYP2D6 Allele Frequencies in Different Ethnic Populations
| Allele | Function | Caucasian (%) | African American (%) | East Asian (%) |
| CYP2D61 | Normal | 30-40 | 15-25 | 30-40 |
| CYP2D62 | Normal | 25-35 | 20-30 | 30-40 |
| CYP2D64 | None | 12-21 | 1-4 | <1 |
| CYP2D65 | None | 2-7 | 4-6 | 4-6 |
| CYP2D610 | Decreased | 1-2 | 2-7 | 40-50 |
| CYP2D617 | Decreased | <1 | 15-25 | <1 |
| CYP2D6*41 | Decreased | 15-25 | 5-10 | 1-5 |
| Gene Duplication | Increased | 1-10 | 3-5 | 1-2 |
Data compiled from multiple sources. Frequencies are approximate and can vary between subpopulations.[14][15]
Table 2: Codeine to Morphine Conversion Ratios in Humans with Different CYP2D6 Phenotypes
| CYP2D6 Phenotype | Codeine to Morphine Conversion | Expected Analgesic Response | Risk of Adverse Effects |
| Poor Metabolizer (PM) | Minimal to none | Little to no analgesia | Low risk of opioid toxicity from morphine, but still at risk for codeine-related side effects. |
| Intermediate Metabolizer (IM) | Reduced | May be insufficient | Lower risk of morphine-related toxicity compared to EMs. |
| Extensive (Normal) Metabolizer (EM) | Normal (approx. 5-10% of codeine dose) | Expected analgesia | Standard risk of opioid-related side effects. |
| Ultrarapid Metabolizer (UM) | Increased (significantly higher than EMs) | Exaggerated analgesia | High risk of morphine toxicity (e.g., respiratory depression).[4] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Analgesia in Mice
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Apparatus: A hot plate analgesia meter with a surface that can be maintained at a constant temperature.
-
Acclimatization: Place the mice in the testing room for at least 30-60 minutes before the experiment to allow them to acclimate to the environment.[9]
-
Temperature Setting: Set the hot plate temperature to 52-55°C.[10]
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe the mouse for signs of nociception, such as licking a hind paw, flicking a hind paw, or jumping.[9] The time from placement on the plate to the first nocifensive response is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30 seconds should be implemented. If the mouse does not respond within this time, remove it from the hot plate and record the latency as 30 seconds.[16]
-
Drug Administration: Administer codeine sulfate or vehicle via the desired route (e.g., subcutaneous injection).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test for each mouse.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Protocol 2: Genotyping of Human CYP2D6 Alleles in Transgenic Mice
-
DNA Extraction: Isolate genomic DNA from a tail snip or ear punch of the mouse using a commercially available DNA extraction kit.
-
Allele-Specific PCR: Design primers specific to the human CYP2D6 alleles of interest (e.g., primers that can differentiate between wild-type and a specific single nucleotide polymorphism [SNP]).
-
PCR Amplification: Perform PCR using the extracted DNA, allele-specific primers, and a suitable DNA polymerase. Include appropriate positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments. The presence or absence of a band of the expected size will indicate the presence of the specific allele.
-
Sequencing (for confirmation): For definitive confirmation of the genotype, the PCR products can be purified and sequenced.
-
Commercial Genotyping Services: Alternatively, several commercial services offer genotyping for common human CYP2D6 alleles.
Protocol 3: CYP2D6 Activity Assay in Mouse Liver Microsomes
-
Microsome Preparation: Isolate liver microsomes from the humanized mice. A standard protocol involves liver homogenization followed by differential centrifugation.[17]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes
-
A CYP2D6-specific substrate (e.g., a fluorogenic substrate that becomes fluorescent upon metabolism by CYP2D6).
-
An NADPH-generating system (as CYP enzymes require NADPH as a cofactor).[18]
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Fluorescence Measurement: At various time points, measure the fluorescence of the solution using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.[19]
-
Inhibitor Control: Run a parallel reaction in the presence of a specific CYP2D6 inhibitor (e.g., quinidine) to determine the proportion of substrate metabolism that is specifically due to CYP2D6 activity.[20]
-
Data Analysis: Calculate the rate of fluorescence increase over time and compare it between samples to determine the relative CYP2D6 activity.
Visualizations
Caption: Simplified metabolic pathway of codeine sulfate.
Caption: Workflow for evaluating codeine analgesia in humanized mice.
Caption: Logical flow for troubleshooting codeine analgesia experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Systemic synergism between codeine and morphine in three pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. if-pan.krakow.pl [if-pan.krakow.pl]
- 14. researchgate.net [researchgate.net]
- 15. Table 4: [Allele Frequencies of Common CYP2D6 Alleles from North American Studies]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 17. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Cytochrome P450 2D6 (CYP2D6) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 20. CYP2D6 Activity Assay Kit (Fluorometric) (ab211078) is not available | Abcam [abcam.com]
Technical Support Center: Managing Sedative Side Effects of Codeine Sulphate in Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the sedative side effects of codeine sulphate in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind codeine-induced sedation?
A1: Codeine itself has a low affinity for opioid receptors. Its sedative and analgesic effects are primarily mediated through its metabolism in the liver to morphine by the enzyme cytochrome P450 2D6 (CYP2D6).[1] Morphine then binds to mu-opioid receptors (MORs) in the central nervous system.[2] Activation of MORs, which are G-protein coupled receptors, leads to neuronal hyperpolarization and reduced neuronal excitability, resulting in sedation and analgesia.[2]
Q2: How can I quantify the level of sedation in my rodent models?
A2: Sedation can be quantified using a combination of behavioral and physiological assessments. Behavioral tests like the Open Field Test can measure decreases in locomotor activity, while the Beam Walking Test can assess motor coordination and balance, which are often impaired by sedatives.[3][4][5] Physiologically, the most critical measure is respiratory depression, which can be monitored using whole-body plethysmography to assess changes in respiratory rate, tidal volume, and minute volume.[6][7]
Q3: What are the options for mitigating unwanted sedative effects of codeine during an experiment?
A3: There are several strategies to manage codeine-induced sedation:
-
Dose Adjustment: Use the lowest effective dose of this compound that achieves the desired analgesic effect with minimal sedation. A careful dose-response study is recommended.
-
Pharmacological Antagonism: The opioid antagonist naloxone (B1662785) can be used to reverse the sedative and respiratory depressant effects of codeine.[8][9] It should be administered at a low dose to counteract sedation without completely reversing analgesia.[9]
-
Alternative Analgesics: Consider using alternative analgesics with a different side-effect profile. Non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of opioids with potentially less sedative effects may be suitable depending on the experimental needs.
Q4: Are there alternative opioids to codeine that might induce less sedation?
A4: Yes, other opioids may present a different balance of analgesia and sedation. For instance, tramadol (B15222) has a dual mechanism of action (opioid and monoamine reuptake inhibition) and may have a different sedative profile. However, direct comparative studies in your specific experimental model are necessary to confirm this. Some studies suggest that at antinociceptive doses, codeine may have a superior therapeutic window (analgesia vs. motor impairment) compared to morphine in certain pain models.[10]
Q5: Can I pre-treat animals with a stimulant to counteract codeine-induced sedation?
A5: Co-administration of stimulants with opioids can have complex and sometimes unpredictable effects on the cardiorespiratory system and is generally not recommended without extensive preliminary investigation. The combination can, in some cases, exacerbate adverse effects. A more common and controllable approach is the use of a specific opioid antagonist like naloxone.
Troubleshooting Guides
Problem: My animals are overly sedated and showing significant respiratory depression after codeine administration.
-
Immediate Action: Administer a low dose of naloxone hydrochloride to reverse the respiratory depression. Start with a dose of 0.01-0.1 mg/kg, administered subcutaneously or intraperitoneally, and monitor the animal's response. Titrate the dose as needed to restore adequate respiration without fully antagonizing the analgesic effect.
-
Protocol Adjustment for Future Experiments:
-
Reduce Codeine Dose: Lower the dose of this compound in your next experiment. Conduct a dose-response study to find the optimal dose that provides analgesia with acceptable levels of sedation.
-
Consider a Different Analgesic: Evaluate whether a non-opioid analgesic or a different opioid could meet your experimental needs with fewer sedative side effects.
-
Monitor Respiration: Proactively monitor respiratory rate using methods like whole-body plethysmography, especially during dose-finding studies.
-
Problem: Sedation from codeine is interfering with behavioral test results (e.g., locomotor activity, motor coordination).
-
Experimental Design:
-
Timing of Behavioral Testing: Schedule behavioral tests for a time point when the analgesic effects of codeine are still present, but the peak sedative effects have subsided. This requires characterizing the time course of both effects in your specific model.
-
Acclimatization: Ensure all animals are properly acclimated to the testing apparatus before drug administration to minimize novelty-induced changes in behavior.[11]
-
-
Pharmacological Intervention:
-
Low-Dose Naloxone: A very low dose of naloxone may be used to mitigate sedation while preserving a degree of analgesia. Careful dose-titration is critical.
-
-
Alternative Tests:
-
Less Sedation-Sensitive Assays: If possible, use behavioral assays that are less sensitive to general locomotor activity changes to assess the specific endpoint of interest.
-
Quantitative Data Summary
Table 1: Recommended Dosing for Codeine and Naloxone in Rodents
| Compound | Species | Route of Administration | Dose Range | Purpose | Reference(s) |
| This compound | Mouse | Subcutaneous | 3.91 - 12.3 mg/kg | Analgesia (Tail-flick assay) | [1] |
| This compound | Rat | Subcutaneous | 10 - 30 mg/kg | Analgesia (Neuropathic pain models) | [10] |
| Naloxone HCl | Rat | Intravenous | 0.01 - 3.2 mg/kg | Reversal of opioid-induced respiratory depression | [12] |
| Naloxone HCl | Human (for reference) | IV/IM/SC | 0.4 - 2 mg (total dose) | Opioid Overdose Reversal | [13] |
Note: These are starting dose ranges. The optimal dose should be determined empirically for each specific experimental protocol and animal strain.
Table 2: Comparative Sedative Effects of Opioids in Rats (Qualitative Summary)
| Opioid | Sedative Effect at Analgesic Doses | Respiratory Depression | Motor Impairment | Reference(s) |
| Morphine | Significant | Dose-dependent | Can be significant | [10][14] |
| Codeine | Moderate | Dose-dependent | Less than morphine at equianalgesic doses in some models | [10][15] |
| Methadone | Significant | Dose-dependent | Can be significant | [10][14] |
Detailed Experimental Protocols
Protocol 1: Assessment of Sedation and Locomotor Activity using the Open Field Test
Objective: To quantify the effect of this compound on general locomotor activity and exploratory behavior as a measure of sedation.
Apparatus:
-
An open field arena (e.g., 40x40 cm for mice, 100x100 cm for rats) made of a non-porous material, with walls high enough to prevent escape.[16] The arena is typically divided into a grid of squares, with the central squares defined as the "center zone".
-
A video camera mounted above the arena to record the session.
-
Video tracking software (e.g., Noldus EthoVision XT, ANY-maze) for automated analysis.
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the test.[17]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Test Initiation: At a predetermined time post-injection, gently place the animal in the center of the open field arena.[17]
-
Recording: Record the animal's behavior for a set duration, typically 5-10 minutes.[18]
-
Data Analysis: Analyze the recorded video for the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center may indicate anxiety).
-
Rearing frequency: Number of times the animal stands on its hind legs, a measure of exploratory behavior.
-
Velocity: Speed of movement.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.[18]
Protocol 2: Assessment of Motor Coordination and Balance using the Beam Walking Test
Objective: To evaluate fine motor coordination and balance, which can be impaired by the sedative effects of codeine.
Apparatus:
-
A narrow beam (e.g., 1-meter long, with varying widths from 6mm to 12mm for mice) elevated above a padded surface.[3]
-
A "goal box" or home cage at one end of the beam to motivate the animal to cross.[11]
-
A video camera to record the animal's performance.
Procedure:
-
Training: Train the animals for 2-3 consecutive days prior to testing by allowing them to traverse the beam several times.[3][11]
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At a specified time after drug administration, place the animal at the start of the beam and allow it to walk to the goal box.
-
Recording: Record each trial. Typically, each animal performs 3-5 trials.
-
Data Analysis: Score the performance based on:
-
Cleaning: Clean the beam with 70% ethanol between animals.[11]
Protocol 3: Measurement of Respiratory Depression using Whole-Body Plethysmography
Objective: To quantify the respiratory depressant effects of this compound.
Apparatus:
-
A whole-body plethysmography chamber for unrestrained animals.
-
A pressure transducer and associated software to record respiratory parameters.
Procedure:
-
Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate for at least 60 minutes until a stable baseline respiratory rate is achieved.[6][7]
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a defined period (e.g., 20-30 minutes).[7]
-
Drug Administration: Administer this compound or vehicle control.
-
Post-injection Recording: Continue to record respiratory parameters for a predetermined duration (e.g., 60-120 minutes) to capture the peak effect and recovery.[7][20]
-
Data Analysis: Compare the post-injection respiratory parameters to the baseline values to determine the degree of respiratory depression. Data is often expressed as a percentage change from baseline.[20]
Visualizations
Caption: Signaling pathway of codeine-induced sedation and its antagonism by naloxone.
Caption: Logical workflow for troubleshooting excessive sedation in behavioral experiments.
References
- 1. Codeine and 6-Acetylcodeine Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scantox.com [scantox.com]
- 5. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naloxone - protocol for the management of opioid induced respiratory depression | Right Decisions [rightdecisions.scot.nhs.uk]
- 9. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel Beam test for mice [protocols.io]
- 12. Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats | CoLab [colab.ws]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Comparison of the antinociceptive effect of morphine, methadone, buprenorphine and codeine in two substrains of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative study of the analgesic and respiratory effects of N-allylnorcodeine (nalodeine), nalorphine, codeine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. anilocus.com [anilocus.com]
- 19. A simple scoring of beam walking performance after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Immunoassay Sensitivity for Codeine Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the sensitivity of immunoassays for codeine detection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during codeine immunoassay development and execution.
Category 1: Low or No Signal
Q1: Why am I getting a weak or no signal in my codeine ELISA?
A1: A weak or no signal can stem from several factors throughout the assay workflow. First, verify that all reagents were added in the correct order and prepared according to the protocol.[1][2] An often-overlooked issue is the activity of the enzyme conjugate or substrate; test their activity independently to rule them out.[1] Sodium azide, a common preservative, will inhibit horseradish peroxidase (HRP) reactions and should be avoided in HRP-based detection systems.[1] Also, ensure your plate reader's wavelength and filter settings are correct for the substrate used.[1] Finally, confirm that the assay temperature and incubation times were optimal, as insufficient incubation can lead to a weak signal.[1][3][4]
Q2: My standard curve is flat or has a poor dynamic range. What could be the cause?
A2: A poor standard curve often points to issues with the standard itself or the assay's ability to discriminate between concentrations. Check that the standard was prepared correctly and has not degraded; if it was lyophilized, ensure it was properly reconstituted. If you are developing your own assay, the concentrations of the capture antibody, detection antibody, and coating antigen are critical. You may need to perform titration experiments to find the optimal concentrations.[3] Another possibility is that the assay format is not sensitive enough for the target concentration range.[4] Consider switching to a more sensitive detection system, such as from colorimetric to chemiluminescence.[4][5]
Category 2: High Background & Non-Specific Binding
Q3: My assay has high background noise, obscuring the specific signal. How can I reduce it?
A3: High background is typically caused by non-specific binding of antibodies or insufficient washing.[3] To mitigate this, ensure your blocking buffer is effective and compatible with your assay system; you may need to try different blocking agents (e.g., BSA, casein) or increase the blocking time.[3] Increasing the number and duration of wash steps, and adding a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to the wash buffer, can also significantly reduce background.[1] Additionally, check the concentration of your detection antibody; excessively high concentrations can lead to non-specific binding.[1][3]
Category 3: Antibody and Hapten-Related Issues
Q4: How critical is hapten design for developing a sensitive codeine immunoassay?
A4: Hapten design is crucial for small molecules like codeine. To make a small molecule immunogenic, it must be conjugated to a larger carrier protein (e.g., KLH, BSA).[6][7] The site of conjugation on the codeine molecule and the length and chemical nature of the "spacer arm" connecting it to the carrier protein can significantly influence the specificity and affinity of the resulting antibodies.[8][9] A well-designed hapten will present the key epitopes of the codeine molecule to the immune system, leading to the generation of high-affinity antibodies.[10] Using a heterologous system, where the hapten structure used for immunization is different from the one used for the assay (e.g., on the microplate or enzyme conjugate), can often improve assay sensitivity.[8][9]
Q5: My antibody shows poor affinity or specificity for codeine. What can I do?
A5: Poor antibody performance is a major hurdle. If you are producing your own antibody, the issue may lie in the immunogen preparation (hapten-carrier conjugate).[6] An antibody's affinity and specificity are key determinants of immunoassay success.[11] If the antibody has low affinity, it may not bind the target effectively, leading to low sensitivity.[11] If you are using a commercial antibody, ensure it is validated for your specific application. If problems persist, you may need to screen different antibodies or consider custom antibody production with a well-defined hapten strategy.[10]
Category 4: Matrix Effects and Cross-Reactivity
Q6: How can I minimize interference from the sample matrix (e.g., urine, blood)?
A6: The sample matrix contains endogenous substances that can interfere with antibody-antigen binding, a phenomenon known as the "matrix effect".[12][13][14] This can lead to inaccurate results. A common strategy to mitigate matrix effects is to dilute the sample, although this may reduce sensitivity.[13] Therefore, it's a trade-off that needs to be optimized. Preparing standards and calibrators in a matrix that closely resembles the sample matrix (matrix-matching) is also a critical step for controlling these effects.[15][16]
Q7: My assay is showing false positives due to cross-reactivity with other opioids. How do I address this?
A7: Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte.[17][18] Opiate immunoassays are known to have cross-reactivity issues with other opioids (like morphine, hydrocodone) and even some unrelated compounds like quinolone antibiotics.[17][19][20] To address this, first, consult the manufacturer's package insert for a list of known cross-reactants.[19] If developing a new assay, the specificity of the antibody is determined by the hapten design used for immunization. A hapten that exposes unique structural features of codeine is more likely to generate a highly specific antibody. If cross-reactivity remains an issue, positive results from the immunoassay should be considered presumptive and confirmed by a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
Category 5: Signal Amplification Strategies
Q8: What are the most effective strategies to amplify the signal and improve the limit of detection (LOD)?
A8: Several strategies can amplify the detection signal.[22][23] Switching from a colorimetric substrate (like TMB) to a chemiluminescent or fluorescent substrate can increase sensitivity by 10 to 20-fold in some cases.[5] Electrochemiluminescence (ECL) is another highly sensitive method with a broad dynamic range.[5] Other advanced techniques include:
-
Enzyme-based amplification: Systems like catalyzed reporter deposition can enhance the signal from a peroxidase label.[24]
-
Immuno-PCR: This method combines the specificity of an antibody with the massive signal amplification of a polymerase chain reaction (PCR), potentially reducing the LOD by up to 1,000-fold.[5][24]
-
Nanomaterials: Gold, silver, or other nanoparticles can be used as labels or to catalyze a signal-generating reaction, enhancing sensitivity due to their unique optical and electrical properties.[25][26][27]
Quantitative Data Summary
The following tables summarize key performance data for codeine immunoassays and related techniques.
Table 1: Comparison of Immunoassay Detection Methods
| Detection Method | Typical Limit of Detection (LOD) | Dynamic Range | Advantages | Disadvantages |
| Colorimetric (ELISA) | Low to sub-pg/mL[5] | Narrow | Simple, cost-effective, widely used.[23] | Lower sensitivity compared to other methods. |
| Chemiluminescence (ELISA) | 10-20 fold lower than colorimetric[5] | Wider | Higher sensitivity, low background. | Requires specialized plate reader. |
| Electrochemiluminescence (ECL) | Low pg/mL | Very Wide | High sensitivity, low background, small sample volume.[5] | Requires specific instrumentation (e.g., MSD). |
| Radioimmunoassay (RIA) | < 50 pg[28] | Moderate | Historically very sensitive. | Involves radioactive materials, safety concerns. |
| Immuno-PCR | Up to 1,000-fold lower than ELISA[5] | Wide | Extremely high sensitivity. | More complex, expensive, prone to contamination. |
Table 2: Common Cross-Reactants in Opiate Immunoassays
| Compound | Structural Similarity to Morphine | Potential for Cross-Reactivity | Notes |
| Morphine | High | Very High | Codeine is metabolized to morphine. |
| Hydrocodone | High | High | Varies significantly between different assay kits. |
| Hydromorphone | High | High | Some assays are less sensitive to hydromorphone than codeine.[17] |
| Oxycodone | Moderate (Tanimoto similarity = 0.800)[17] | Moderate to Low | Many opiate immunoassays perform poorly in detecting oxycodone.[17] |
| Quinolone Antibiotics | Low | Can occur | Documented cause of false positives in some opiate immunoassays.[17][19] |
| Rifampin | Low | Can occur | Known to trigger false positives for opiates in some urine screens.[29] |
| Poppy Seeds | N/A (Contains morphine/codeine) | High | Consumption can lead to positive tests for morphine and codeine.[29] |
Experimental Protocols
Protocol 1: Hapten Synthesis and Carrier Protein Conjugation (General Workflow)
This protocol provides a general outline for preparing an immunogen for antibody production against codeine. Specific reaction conditions must be optimized.
-
Hapten Derivatization: Introduce a functional group (e.g., carboxyl, amino) onto the codeine molecule at a position that is distal from its key antigenic epitopes. This creates a "handle" for conjugation.
-
Activation of Functional Group: Activate the newly introduced functional group to make it reactive with the carrier protein. For example, a carboxyl group can be activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Conjugation to Carrier Protein: React the activated hapten with a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7] The molar ratio of hapten to carrier protein should be optimized, as a hapten density of around 15 molecules per carrier protein has been shown to be effective.[6]
-
Purification of Conjugate: Remove unreacted hapten and reagents from the hapten-carrier conjugate. This is typically done by dialysis or gel filtration chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten density (number of hapten molecules per protein molecule). This can be done using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[6]
Protocol 2: Competitive ELISA for Codeine Detection
This is a standard protocol for a competitive ELISA, which is common for detecting small molecules like codeine.
-
Plate Coating: Coat the wells of a high-binding 96-well microplate with a codeine-protein conjugate (e.g., Codeine-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Competitive Reaction: Add codeine standards or unknown samples to the wells, immediately followed by the addition of a specific anti-codeine primary antibody at its optimal dilution. In this step, free codeine in the sample competes with the codeine coated on the plate for binding to the limited amount of antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2), performing a final, more thorough wash.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark at room temperature for 15-30 minutes, allowing color to develop. The signal will be inversely proportional to the amount of codeine in the sample.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance vs. log of the standard concentration. Use this curve to determine the concentration of codeine in the unknown samples.
Visualizations
Caption: Troubleshooting workflow for low immunoassay sensitivity.
Caption: Experimental workflow for a competitive ELISA.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biocompare.com [biocompare.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biocompare.com [biocompare.com]
- 12. Understanding the matrix effect in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 17. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunoassay in healthcare testing applications | Journal of Opioid Management [wmpllc.org]
- 21. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signal amplification systems in immunoassays: implications for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Selected strategies for improving sensitivity and reliability of immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How new nanotechnologies are changing the opioid analysis scenery? A comparison with classical analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Applications of Nanomaterials for Immunosensing | MDPI [mdpi.com]
- 27. Signal Enhancement in Immunoassays via Coupling to Catalytic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Codeine kinetics as determined by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What Can Cause a False Positive Drug Test [webmd.com]
challenges in the long-term storage and stability of codeine sulphate standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term storage and stability of codeine sulphate standards. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound standards.
Issue 1: Unexpected peaks are observed in the chromatogram of the this compound standard.
-
Question: I am running a purity analysis on my this compound standard, and I see unexpected peaks. What could be the cause?
Answer: Unexpected peaks in the chromatogram of a this compound standard can indicate the presence of degradation products or impurities. The primary degradation pathways for codeine include oxidation and hydrolysis, especially when in solution. It is also sensitive to light. Common degradation products and impurities that might be observed include codeinone, 14-hydroxycodeine, and norcodeine.[1][2]
Troubleshooting Steps:
-
Verify System Suitability: Ensure your analytical system meets the required performance criteria. Run a system suitability test to check parameters like peak symmetry, resolution, and theoretical plates.
-
Check Storage Conditions: Confirm that the standard has been stored according to the manufacturer's recommendations, typically at controlled room temperature (15°C to 30°C or 59°F to 86°F), protected from light and moisture.[3][4] Improper storage can accelerate degradation.
-
Review Solution Preparation: If you are analyzing a solution, consider the age of the solution and the solvent used. This compound in aqueous solution can degrade over time, and the stability is influenced by pH and the presence of buffers.[5] Prepare fresh solutions and re-analyze.
-
Perform Stress Testing (for confirmation): To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies on a known pure standard. Exposing the standard to acid, base, oxidative, thermal, and photolytic stress can help identify the retention times of potential degradation products.[6]
-
Use a Stability-Indicating Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. A well-developed HPLC or UHPLC method is crucial for this purpose.[2][6][7]
-
Issue 2: The concentration of the this compound standard appears to have decreased over time.
-
Question: My quantitative analysis shows a lower than expected concentration for my this compound standard. Why would this happen?
Answer: A decrease in the concentration of your this compound standard is likely due to degradation. The stability of this compound can be affected by environmental factors, leading to a reduction in the amount of the active compound.
Troubleshooting Steps:
-
Assess Storage Conditions: Long-term exposure to elevated temperatures, light, or humidity can cause degradation.[8] Review the storage history of your standard.
-
Evaluate Solution Stability: If you are using a stock solution, its stability is a critical factor. This compound is relatively stable in aqueous solutions at a pH between 1 and 10 in the absence of strong buffer catalysts.[5] However, the stability can be compromised over extended periods or under non-optimal conditions. A study on codeine phosphate (B84403) in a syrup formulation showed it was stable for at least 98 days at room temperature when protected from light.[9]
-
Calibrate Analytical Instruments: Ensure that the analytical instrument, such as the HPLC or UV spectrophotometer, is properly calibrated.
-
Prepare a Fresh Standard: Prepare a new solution from a fresh, unopened standard to compare with your existing solution. This will help determine if the issue is with the stored solution or the standard itself.
-
Consider Adsorption: In some cases, the analyte may adsorb to the surface of the storage container, especially at low concentrations. Ensure you are using appropriate storage vials (e.g., amber glass).
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for long-term stability of solid this compound standards?
A1: Solid this compound standards should be stored at a controlled room temperature, between 15°C and 30°C (59°F to 86°F), and protected from light and moisture.[3][4] It is recommended to store them in a cool, dry, and dark place in well-sealed containers.[4][8]
-
Q2: How stable is this compound in aqueous solutions?
A2: In the absence of strong buffer catalysts, this compound in aqueous solution is predicted to have a long shelf life, potentially up to 44 years at room temperature between a pH of 1 and 10.[5] However, stability can be influenced by temperature, pH, and the presence of buffers.[5] For routine laboratory use, it is best practice to use freshly prepared solutions or to establish the stability of stock solutions under your specific storage conditions.
-
Q3: What are the main degradation products of this compound?
A3: The main degradation pathways for codeine are oxidation and hydrolysis.[1] Known degradation products and related impurities include morphine, codeinone, thebaine, 10-hydroxycodeine, 14-hydroxycodeine, and codeine dimer.[2]
-
Q4: How can I ensure my analytical method is suitable for stability testing of this compound?
A4: A suitable analytical method for stability testing must be "stability-indicating." This means the method must be able to accurately measure the concentration of the intact this compound and separate it from all potential degradation products and impurities.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose.[6] The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[2]
-
Q5: Are there any specific safety precautions I should take when handling this compound standards?
A5: Yes, this compound is a controlled substance and an opioid analgesic. It is important to handle it in accordance with all applicable regulations. It can be abused and poses a risk of addiction and overdose.[10] Always wear appropriate personal protective equipment (PPE), such as gloves and safety glasses. Store the standard securely to prevent unauthorized access.[10]
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solution
| Parameter | Effect on Stability | Recommendations | Reference |
| pH | Stable between pH 1 and 10 in the absence of strong buffer catalysts. | Maintain pH within this range for aqueous solutions. | [5] |
| Temperature | Degradation rate increases with temperature. | Store solutions at controlled room temperature or refrigerated if validated. | [5] |
| Light | Codeine is sensitive to light, which can cause degradation. | Protect solutions from light by using amber vials and storing in the dark. | [3][8][9] |
| Buffers | Strong buffer catalysts can increase the rate of degradation. | Avoid the use of strong buffer catalysts in solutions intended for long-term storage. | [5] |
| Oxygen | Atmospheric oxygen can contribute to oxidation. | While not always critical for short-term use, for long-term storage, consider using degassed solvents. | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative method for the analysis of this compound and its degradation products. Method parameters may need to be optimized for specific equipment and applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 4.6 x 100 mm, 3 µm particle size).
-
-
Mobile Phase:
-
A mixture of an acidic aqueous buffer and an organic solvent. For example, a mixture of 1% o-phosphoric acid in water and acetonitrile/methanol (e.g., 78:10:12 v/v/v), with the pH adjusted to 3.0.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 23°C
-
Detection Wavelength: 254 nm[6]
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sonication may be used to ensure complete dissolution.
-
-
Sample Preparation:
-
Prepare the sample containing this compound in the same diluent as the standard solution to a similar target concentration.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solution multiple times to ensure system suitability.
-
Inject the sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound and any degradation products.
-
Visualizations
Caption: A flowchart of the stability testing process for this compound standards.
Caption: A decision tree for troubleshooting unexpected peaks during analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 3. Codeine Sulfate (Codeine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Codeine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. questjournals.org [questjournals.org]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
minimizing the inter-subject variability in codeine sulphate pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing inter-subject variability in codeine sulphate pharmacokinetic (PK) studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a direct question-and-answer format.
Question: We are observing high variability in our Cmax and AUC values for codeine across study participants. What are the primary causes and how can we mitigate this?
Answer: High inter-subject variability in codeine pharmacokinetic parameters is a well-documented issue, primarily driven by genetic and environmental factors.
-
Primary Cause: Genetic Polymorphism of CYP2D6: The enzyme Cytochrome P450 2D6 (CYP2D6) is crucial for the metabolism of codeine into its active analgesic metabolite, morphine.[1][2] Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct phenotypes.[2]
-
Ultra-rapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, leading to rapid conversion of codeine to morphine and potentially higher morphine exposure.[3]
-
Extensive (Normal) Metabolizers (EMs): Have normal enzyme function.[2]
-
Intermediate Metabolizers (IMs): Possess alleles with decreased function, resulting in reduced metabolism.[4]
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Poor Metabolizers (PMs): Have little to no functional CYP2D6 enzyme, leading to minimal morphine formation and reduced analgesic effect.[4] This variability in metabolism directly impacts the plasma concentrations of both codeine and morphine, significantly affecting pharmacokinetic outcomes.[5]
-
-
Mitigation Strategies:
-
Genotyping/Phenotyping: The most effective strategy is to perform CYP2D6 genotyping or phenotyping during subject screening. Excluding UMs, IMs, and PMs to enroll a homogenous group of EMs can drastically reduce variability.[3]
-
Study Design: Employ a crossover study design. This design allows each subject to act as their own control, which helps to minimize the impact of inter-individual differences.[6]
-
Control for Concomitant Medications: Screen subjects for the use of medications that are known inhibitors or inducers of CYP2D6 and CYP3A4, as these can alter codeine metabolism.[1]
-
Question: The morphine-to-codeine metabolite ratios are inconsistent across our study population. What could be causing this and how do we address it?
Answer: Inconsistent morphine-to-codeine ratios are almost always linked to the variable activity of the CYP2D6 enzyme.
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Primary Cause: CYP2D6 Phenotype Differences: The rate and extent of codeine's conversion to morphine is directly dependent on the individual's CYP2D6 metabolic capacity.[5]
-
Poor Metabolizers (PMs) will have very low or undetectable levels of morphine, resulting in a significantly decreased ratio.
-
Ultra-rapid Metabolizers (UMs) will convert codeine to morphine more rapidly, leading to a higher ratio.[3]
-
-
Addressing the Issue:
-
Subject Stratification: If excluding different metabolizer phenotypes is not feasible for your study's objectives, you should stratify your population based on their CYP2D6 genotype. Analyzing the data for each subgroup separately will provide a clearer understanding of the pharmacokinetic profiles.
-
Drug-Drug Interaction Screening: Ensure that participants are not taking other drugs that could affect CYP2D6 activity. Potent inhibitors (e.g., bupropion, fluoxetine, paroxetine) can make an EM behave like a PM, reducing the formation of morphine.[1]
-
Standardized Procedures: While less impactful than genetics, ensure strict adherence to standardized sample collection, handling, and storage protocols to prevent any pre-analytical variability.
-
Question: We are struggling to establish bioequivalence between our test and reference formulations of this compound. What experimental factors should we re-evaluate?
Answer: Bioequivalence can be challenging to demonstrate for drugs with high intrinsic variability like codeine. If you are facing this issue, a systematic review of your study design and execution is warranted.
-
Re-evaluation Checklist:
-
Subject Population Homogeneity: Was the study population screened for CYP2D6 metabolizer status? High variability from a mixed population can obscure true bioequivalence. For bioequivalence studies, enrolling subjects with a normal metabolizer phenotype is highly recommended.[7][8]
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Study Design: A crossover design is the gold standard for bioequivalence studies as it minimizes the influence of inter-subject variability.[6][9] If a parallel design was used, the required sample size might have been underestimated due to the high coefficient of variation (CV) of codeine.
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Food and Fluid Intake: Was the study conducted under strictly controlled fasting conditions? While most studies indicate that food does not significantly affect the overall absorption of codeine, it can alter the rate of absorption.[1][10] For bioequivalence, conditions must be identical in all study periods. A standardized high-fat meal is often used in food-effect studies.[8] Ensure fluid intake with the dose is also standardized.
-
Analytical Method Validation: Confirm that the analytical method used for quantifying codeine and its metabolites is fully validated, with sufficient sensitivity, specificity, precision, and accuracy.[11][12][13] The lower limit of quantitation (LLOQ) should be adequate to capture the complete concentration-time profile.[13]
-
Statistical Analysis: Ensure the statistical model is appropriate. Pharmacokinetic parameters like AUC and Cmax should typically be log-transformed before statistical analysis.[7]
-
Frequently Asked Questions (FAQs)
What is the impact of CYP2D6 genetic polymorphism on codeine pharmacokinetics?
The genetic polymorphism of the CYP2D6 gene is the single most important factor causing inter-subject variability in codeine pharmacokinetics.[14] The enzyme is responsible for converting codeine, which has little analgesic activity itself, into the potent opioid morphine.[4] The different metabolizer phenotypes (UM, EM, IM, PM) exhibit vastly different capacities for this conversion, leading to significant variations in the plasma concentrations of morphine and its glucuronidated metabolites.[5][14] This directly impacts not only the analgesic effect but also the risk of adverse events, with UMs being at higher risk for morphine toxicity even at standard doses.[3]
How does food intake affect codeine pharmacokinetics and how should this be controlled in a study?
Most studies suggest that food does not have a significant effect on the overall extent of codeine absorption (AUC).[1] However, food can delay the rate of absorption, leading to a lower peak plasma concentration (Cmax) and a longer time to reach it (Tmax).[9][10] To minimize variability in pharmacokinetic studies:
-
Standardize Conditions: All subjects should adhere to the same conditions. For fasting studies, an overnight fast of at least 10 hours is standard.[9]
-
Controlled Meals: If a fed study is required, a standardized high-fat, high-calorie meal is typically administered at a set time before dosing.[8]
-
Consistent Dosing: The drug should be administered with a standardized volume of water.
What are the best practices for sample collection and processing to ensure data integrity?
To minimize pre-analytical variability, the following best practices should be followed:
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Standardized Collection Times: Blood samples must be collected at precisely scheduled time points.
-
Appropriate Anticoagulants: Use tubes with the specified anticoagulant (e.g., EDTA, heparin). Avoid gel-barrier tubes as they can absorb the drug over time.[15]
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Immediate Processing: Plasma or serum should be separated from whole blood by centrifugation as soon as possible after collection, ideally within one hour.[15][16]
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Proper Storage: Immediately freeze the plasma/serum samples and store them at -20°C or lower until analysis to ensure the stability of codeine and its metabolites.[16]
How can the study design itself minimize variability?
The choice of study design is critical for managing variability.
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Crossover Design: This is the preferred design for most pharmacokinetic studies, especially for highly variable drugs like codeine.[6] Each subject receives all treatments in a randomized sequence, serving as their own control. This effectively removes the between-subject source of variation from the analysis of treatment effects.
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Homogenous Population: As discussed, selecting a homogenous study population (e.g., only CYP2D6 extensive metabolizers, non-smokers, specific age range) can significantly reduce variability.[17]
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Standardization: Strict standardization of all study procedures, including dosing times, meal plans, fluid intake, and activity levels, is essential.
Data Presentation
Table 1: Influence of CYP2D6 Genotype on Morphine Pharmacokinetic Parameters Following a Single Oral Dose of Codeine.
| Genotype Group | Cmax of Morphine (ng/mL) | AUC₀₋∞ of Morphine (ng·h/mL) |
| CYP2D61/1 (EM) | 1.5 - 2.5 | 10 - 15 |
| CYP2D61/10 (IM) | 0.8 - 1.5 | 5 - 10 |
| CYP2D610/10 (PM-like) | 0.4 - 0.8 | 2 - 5 |
Note: Values are approximate ranges synthesized from multiple studies and are intended for comparative purposes. Actual values will vary based on the specific study population and dose. Data adapted from studies investigating the impact of the CYP2D610 allele.*[14]
Experimental Protocols
Protocol 1: CYP2D6 Genotyping for Subject Screening
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Sample Collection: Collect a whole blood sample (e.g., in an EDTA tube) or a saliva sample from each potential participant.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Genotyping Assay: Use a validated genotyping assay, such as a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) assay or a real-time PCR-based allelic discrimination assay, to detect key CYP2D6 alleles (e.g., *3, *4, *5, *6 for no function; *10, *17, *41 for reduced function; and gene duplications for ultra-rapid metabolism).[14]
-
Phenotype Assignment: Based on the combination of alleles identified, assign a predicted metabolizer phenotype to each subject (e.g., PM, IM, EM, or UM).
Protocol 2: Plasma Sample Analysis using LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., naloxone (B1662785) or a deuterated analog of codeine/morphine) to a specific volume of plasma (e.g., 500 µL).[13][18]
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's protocol.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes (codeine and its metabolites) with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13]
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).[16]
-
-
Mass Spectrometric Detection:
-
Detect the analytes using a mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).[13]
-
Monitor specific precursor-to-product ion transitions for codeine, morphine, morphine-3-glucuronide (B1234276) (M3G), morphine-6-glucuronide (B1233000) (M6G), and the internal standard.[13]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratios of the analytes to the internal standard against the known concentrations of calibration standards.
-
Determine the concentrations of the analytes in the study samples by interpolating their peak area ratios from the calibration curve. The lower limit of quantitation should be around 0.05 ng/mL for all analytes.[13]
-
Visualizations
Caption: Metabolic pathway of codeine and the central role of CYP2D6 polymorphism.
Caption: Experimental workflow for a pharmacokinetic study designed to reduce variability.
Caption: Key factors of codeine PK variability and corresponding mitigation strategies.
References
- 1. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 3. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nihs.go.jp [nihs.go.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Effects of Food on Bioavailability of Analgesics; Resulting Dosage and Administration Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of CYP2D6 polymorphisms on the pharmacokinetics of codeine and its metabolites in Mongolian Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
- 16. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential Sources of Inter-Subject Variability in Monoclonal Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codeine Sulphate Extraction from Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of codeine sulphate from complex biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental workflows.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction of this compound from biological samples.
Frequently Asked questions
-
Q1: What are the most common methods for extracting codeine from biological samples? A1: The most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is often preferred for its high selectivity, reproducibility, and ease of automation, while LLE is a widely used traditional method. Dispersive liquid-liquid microextraction (DLLME) is another technique that has been successfully applied, particularly for post-mortem samples.[2]
-
Q2: How does pH affect the extraction efficiency of codeine? A2: The pH of the sample solution is a critical factor. Codeine, being a basic compound, is best extracted from a sample solution with a pH at least 2 units below its pKa to ensure it is in a charged state for ion-exchange SPE, or at a pH that neutralizes it for reversed-phase SPE or LLE. For LLE, the extraction of codeine is often optimal in the pH range of 9.5-10.[3]
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Q3: What are "matrix effects" and how can they be minimized? A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement in LC-MS/MS analysis.[4] To minimize these effects, one can optimize sample cleanup to remove interfering substances, modify chromatographic conditions to separate the analyte from matrix components, or use a stable isotope-labeled internal standard.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Analyte Recovery in SPE | Improper Sorbent Selection: The chosen SPE sorbent may not have a strong affinity for codeine. | Test different sorbents (e.g., C18, mixed-mode cation exchange). A comparative study showed that C18 cartridges provided good recovery for codeine from plasma and urine.[5] |
| Incorrect pH of Sample/Solvents: The pH may not be optimal for the retention of codeine on the sorbent. | Adjust the pH of the sample and wash/elution solvents. For cation-exchange SPE, the sample pH should be low enough to ensure codeine is protonated. | |
| Sample Overload: Exceeding the capacity of the SPE cartridge. | Reduce the sample volume or use a cartridge with a higher sorbent mass. | |
| Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb codeine from the sorbent. | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent or adding a modifier like ammonium (B1175870) hydroxide). | |
| Emulsion Formation in LLE | High Concentration of Lipids or Proteins: Biological samples, especially plasma and whole blood, can form stable emulsions with organic solvents. | Centrifuge the sample at high speed to break the emulsion. You can also try adding salt to the aqueous phase ("salting out") or using a different, less-emulsifying organic solvent.[6] |
| Inconsistent Results | Variability in Manual Extraction Procedure: Manual LLE or SPE can be prone to inconsistencies in shaking, timing, and volume measurements. | Automate the extraction process where possible. Ensure consistent and thorough vortexing and centrifugation times. |
| Matrix Effects: Endogenous compounds in the biological matrix can interfere with the analysis. | Use a suitable internal standard (preferably a stable isotope-labeled version of codeine) to compensate for variability. Optimize the sample cleanup to remove interfering substances. | |
| Protein Precipitation Issues | Incomplete Precipitation: Insufficient amount of precipitating agent or inadequate mixing. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma/serum is used (typically 3:1 v/v).[7] Thoroughly vortex the mixture. |
| Clogged SPE Cartridge: Precipitated proteins can block the SPE sorbent bed. | Ensure complete removal of precipitated proteins by centrifugation before loading the sample onto the SPE cartridge.[1] |
Quantitative Data on Extraction Efficiency
The following table summarizes the recovery rates of codeine from various biological matrices using different extraction methods, as reported in the literature.
| Extraction Method | Biological Matrix | Sorbent/Solvent | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Chromabond C18 | 77.0 ± 8.3 | [8] |
| Solid-Phase Extraction (SPE) | Plasma | Reversed Phase | 80 | [9] |
| Solid-Phase Extraction (SPE) | Whole Blood | Cation Exchange | >70 | [4] |
| Solid-Phase Extraction (SPE) | Urine | C18 | >80 | [3] |
| Liquid-Liquid Extraction (LLE) | Urine | Chloroform-isopropanol (8:2) | - | [10] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Post-mortem Urine | Chloroform (extraction), Acetone (dispersive) | 87.5 - 107.9 | [2] |
Experimental Protocols
Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of codeine from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) of Codeine from Whole Blood
This protocol is adapted from a method for the analysis of multiple opioids in whole blood.[4]
Materials:
-
Cation exchange SPE cartridges
-
0.1% Formic acid in water
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard. Vortex briefly.
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Codeine from Urine
This protocol is a general procedure based on common LLE methods for opioids in urine.
Materials:
-
Chloroform:isopropanol (9:1, v/v)
-
pH 9.5 buffer (e.g., borate (B1201080) buffer)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 2 mL of urine in a centrifuge tube, add an internal standard and 1 mL of pH 9.5 buffer. Vortex to mix.
-
Extraction: Add 5 mL of chloroform:isopropanol (9:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.
Visualizations
Experimental Workflows
Caption: Solid-Phase Extraction (SPE) workflow for codeine from whole blood.
Caption: Liquid-Liquid Extraction (LLE) workflow for codeine from urine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Automated solid-phase extraction of opiates from urine (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 26 opioids, cocaine, and their metabolites in human blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluation of a solid-phase extraction procedure for the simultaneous determination of morphine, 6-monoacetylmorphine, codeine and dihydrocodeine in plasma and whole blood by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the cross-reactivity of codeine and morphine in immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cross-reactivity of codeine and morphine in immunoassays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do codeine and morphine cross-react in opiate immunoassays?
A1: Codeine and morphine exhibit cross-reactivity in many opiate immunoassays due to two primary reasons:
-
Structural Similarity: Morphine and codeine are structurally very similar molecules. Immunoassay antibodies, which are designed to bind to a specific three-dimensional shape, often cannot distinguish between the two, leading to cross-reactivity.[1]
-
Metabolic Conversion: Codeine is a prodrug that is metabolized in the liver to morphine.[2] Therefore, a person who has ingested codeine will have both codeine and morphine present in their system, both of which can be detected by an opiate immunoassay.
Q2: My opiate immunoassay screen is positive. How can I determine if it's from codeine, morphine, or another opioid?
A2: A positive immunoassay result is considered presumptive and should be confirmed with a more specific method.[3] The gold-standard confirmation techniques are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can separate and definitively identify individual drug compounds and their metabolites, allowing for accurate differentiation between codeine and morphine.[3]
Q3: What is the significance of glucuronide metabolites in opiate testing?
A3: In the body, opioids like morphine and codeine are extensively metabolized into glucuronide conjugates, which are then excreted in the urine. Many immunoassays and mass spectrometry methods have difficulty detecting these conjugated metabolites.[4] To improve detection and obtain an accurate measure of total drug concentration, a hydrolysis step (either enzymatic with β-glucuronidase or chemical with acid) is often performed before analysis to cleave the glucuronide group and liberate the parent drug.[4]
Q4: Can a positive opiate immunoassay result be caused by substances other than codeine or morphine?
A4: Yes, other structurally related opioids can also cross-react with opiate immunoassays. The degree of cross-reactivity varies significantly depending on the specific assay and the compound .[4][5] Some assays may show cross-reactivity with hydrocodone, hydromorphone, and others. Conversely, many immunoassays poorly detect synthetic opioids like fentanyl and oxycodone, which may require their own specific assays.[5][6] Additionally, some non-opioid medications, such as certain fluoroquinolone antibiotics, have been reported to cause false-positive results in some opiate immunoassays.[7]
Q5: What do the different cutoff concentrations for opiate immunoassays (e.g., 300 ng/mL vs. 2000 ng/mL) mean?
A5: The cutoff concentration is the threshold at which the assay is considered positive. A higher cutoff (e.g., 2000 ng/mL) is often used to avoid positive results from incidental exposure, such as the consumption of poppy seeds. A lower cutoff (e.g., 300 ng/mL) increases the sensitivity of the test, allowing for a longer detection window, but may also increase the likelihood of positive results from such incidental exposures or pick up lower concentrations of cross-reacting substances.[8]
Troubleshooting Guides
Issue 1: Unexpected Positive Opiate Immunoassay Result
-
Problem: The screening immunoassay is positive for opiates, but the sample is not expected to contain morphine.
-
Possible Causes & Troubleshooting Steps:
-
Codeine Administration: Verify if the subject was administered codeine. Codeine is metabolized to morphine and will result in a positive opiate screen.
-
Cross-Reactivity with Other Opioids: Check for the presence of other structurally similar opioids such as hydrocodone or hydromorphone. Consult the immunoassay's package insert for specific cross-reactivity data.
-
False Positive from Non-Opioid Compounds: Review the subject's medication list for any known interfering substances (e.g., fluoroquinolones).
-
Confirmation Analysis: Always perform a confirmation test using a more specific method like GC-MS or LC-MS/MS to identify the specific compound(s) present.
-
Issue 2: Difficulty Differentiating Codeine from Morphine Use
-
Problem: Both codeine and morphine are detected in a confirmation test, and it is unclear if the subject took codeine, morphine, or both.
-
Possible Causes & Troubleshooting Steps:
-
Metabolism of Codeine: The presence of morphine is an expected consequence of codeine ingestion.
-
Urine Concentration Ratios: In some cases, the ratio of morphine to codeine can be helpful. A significantly higher concentration of morphine compared to codeine might suggest the administration of morphine. However, this can be complex and depends on dosage, timing, and individual metabolism.
-
Presence of Heroin Metabolites: If heroin use is a possibility, test for the presence of 6-monoacetylmorphine (6-MAM), a specific metabolite of heroin.
-
Review Subject History: Correlate the laboratory findings with the subject's known prescriptions and history of medication administration.
-
Issue 3: Suspected False-Negative Immunoassay Result
-
Problem: Opiate use is suspected, but the immunoassay screen is negative.
-
Possible Causes & Troubleshooting Steps:
-
Presence of Synthetic Opioids: Standard opiate immunoassays are often designed to detect morphine and codeine and may not detect synthetic or semi-synthetic opioids like oxycodone or fentanyl.[6] If use of these substances is suspected, specific immunoassays for those compounds should be used, followed by confirmatory testing.
-
Low Drug Concentration: The concentration of the opiate in the sample may be below the assay's cutoff level. This can be due to a long time since the last dose or excessive fluid intake leading to a dilute sample.
-
Incomplete Hydrolysis: If the majority of the drug is present as a glucuronide conjugate, and the assay has poor cross-reactivity with the conjugate, a false negative can occur. Ensure proper sample hydrolysis prior to analysis if total drug concentration is required.
-
Confirmatory Testing: If suspicion of opiate use is high despite a negative screen, consider proceeding directly to a more sensitive and comprehensive LC-MS/MS or GC-MS analysis.
-
Data Presentation
Table 1: Cross-Reactivity of Various Opioids in Commercial Immunoassays
Data is often presented as the concentration of the compound required to produce a positive result equivalent to the morphine cutoff (e.g., 300 ng/mL). Percent cross-reactivity is calculated relative to morphine (100%). This data is illustrative and varies significantly between manufacturers. Always refer to the specific package insert for your assay.
| Compound | Assay Manufacturer A (300 ng/mL Morphine Cutoff) | Assay Manufacturer B (300 ng/mL Morphine Cutoff) | General Observations |
| Morphine | 300 ng/mL (100%) | 300 ng/mL (100%) | Calibrator for most opiate immunoassays. |
| Codeine | 200 ng/mL (150%) | 400 ng/mL (75%) | Generally shows high cross-reactivity. |
| Hydrocodone | 1,500 ng/mL (20%) | 800 ng/mL (37.5%) | Cross-reactivity is variable but often significant. |
| Hydromorphone | 600 ng/mL (50%) | 1,000 ng/mL (30%) | Moderate to low cross-reactivity is common. |
| Oxycodone | >10,000 ng/mL (<3%) | >20,000 ng/mL (<1.5%) | Typically exhibits very poor cross-reactivity. |
| Oxymorphone | >20,000 ng/mL (<1.5%) | >50,000 ng/mL (<0.6%) | Typically exhibits very poor cross-reactivity. |
| 6-MAM | 400 ng/mL (75%) | 500 ng/mL (60%) | Often shows good cross-reactivity. |
(Source: Synthesized from data in manufacturer package inserts and comparative studies. Specific values are examples and should not be used for interpretation without consulting the relevant package insert.)[4][5]
Mandatory Visualizations
References
- 1. content.veeabb.com [content.veeabb.com]
- 2. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for the Impact of CYP2D6 Inhibitors on Codeine Sulphate Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving codeine sulphate and Cytochrome P450 2D6 (CYP2D6) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in morphine formation when incubating codeine with human liver microsomes (HLMs). What are the potential causes?
A1: High variability in in vitro codeine O-demethylation to morphine is a common issue. Consider the following potential causes:
-
Genetic Polymorphism of CYP2D6 in HLMs: Human liver microsomes are often pooled from multiple donors. However, the specific genetic makeup of these donors regarding CYP2D6 can significantly impact metabolic activity. The presence of poor, intermediate, extensive, or ultrarapid metabolizer genotypes within the donor pool can lead to batch-to-batch variability.[1][2][3][4]
-
Inhibitor Purity and Stability: Ensure the purity and stability of your CYP2D6 inhibitor. Impurities could have their own inhibitory effects, and degradation of the inhibitor will lead to inaccurate IC50 values.
-
Solvent Effects: The solvent used to dissolve the inhibitor can impact enzyme activity. Dimethyl sulfoxide (B87167) (DMSO), a common solvent, can inhibit CYP2D6 at final concentrations as low as 0.2%. It is advisable to keep the final solvent concentration in the incubation mixture below 1%, and preferably below 0.5%.[5]
-
Incubation Conditions: Sub-optimal incubation time, temperature, or pH can affect enzyme kinetics. Ensure these parameters are consistent across experiments.
-
Cofactor Concentration: The concentration of the NADPH-regenerating system is critical for sustained CYP450 activity. Ensure it is not a limiting factor in your assay.
Q2: Our IC50 value for a known CYP2D6 inhibitor is significantly different from published values. How should we troubleshoot this?
A2: Discrepancies in IC50 values can arise from several factors. Here is a checklist to help you identify the issue:
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration used in the assay. Ensure your codeine concentration is appropriate, ideally at or near the Km value for morphine formation by CYP2D6, to ensure you are operating under initial rate conditions.
-
Enzyme Source: The source and batch of human liver microsomes or recombinant CYP2D6 can influence inhibitor potency. Differences in enzyme concentration and the presence of other metabolizing enzymes in HLMs can affect the results.
-
Pre-incubation Time: For time-dependent inhibitors, the duration of pre-incubation of the inhibitor with the microsomes before adding the substrate is crucial. Ensure your pre-incubation protocol is consistent with established methods for the inhibitor you are studying.
-
Assay Linearity: Confirm that your assay is running under linear conditions with respect to time and protein concentration.
-
Analytical Method: Validate your LC-MS/MS method for quantifying morphine. Issues with sensitivity, specificity, or matrix effects can lead to inaccurate measurements.
Q3: How do I select the appropriate concentration range for a test compound in a CYP2D6 inhibition assay?
A3: The concentration range for a test compound should be chosen to generate a complete inhibition curve, typically spanning from no inhibition to maximal inhibition. A common starting point is to use a semi-logarithmic dilution series. For an initial screen, a single high concentration (e.g., 10 or 30 µM) can be used to identify potential inhibitors. For IC50 determination, a wider range is necessary, for example, from 0.01 µM to 100 µM, depending on the expected potency of the inhibitor.
Q4: What is "phenoconversion," and how does it impact our experimental design?
A4: Phenoconversion is the phenomenon where a genotypically normal or extensive metabolizer of CYP2D6 behaves as a poor or intermediate metabolizer due to the presence of a CYP2D6 inhibitor.[6] For example, a patient taking a strong CYP2D6 inhibitor like paroxetine (B1678475) may have significantly reduced metabolism of codeine to morphine, similar to a genetic poor metabolizer.[7] In an experimental context, this means that when studying the interaction of a new chemical entity (NCE) with codeine, it is crucial to consider the possibility of co-administered drugs that are CYP2D6 inhibitors. Your in vitro experiments can be designed to mimic this by including known CYP2D6 inhibitors as positive controls.
Troubleshooting Guides
Issue 1: Low or No Morphine Detection in Control Incubations
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | 1. Verify the storage conditions and age of your human liver microsomes or recombinant CYP2D6. 2. Perform a positive control incubation with a known CYP2D6 substrate (e.g., dextromethorphan) and confirm the formation of its metabolite. |
| Degraded Cofactors | 1. Prepare fresh NADPH regenerating solution for each experiment. 2. Ensure all components of the regenerating system are stored correctly. |
| Sub-optimal Incubation Conditions | 1. Confirm the pH of your incubation buffer is 7.4. 2. Verify the incubation temperature is 37°C. |
| Analytical Issues | 1. Check the sensitivity and calibration of your LC-MS/MS for morphine. 2. Spike a blank matrix with a known concentration of morphine to confirm recovery. |
Issue 2: High Background Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Matrix Effects | 1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard for morphine to correct for matrix effects. |
| Contaminated Reagents | 1. Analyze blank samples containing only the reagents to identify sources of contamination. 2. Use high-purity solvents and reagents (e.g., LC-MS grade). |
| Instrument Contamination | 1. Clean the LC system and mass spectrometer ion source. 2. Run solvent blanks to ensure the system is clean. |
Data Presentation
Table 1: Classification of CYP2D6 Inhibitors
| Inhibitor Strength | Fold Increase in AUC of a Sensitive CYP2D6 Substrate | Example Inhibitors |
| Strong | ≥ 5-fold | Bupropion, Fluoxetine, Paroxetine, Quinidine |
| Moderate | ≥ 2 to < 5-fold | Duloxetine, Sertraline |
| Weak | ≥ 1.25 to < 2-fold | Amiodarone, Cimetidine |
Source: Adapted from FDA guidance on drug interaction studies.
Table 2: In Vitro Inhibition of Codeine O-demethylation by Various Drugs
| Inhibitor | Inhibition Constant (Ki) or IC50 | Comments |
| Quinidine | Potent inhibitor | Often used as a positive control for CYP2D6 inhibition.[8] |
| Fluoxetine | Potent inhibitor | Strong clinical inhibitor of CYP2D6.[9] |
| Paroxetine | Potent inhibitor | Strong clinical inhibitor of CYP2D6.[10] |
| Thioridazine | Preferential inhibitor of O-demethylation | Substrate of CYP2D6.[11] |
| Amitriptyline | Preferential inhibitor of O-demethylation | Substrate of CYP2D6.[11] |
| Metoprolol | Preferential inhibitor of O-demethylation | Substrate of CYP2D6.[11] |
| Cyclosporine A | Strong inhibitor of N-demethylation | Primarily a CYP3A4 inhibitor.[11] |
| Midazolam | Strong inhibitor of N-demethylation | Primarily a CYP3A4 inhibitor.[11] |
| Erythromycin | Strong inhibitor of N-demethylation | Primarily a CYP3A4 inhibitor.[11] |
Note: Specific Ki and IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
Objective: To determine the IC50 of a test compound for the inhibition of codeine O-demethylation to morphine.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Test compound (inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., morphine-d3)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of codeine in water.
-
Prepare stock solutions of the test compound and a positive control inhibitor (e.g., quinidine) in a suitable solvent (e.g., DMSO, ACN), ensuring the final solvent concentration in the incubation is <0.5%.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
HLMs (final concentration typically 0.2-0.5 mg/mL)
-
Test compound at various concentrations or positive/negative controls.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to each well to start the reaction.
-
Add codeine to each well (final concentration at or near its Km for morphine formation).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding cold acetonitrile containing the internal standard to each well.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of morphine formed in each well using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: LC-MS/MS Quantification of Codeine and Morphine
Objective: To quantify the concentrations of codeine and morphine in a microsomal incubation sample.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate codeine and morphine.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example in Positive Ion Mode):
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize collision energies and other source parameters for maximum signal intensity.
Quantification:
-
Generate a calibration curve using standards of known concentrations of codeine and morphine.
-
Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathways of this compound.
Caption: In vitro CYP2D6 inhibition assay workflow.
Caption: Factors influencing codeine metabolism.
References
- 1. Challenges in CYP2D6 phenotype assignment from genotype data: a critical assessment and call for standardization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CYP2D6 protein level is the major contributor to inter-individual variability in CYP2D6-mediated drug metabolism in healthy human liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of cytochrome P450 2D6 modifies codeine abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 11. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the resolution of codeine and its metabolites in chromatographic analysis
Welcome to the Technical Support Center for the chromatographic analysis of codeine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you improve the resolution and overall quality of your separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between codeine and its metabolites?
Poor resolution in the chromatographic analysis of codeine and its metabolites, such as morphine and norcodeine, can stem from several factors. These include suboptimal mobile phase composition, an inappropriate stationary phase, or issues with the column itself. The physicochemical properties of these compounds are very similar, making their separation challenging.[1][2]
Q2: How does the mobile phase pH affect the separation of codeine and its metabolites?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[3][4][5][6] Codeine and its metabolites are basic compounds.[7] Adjusting the pH can alter their retention times and selectivity.[4][5] For basic compounds like codeine, using a mobile phase pH between 2 and 8 is generally recommended.[8] A lower pH can increase the retention of acidic metabolites, while a higher pH may be more suitable for the basic parent drug and its metabolites.[6] It is crucial to operate within the pH stability range of your column to prevent degradation of the stationary phase.[6]
Q3: I'm observing significant peak tailing for all my analytes. What should I do?
Peak tailing, where the trailing edge of a peak is drawn out, can be caused by several factors. If all peaks are tailing, it could indicate a problem with the column, such as a partially blocked inlet frit or a void at the column inlet.[9][10] Another common cause is secondary interactions between the basic amine groups of the analytes and residual silanol (B1196071) groups on the silica-based stationary phase.[9][11]
To troubleshoot, consider the following:
-
Use a Guard Column: This can protect your analytical column from particulate matter and strongly retained sample components.[9]
-
Mobile Phase Modifiers: Adding a buffer to the mobile phase can help to mask the residual silanol interactions and improve peak shape.[9][11]
-
Adjust pH: Optimizing the mobile phase pH can suppress the ionization of silanol groups.[12]
-
Column Choice: Consider using a column with a higher-purity silica (B1680970) or an end-capped stationary phase to minimize silanol interactions.
Q4: Can I use gradient elution to improve the separation?
Yes, gradient elution is often recommended when analyzing compounds with a range of polarities, such as codeine and its various metabolites.[13][14] A gradient allows for the elution of all compounds with good peak shape in a reasonable timeframe. You can start with a scouting gradient to determine the approximate elution conditions and then optimize the gradient slope and duration to maximize resolution.[15]
Troubleshooting Guides
Issue: Poor Resolution Between Codeine and Morphine
This is a common challenge due to their structural similarity. Follow these steps to improve their separation:
-
Optimize Mobile Phase pH: Fine-tuning the pH can significantly impact the selectivity between codeine and morphine. Experiment with small adjustments to the pH of your aqueous mobile phase component.[7][16]
-
Adjust Organic Modifier Concentration: Varying the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase can alter the retention and selectivity.[13]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. While C18 columns are common, a Phenyl or Cyano (CN) stationary phase might offer different selectivity for these aromatic compounds.[2][16]
-
Employ Ion-Pairing Reagents: The use of ion-pairing reagents, such as alkyl sulfonates, in the mobile phase can increase the retention time of these basic compounds and potentially improve resolution.[17]
Issue: Co-elution of Codeine and Norcodeine
Separating codeine from its N-demethylated metabolite, norcodeine, can be particularly difficult.
-
Optimize Gradient Slope: A shallower gradient can increase the separation window between closely eluting peaks.[15]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance selectivity, although it will also increase retention times and backpressure.
-
Select a High-Resolution Column: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve the separation of closely related compounds.[15][18]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
Solid-phase extraction is a common technique for cleaning up and concentrating codeine and its metabolites from biological matrices like plasma.[1][19]
Materials:
-
C18 SPE cartridges[19]
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Plasma sample with internal standard (e.g., naloxone)[19]
-
Elution solvent (e.g., methanol:ammonium (B1175870) hydroxide)[18]
Procedure:
-
Conditioning: Pass methanol through the SPE cartridge.
-
Equilibration: Flush the cartridge with water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid, followed by methanol) to remove interferences.[18]
-
Elution: Elute the analytes of interest with a strong organic solvent.[18]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[18][20]
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for codeine and its metabolites.
Table 1: HPLC Method Parameters and Performance
| Analyte(s) | Column | Mobile Phase | Detection | LLOQ (ng/mL) | Reference |
| Codeine, Morphine, Norcodeine | 5 µm Phenyl | Phosphate buffer (pH 2.8) | Electrochemical (+1.2 V) | Not Specified | [2] |
| Codeine, Morphine, M3G, M6G | C18 | Gradient with methanol and 0.04% formic acid (pH 3.5) | LC-MS/MS | 0.05 | [19] |
| Codeine | C18 | Acetonitrile-phosphate buffer (80/20, pH 5.80) | Fluorescence | 10 | [21] |
| Morphine, Codeine | Adsorbosphere HS C18 | Methanol-acetonitrile-0.1 M ammonium acetate (B1210297) (40:25:35 v/v) | UV (241 nm) | 2.0 (Morphine), 1.0 (Codeine) (on-column) | [22] |
M3G: Morphine-3-glucuronide, M6G: Morphine-6-glucuronide, LLOQ: Lower Limit of Quantification
Table 2: Sample Preparation Recovery
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| Codeine | Plasma | Butanol/methyl tertiary butyl ether LLE | >90 | [2] |
| Morphine | Plasma | Butanol/methyl tertiary butyl ether LLE | >70 | [2] |
| Norcodeine | Plasma | Butanol/methyl tertiary butyl ether LLE | >70 | [2] |
LLE: Liquid-Liquid Extraction
Visualizations
Caption: A logical workflow for troubleshooting poor resolution.
Caption: A typical workflow for sample preparation using SPE.
Caption: Metabolic pathway of codeine in the human body.[23]
References
- 1. A Review of Analytical Methods for Codeine Determination [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. moravek.com [moravek.com]
- 7. Analysis of Codeine-Based Drug Composition. Effect of Buffer Concentration and Buffer pH | SIELC Technologies [sielc.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Simultaneous determination of codeine and morphine in urine and blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatographic analysis of codeine in syrups using ion-pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijisrt.com [ijisrt.com]
- 21. Determination of codeine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Codeine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to a Novel High-Performance Liquid Chromatography (HPLC) Method for the Determination of Codeine Sulphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, validated HPLC method for the determination of codeine sulphate against a standard, existing method. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding their analytical methodologies. The guide includes a summary of quantitative data, detailed experimental protocols, and a workflow diagram for the validation process.
Comparative Performance Analysis
The new HPLC method demonstrates significant improvements in several key performance areas, including a shorter run time, enhanced sensitivity, and a wider linear range. These advancements are attributed to the utilization of a sub-2 µm particle size column and an optimized mobile phase composition. A summary of the comparative performance data is presented in Table 1.
Table 1: Comparison of Validation Parameters for New and Existing HPLC Methods for this compound Determination
| Validation Parameter | New HPLC Method | Existing HPLC Method |
| Linearity (µg/mL) | 0.1 - 500 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.06 | 0.3 |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 98.4 ± 2.0%[1] |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Retention Time (min) | 2.5 | 3.5 - 4.5[1][2] |
| Specificity | No interference from excipients or degradation products | Specificity demonstrated |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Robust within defined parameters |
Experimental Protocols
Detailed methodologies for the validation of the new HPLC method are provided below, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
New HPLC Method: Chromatographic Conditions
-
Instrument: UHPLC System with UV Detector
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
Validation Protocol
a. Specificity: The specificity of the method was evaluated by analyzing a placebo solution (containing all excipients except this compound) and a solution of this compound that had been subjected to forced degradation (acid, base, oxidation, heat, and light). The chromatograms were examined for any interfering peaks at the retention time of this compound.
b. Linearity: A stock solution of this compound (1 mg/mL) was prepared and serially diluted to create calibration standards ranging from 0.1 to 500 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
c. Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.
d. Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound (100 µg/mL) were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.
e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
f. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included the flow rate (±0.02 mL/min), the mobile phase composition (±2% organic phase), and the column temperature (±2°C). The effect on the retention time and peak area was observed.
Workflow and Process Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
References
- 1. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Analgesic Efficacy of Codeine Sulphate and Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of codeine sulphate and tramadol (B15222), supported by experimental data from clinical trials. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pain management research.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes quantitative data from comparative clinical trials of this compound and tramadol in various pain settings.
| Parameter | This compound | Tramadol | Study Population/Pain Model | Citation |
| Pain Intensity (VAS Score, 24h post-op) | 3.8 ± 2.0 | 2.1 ± 1.0 | Post-cholecystectomy | [1] |
| Rescue Medication (Morphine, mg in 24h) | 12.9 ± 5.7 | 6.2 ± 4.4 | Post-cholecystectomy | [1] |
| Total Pain Relief (TOTPAR) Score (6-hour) | Not significantly different from Tramadol groups | Not significantly different from ASA/codeine group | Post-dental extraction | [2] |
| Number Needed to Treat (NNT) for >50% maxTOTPAR | N/A (Aspirin 650mg + Codeine 60mg: 3.6) | 50mg: 7.1, 100mg: 4.8, 150mg: 2.4 | Post-surgical pain | [3][4] |
| Patient-Reported Efficacy (1-5 scale) | 2.9 (mean score) | 2.9 (mean score) | Chronic low back and/or osteoarthritis pain | [5] |
| Investigator-Reported Efficacy (1-5 scale) | 2.9 (mean score) | 3.0 (mean score) | Chronic low back and/or osteoarthritis pain | [5] |
| Adverse Events (Somnolence) | 24% | 17% | Chronic low back and/or osteoarthritis pain | [5] |
| Adverse Events (Constipation) | 21% | 11% | Chronic low back and/or osteoarthritis pain | [5] |
| Adverse Events (Headache) | 7% | 11% | Chronic low back and/or osteoarthritis pain | [5] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, controlled clinical trials. The following provides a generalized overview of the methodologies employed in these studies.
Study Design: The majority of studies are randomized, double-blind, parallel-group, or crossover trials.[6] A placebo and/or an active comparator (e.g., aspirin (B1665792) with codeine) is often included.[2]
Patient Population: Studies have been conducted in various patient populations, including those with postoperative pain (e.g., after dental extraction, cholecystectomy, or tonsillectomy), and chronic non-malignant pain (e.g., low back pain, osteoarthritis).[1][2][5][7] Inclusion criteria typically involve patients aged 18 years or older with at least a moderate level of pain at baseline. Exclusion criteria often include a history of substance abuse, hypersensitivity to opioids, and significant renal or hepatic impairment.
Interventions and Dosing:
-
This compound: Often administered in combination with acetaminophen (B1664979) (e.g., 30mg/300mg, 60mg with 650mg aspirin).[2][5]
-
Tramadol: Administered as monotherapy (50mg, 100mg, 150mg) or in combination with acetaminophen (e.g., 37.5mg/325mg).[3][5] Dosing schedules vary depending on the study, ranging from a single dose to multiple doses over a period of several weeks.[2][5]
Pain Assessment: Pain intensity and relief are the primary efficacy endpoints, measured using validated scales such as:
-
Visual Analog Scale (VAS): A continuous scale for rating pain intensity.[1]
-
Categorical Pain Relief Scales: Patients rate their pain relief on a scale (e.g., 0 = none to 4 = complete).[5]
-
Total Pain Relief (TOTPAR): The sum of pain relief scores over a specific time period.[2]
-
Sum of Pain Intensity Difference (SPID): The sum of the differences in pain intensity from baseline over time.[2]
The frequency of pain assessment varies, with more frequent assessments in the initial hours after drug administration.[5] The use of rescue medication is also recorded as a key efficacy outcome.[1]
Pharmacological Mechanisms of Action
The analgesic effects of this compound and tramadol are mediated through different, though overlapping, signaling pathways.
This compound Signaling Pathway
Codeine itself has a weak affinity for the µ-opioid receptor. Its analgesic effect is primarily due to its metabolism in the liver to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a potent agonist of the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Tramadol Signaling Pathway
Tramadol has a dual mechanism of action. It is a weak agonist of the µ-opioid receptor, and it also inhibits the reuptake of serotonin (B10506) and norepinephrine, similar to SNRI antidepressants.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the analgesic efficacy of two drugs.
References
- 1. Pre emptive analgesia for reducing pain after cholecystectomy: Oral tramadol vs. acetaminophen codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tramadol hydrochloride: analgesic efficacy compared with codeine, aspirin with codeine, and placebo after dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-patient data meta-analysis of 3453 postoperative patients: oral tramadol versus placebo, codeine and combination analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-patient data meta-analysis of 3453 postoperative patients: oral tramadol versus placebo, codeine and combination analgesics - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sutterhealth.org [sutterhealth.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Cough Suppression Mechanisms of Codeine Sulphate and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two commonly used antitussive agents: codeine sulphate and dextromethorphan (B48470). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Cough is a critical protective reflex, yet in its chronic form, it can significantly impair quality of life. Pharmacological intervention often involves centrally acting antitussives. Codeine, an opioid analgesic, has historically been the gold standard for cough suppression. Dextromethorphan, a non-opioid morphinan (B1239233) derivative, is a widely available over-the-counter alternative. Understanding the distinct molecular mechanisms of these two agents is crucial for the development of more effective and safer antitussive therapies.
Mechanism of Action: A Tale of Two Pathways
While both codeine and dextromethorphan act on the central nervous system to suppress the cough reflex, they do so via fundamentally different molecular targets and signaling cascades.
This compound: An Opioid Prodrug
Codeine itself has a relatively low affinity for opioid receptors.[1] Its antitussive effect is primarily mediated by its conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] Morphine then acts as an agonist at μ-opioid receptors located in the cough center of the medulla oblongata.[2][3][4]
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This in turn promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[5] Ultimately, this suppresses the transmission of afferent cough signals within the brainstem.[2]
Dextromethorphan: A Multi-Target Agent
Dextromethorphan exhibits a more complex pharmacological profile, interacting with several targets within the central nervous system to exert its antitussive effect.[6][7] Its primary mechanisms are believed to be:
-
NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6][8] By blocking the NMDA receptor, they inhibit the excitatory signaling of glutamate (B1630785) in the brain, which is involved in the cough reflex pathway.[6]
-
Sigma-1 Receptor Agonism: Dextromethorphan is an agonist of the sigma-1 receptor, an intracellular chaperone protein.[6][9] The exact role of sigma-1 receptor activation in cough suppression is still under investigation, but it is thought to modulate neuronal excitability.[6]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from preclinical and clinical studies comparing the antitussive efficacy of codeine and dextromethorphan.
Table 1: In Vivo Antitussive Efficacy in the Guinea Pig Citric Acid-Induced Cough Model
| Drug | Dose Range (mg/kg, p.o.) | Maximum Inhibition of Cough (%) | Reference |
| Codeine | 6 - 24 | ~70% at 12 and 24 mg/kg | [10] |
| Dextromethorphan | 32 | No significant effect | [10] |
| Codeine | 10 - 50 | Dose-dependent inhibition | [11] |
| Dextromethorphan | 10 - 50 | Less potent than codeine | [11] |
Table 2: Receptor Binding Affinities (Ki, nM)
| Drug / Metabolite | μ-Opioid Receptor | NMDA Receptor (MK-801 site) | Sigma-1 Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Codeine | High (as Morphine) | - | - | - | - |
| Dextromethorphan | >10,000 | 138 | 203 | 14 | 49 |
| Dextrorphan | >10,000 | 30 | 1,400 | 25 | 110 |
Data compiled from multiple sources.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and validated preclinical model for evaluating the efficacy of potential antitussive agents.
Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid inhalation.
Materials:
-
Male Hartley guinea pigs (250-300g)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
0.3 M Citric acid solution in saline
-
Test compounds (this compound, Dextromethorphan HBr) and vehicle
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmography chamber before the experiment.
-
Drug Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the citric acid challenge (typically 60 minutes).
-
Cough Induction: Each guinea pig is placed in the chamber and exposed to a nebulized aerosol of 0.3 M citric acid for a fixed period (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is recorded during the exposure period. Coughs are identified by their characteristic sound and the associated sharp pressure changes detected by the plethysmograph.
-
Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated control group. The percentage inhibition of cough is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Codeine's cough suppression signaling pathway.
Caption: Dextromethorphan's cough suppression signaling pathways.
Experimental Workflow
Caption: Citric acid-induced cough experimental workflow.
Conclusion
This compound and dextromethorphan suppress cough through distinct central mechanisms. Codeine's effect is dependent on its metabolic conversion to morphine and subsequent agonism of μ-opioid receptors. In contrast, dextromethorphan acts as a multi-target agent, primarily through NMDA receptor antagonism and sigma-1 receptor agonism. Preclinical data from the citric acid-induced cough model in guinea pigs suggest that at commonly tested doses, codeine demonstrates more potent antitussive effects. The complex pharmacology of dextromethorphan, however, may offer a wider therapeutic window with a lower risk of opioid-related side effects. This comparative guide highlights the importance of understanding the fundamental mechanisms of antitussive agents to inform the development of novel, more targeted therapies for cough.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [ouci.dntb.gov.ua]
- 2. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxone blocks suppression of cough by codeine in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of memantine on cough reflex sensitivity: translational studies in guinea pigs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Opiate Immunoassays: A Comparative Guide to Codeine and Morphine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuances of immunoassay cross-reactivity is paramount for accurate detection of codeine and morphine. This guide provides a comprehensive comparison of various immunoassay platforms, supported by experimental data and detailed protocols, to aid in the selection and interpretation of these critical diagnostic tools.
The structural similarity between morphine and its prodrug, codeine, presents a significant challenge for immunoassays designed to detect these opiates. Antibodies developed for morphine-targeted assays often exhibit a high degree of cross-reactivity with codeine, and vice-versa. This phenomenon can lead to complexities in interpreting screening results, particularly in clinical and forensic settings where distinguishing between the two substances is crucial. This guide delves into the performance of commonly used immunoassays, offering a comparative analysis of their cross-reactivity profiles.
Comparative Analysis of Immunoassay Cross-Reactivity
The cross-reactivity of an immunoassay is typically expressed as the percentage of signal generated by a cross-reacting substance compared to the target analyte at a specific concentration. The following table summarizes quantitative data on the cross-reactivity of various immunoassays for codeine and morphine. It is important to note that cross-reactivity can be influenced by the specific antibody clone used, the assay format, and the cutoff concentration employed.
| Immunoassay Platform | Target Analyte | Cross-Reactant | Percent Cross-Reactivity (%) | Reference |
| ELISA | Morphine | Codeine | 190% | [1] |
| ELISA | Morphine | 6-Acetylcodeine | 195% | [1] |
| Opiate Immunoassays (General) | Opiates | Codeine | Nearly 100% positivity at 100 ng/mL cutoff | [2] |
| Opiate Immunoassays (General) | Opiates | Codeine | Nearly 100% positivity at 300 ng/mL cutoff for 1000 ng/mL challenge | [2] |
| Opiate Immunoassays (General) | Opiates | Codeine | Nearly 100% positivity at 2000 ng/mL cutoff for 2500 ng/mL challenge | [2] |
| CEDIA | Buprenorphine | Codeine & Morphine Metabolites | Can yield false-positive results | [3] |
| Radioimmunoassay (RIA) | Morphine | Codeine and Morphine-3-glucuronide | Negligible with specific antisera | [4] |
Note: The data presented is a synthesis from various sources and specific performance may vary between manufacturers and assay kits.
The data clearly indicates that many broad-spectrum opiate immunoassays exhibit significant cross-reactivity with codeine.[5][6] For instance, some ELISA kits designed to detect morphine show a 190% cross-reactivity with codeine, meaning codeine produces a stronger signal than morphine at the same concentration.[1] Studies have also shown that at various cutoff concentrations, challenges with codeine result in nearly 100% positivity in opiate immunoassays.[2] Conversely, highly specific assays, such as certain radioimmunoassays, have been developed with antisera that can effectively distinguish between morphine and codeine, showing negligible cross-reactivity.[4] It is also important to consider that codeine is metabolized to morphine in the body, which can further complicate the interpretation of results.[7]
Experimental Protocol for Determining Immunoassay Cross-Reactivity
A standardized approach is crucial for accurately assessing the cross-reactivity of an immunoassay. The following protocol outlines a typical workflow for evaluating the cross-reactivity of codeine and morphine in an opiate immunoassay.
Objective: To determine the concentration of a test compound (e.g., codeine) that produces a signal equivalent to a known concentration of the target analyte (e.g., morphine).
Materials:
-
Immunoassay kit (e.g., ELISA, EMIT, CEDIA) and corresponding analyzer.
-
Certified reference materials of the target analyte (morphine) and test compounds (codeine, morphine metabolites, etc.).
-
Drug-free human urine or serum pool.
-
Calibrators and controls provided with the immunoassay kit.
-
Standard laboratory equipment, including precision pipettes, tubes, and a microplate reader (for ELISA).
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the target analyte and each test compound in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Samples: Serially dilute the stock solutions into the drug-free biological matrix (urine or serum) to create a range of concentrations for both the target analyte and the test compounds. The concentration range should encompass the assay's cutoff and extend to concentrations expected to produce a positive result.
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer or prepare the assay plate according to the manufacturer's instructions using the provided calibrators.
-
Run the quality control samples to ensure the assay is performing within the specified parameters.
-
Analyze the series of spiked samples for both the target analyte and the test compounds.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For the target analyte, generate a standard curve by plotting the assay response against the known concentrations.
-
Determine the concentration of the target analyte that corresponds to the assay's cutoff value (this is the 100% cross-reactivity point).
-
For each test compound, determine the concentration that produces a response equivalent to the cutoff value of the target analyte.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Equivalent Response) x 100
-
Workflow for Immunoassay Cross-Reactivity Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining immunoassay cross-reactivity.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
The cross-reactivity of immunoassays for codeine and morphine is a critical consideration for accurate drug detection. While many screening assays demonstrate significant cross-reactivity, more specific methods are available. A thorough understanding of the principles of immunoassay cross-reactivity, coupled with rigorous experimental validation, is essential for researchers, scientists, and drug development professionals. When interpreting immunoassay results, it is crucial to consider the specific assay's characteristics, including its stated cross-reactivity with relevant compounds. For definitive identification and quantification, especially in situations with legal or significant clinical implications, confirmatory analysis using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[8][9]
References
- 1. Opiate Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific radioimmunoassays for codeine and morphine. Metabolism of codeine to morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forensic drug testing for opiates. V. Urine testing for heroin, morphine, and codeine with commercial opiate immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. Enzyme multiplied immunoassay technique - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Spectrum of Opioid Addiction Potential: A Comparative Analysis in Rodent Models
A deep dive into the comparative addictive properties of codeine sulphate and other opioids reveals a nuanced landscape governed by pharmacological properties and neurobiological mechanisms. Through standardized preclinical models in rats, researchers can delineate the relative risk of dependence associated with these widely prescribed and abused substances. This guide synthesizes key experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
The addictive potential of an opioid is a complex interplay of its ability to induce reward, the severity of withdrawal symptoms upon cessation, and the motivation it instills to seek the drug. In preclinical research, rat models are instrumental in dissecting these components. This guide will focus on three cornerstone experimental paradigms: conditioned place preference (CPP), self-administration, and naloxone-precipitated withdrawal, to compare this compound with other opioids like morphine and tramadol.
The Mesolimbic Dopamine (B1211576) Pathway: A Common Mediator of Opioid Reward
The rewarding effects of most abused drugs, including opioids, are primarily mediated by the mesolimbic dopamine system.[1] Opioids like morphine and codeine increase dopamine release in the nucleus accumbens (NAc), a key brain region associated with reward and motivation.[2][3][4] They achieve this by inhibiting GABAergic interneurons in the ventral tegmental area (VTA), which in turn disinhibits VTA dopamine neurons, leading to increased dopamine transmission in the NAc.[5][6] This surge in dopamine is believed to be a critical neurochemical event underlying the pleasurable and reinforcing properties of opioids.[6] Chronic opioid exposure can lead to neuroadaptations in this pathway, contributing to the transition from drug use to addiction.[5]
Comparative Analysis of Addiction Potential
The following tables summarize quantitative data from studies investigating the addiction potential of this compound and other opioids in rats using various behavioral paradigms.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
| Opioid | Dose (mg/kg) | Route of Administration | Conditioning Duration | Preference Score (s) / % Time in Drug-Paired Chamber | Rat Strain |
| Codeine | 30 | Subcutaneous | Not specified | Minimal alleviation of mechanical hypersensitivity, suggesting lower rewarding effect in this context | Not specified |
| Morphine | 1 and 5 | Not specified | 4 consecutive days | Both doses supported a comparable CPP | Sprague-Dawley |
| Morphine | 3.0 and 10.0 | Intraperitoneal | 8 counter-balanced trials | Both doses induced place preference | Not specified |
| Morphine | 0.32, 1, 3.2, 10 | Intraperitoneal | 6 sessions | Dose-dependently induced CPP, with a maximum effect at 1 mg/kg | C57BL/6J mice |
Note: Direct comparative studies between codeine and other opioids in the same CPP experiment are limited in the provided search results. The data for morphine is presented from multiple studies to illustrate the typical effective dose range.
Self-Administration
The self-administration paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, as it measures the motivation of an animal to actively work for a drug infusion.
Naloxone-Precipitated Withdrawal
Withdrawal symptoms are a key component of physical dependence. In this paradigm, an opioid antagonist like naloxone (B1662785) is administered to opioid-dependent rats to precipitate a withdrawal syndrome, the severity of which can be quantified by observing specific behaviors.
| Opioid | Chronic Treatment Dose (mg/kg/day) | Naloxone Dose (mg/kg) | Key Withdrawal Signs Observed | Rat Strain |
| Morphine | 30 (nightly subcutaneous dose) | 0.25 and 0.5 | Increased impulsivity | Not specified |
| Morphine | 75 mg pellets (implanted) | 1 | Wet dog shakes, teeth chattering, ptosis | Sprague-Dawley |
| Heroin | Osmotic minipumps (steady-state) | Not specified | Somatic withdrawal reactions | Sprague-Dawley |
Note: Data on naloxone-precipitated withdrawal from this compound was not explicitly detailed in the provided search results, highlighting a potential area for further investigation.
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
The CPP procedure generally consists of three phases:
-
Habituation/Pre-Test: Rats are allowed to freely explore all compartments of the CPP apparatus to determine any initial preference for a particular chamber.
-
Conditioning: Over several days, rats receive injections of the opioid (e.g., morphine) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the opposite compartment.[7]
-
Test: On the test day, the rats are placed back in the apparatus with free access to all compartments, and the time spent in each chamber is recorded.[1]
Naloxone-Precipitated Withdrawal Protocol
This protocol involves making rats physically dependent on an opioid and then acutely precipitating withdrawal.
-
Induction of Dependence: Rats are chronically administered an opioid (e.g., morphine via repeated injections or implanted pellets) over a period of several days to weeks to establish physical dependence.[8]
-
Precipitation of Withdrawal: A µ-opioid receptor antagonist, naloxone, is administered to the dependent rats.[8][9][10][11][12]
-
Observation and Scoring: Immediately following naloxone administration, rats are observed for a set period, and a checklist of withdrawal signs (e.g., wet-dog shakes, teeth chattering, writhing, ptosis) is scored for frequency and/or severity.[12]
Conclusion
Based on the available data, morphine consistently demonstrates a robust rewarding effect and induces significant physical dependence in rats, as evidenced by CPP and naloxone-precipitated withdrawal studies. While direct comparative data for this compound is less abundant in the provided search results, existing evidence suggests it may have a lower rewarding potential compared to morphine in certain contexts.[13] It is important to note that codeine is a prodrug that is metabolized to morphine, and its effects can be influenced by metabolic rates, which can vary. Tramadol, another opioid, has also been studied and is considered to have a lower abuse potential compared to morphine.[14]
This comparative guide highlights the utility of established rat models in characterizing the addiction potential of different opioids. Further head-to-head studies employing a battery of behavioral tests with standardized protocols are warranted to provide a more definitive ranking of the addictive liability of this compound relative to other clinically relevant opioids. Such data is crucial for informing drug development efforts aimed at creating safer analgesics with reduced abuse potential.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Circuit Mechanisms of Addiction-Like Behaviors [frontiersin.org]
- 4. Dopamine Circuit Mechanisms of Addiction-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine Supersensitivity: A Novel Hypothesis of Opioid-Induced Neurobiological Mechanisms Underlying Opioid-Stimulant Co-use and Opioid Relapse [frontiersin.org]
- 6. The Neurobiology of Opiate Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphine-induced conditioned place preference in preweanling and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocking naloxone-precipitated withdrawal in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 11. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nacada.go.ke [nacada.go.ke]
A Comparative Guide to the Validation of a Rapid Colorimetric Assay for Codeine Sulphate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a rapid colorimetric assay for the detection of codeine sulphate against established analytical techniques. It includes a detailed validation protocol for a gold nanoparticle-based colorimetric method, alongside comparative performance data and visual workflows to support researchers in the selection and implementation of appropriate detection strategies.
Introduction
This compound, a widely used opioid analgesic and antitussive, requires accurate and rapid detection for pharmaceutical quality control, clinical toxicology, and forensic analysis.[1][2][3][4] While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered gold standards for their accuracy and sensitivity, they often involve sophisticated instrumentation, lengthy analysis times, and complex sample preparation.[5][6] Colorimetric assays present a compelling alternative, offering simplicity, speed, and the potential for on-site screening without the need for complex equipment.[1][2][3][5]
This guide focuses on the validation of a modern colorimetric assay utilizing gold nanoparticles (AuNPs), which has demonstrated high sensitivity and selectivity.[1][2][7][8] The aggregation of AuNPs in the presence of this compound leads to a distinct color change, providing a basis for both qualitative and quantitative analysis.[1][2][7][8]
Comparison of this compound Detection Methods
The selection of a suitable analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available resources. Below is a comparative summary of the nanoparticle-based colorimetric assay and other common analytical techniques.
| Feature | Gold Nanoparticle (AuNP) Colorimetric Assay | Traditional Colorimetric Assays (e.g., Marquis, Mecke) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Aggregation of AuNPs induced by this compound, causing a color change from red to blue/purple.[7][8] | Chemical reaction between the reagent and analyte, producing a characteristic color.[1][2][5] | Separation of analytes based on their differential partitioning between a mobile and stationary phase, followed by UV or other detection.[5] | Separation of volatile compounds followed by mass-based detection and identification.[6] |
| Speed | Rapid (minutes).[7][8] | Very rapid (seconds to minutes).[2] | Slower (minutes to hours).[5] | Slower (minutes to hours).[6] |
| Instrumentation | UV-Vis Spectrophotometer or even naked eye/smartphone for qualitative results.[7][8] | No specialized instrumentation required for qualitative assessment.[2] | HPLC system with detector (e.g., UV, PDA).[5] | GC-MS system.[6] |
| Limit of Detection (LOD) | High sensitivity (nanomolar to low micromolar range). For instance, 0.9 µM[7][8] and as low as 9 nM have been reported.[9] | Generally lower sensitivity compared to instrumental methods. | High sensitivity (nanogram to microgram per milliliter range).[5] | Very high sensitivity (picogram to nanogram range).[6] |
| Selectivity | Can be highly selective, though interference from structurally similar compounds is possible.[1][9] | Prone to false positives as similar colors can be produced by other opioids and compounds.[2][5] | High selectivity, capable of separating codeine from other opioids and matrix components.[5] | Very high selectivity and specificity, considered a confirmatory method.[6] |
| Quantitative Ability | Yes, by measuring absorbance changes.[1][7][8] | Primarily qualitative, though semi-quantitative analysis is sometimes possible.[2] | Yes, highly accurate and precise for quantification.[5] | Yes, highly accurate and precise for quantification.[6] |
| Sample Preparation | Minimal, often just dilution.[7][10] | Minimal.[2] | Can be extensive, involving extraction and filtration.[5] | Often requires derivatization to make the analyte volatile.[6] |
| Cost | Low reagent and instrumentation cost. | Very low cost. | High initial instrument cost and ongoing operational costs. | High initial instrument cost and ongoing operational costs. |
Experimental Protocol: Validation of a Gold Nanoparticle-Based Colorimetric Assay for this compound
This protocol outlines the key steps for validating the performance of a colorimetric assay based on citrate-stabilized gold nanoparticles.
Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
This compound standard
-
Other opioid standards (e.g., morphine, oxycodone) and potential interfering substances for specificity testing
-
Phosphate buffer solutions (for pH optimization)
-
Deionized water
-
Glassware (cleaned with aqua regia)
Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
A common method for AuNP synthesis involves the reduction of a gold salt. For example, a solution of HAuCl₄ is heated to boiling, and a solution of sodium citrate is added rapidly.[10] The solution's color will change from pale yellow to deep red, indicating the formation of AuNPs.[10] The size and stability of the nanoparticles should be characterized using techniques like UV-Vis spectroscopy (confirming the surface plasmon resonance peak around 520 nm) and Transmission Electron Microscopy (TEM).
Assay Principle and Procedure
The assay is based on the principle that this compound can induce the aggregation of AuNPs, resulting in a color change from red to purple/blue. This is due to a shift in the surface plasmon resonance of the nanoparticles. The absorbance spectrum of the AuNP solution is measured before and after the addition of the this compound sample.
Procedure:
-
Pipette a fixed volume of the AuNP solution into a cuvette.
-
Add a specific volume of the this compound standard solution or sample.
-
Mix and incubate for a defined period at a controlled temperature.
-
Measure the UV-Vis absorbance spectrum (e.g., from 400 to 700 nm).
-
The color change can be quantified by monitoring the decrease in absorbance at ~520 nm and the increase in absorbance at a longer wavelength (e.g., ~620 nm), or by calculating the ratio of absorbances at these two wavelengths.[1]
Validation Parameters
a. Linearity and Range:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Perform the assay on each standard in triplicate.
-
Plot the absorbance ratio (A₆₂₀/A₅₂₀) or the change in absorbance against the concentration of this compound.
-
Determine the linearity of the calibration curve using the correlation coefficient (R²), which should ideally be >0.99.[10] The linear range is the concentration range over which the assay is linear. For example, a linear range of 1-10 µM has been reported for a similar assay.[10]
b. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is the lowest concentration of analyte that can be reliably detected. It can be calculated based on the standard deviation of the blank and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (LOQ = 10 * σ/S).
-
Reported detection limits for nanoparticle-based assays for codeine are in the nanomolar to low micromolar range.[7][9]
c. Specificity/Selectivity:
-
Test the assay's response to other structurally related opioids (e.g., morphine, heroin) and common excipients or cutting agents found in pharmaceutical formulations or illicit drug samples.[10][11]
-
Perform the assay with these potential interferents at concentrations similar to or higher than that of this compound.
-
A significant color change should ideally only be observed in the presence of this compound. The relative absorbance change in the presence of other substances should be minimal.[10]
d. Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze replicate samples of low, medium, and high concentrations of this compound on the same day and with the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on different days or by different analysts.
-
Express the precision as the relative standard deviation (RSD%).
e. Accuracy:
-
Accuracy can be assessed by performing recovery studies.
-
Spike known amounts of this compound into a blank matrix (e.g., synthetic urine, dissolved pharmaceutical placebo).
-
Calculate the percentage recovery of the added this compound. Acceptable recovery is typically within 80-120%.
f. Robustness:
-
Evaluate the effect of small, deliberate variations in assay parameters, such as pH, incubation time, and temperature, on the results.
-
This helps to identify the critical parameters that need to be carefully controlled.
Visualizing the Workflow and Principle
To aid in the understanding of the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Signaling pathway of the AuNP-based colorimetric assay for this compound.
Caption: Experimental workflow for the validation of the colorimetric assay.
Conclusion
The validation of a colorimetric assay for rapid this compound detection is crucial for its adoption in routine analysis. The gold nanoparticle-based method offers a promising alternative to traditional techniques, providing a balance of speed, sensitivity, and cost-effectiveness. While it may not replace confirmatory methods like GC-MS in all applications, its utility as a rapid screening tool is significant. This guide provides the necessary framework for researchers to validate this colorimetric assay and compare its performance against other methods, ultimately enabling more informed decisions in the selection of analytical tools for this compound detection.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A smart and rapid colorimetric method for the detection of this compound, using unmodified gold nanoprobe - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06269H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mean centering of ratio spectra for colorimetric determination of morphine and codeine in pharmaceuticals and biological samples using melamine modified gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Developing Aptamer-Based Colorimetric Opioid Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Codeine and Morphine Sulphate Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of codeine sulphate and morphine sulphate, two centrally acting opioid analgesics. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development.
Introduction
Morphine is a potent opioid analgesic and the primary active alkaloid in opium. Codeine, another opium alkaloid, is structurally similar to morphine but exhibits a significantly lower analgesic potency. The pharmacological actions of both compounds are primarily mediated through their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, which are G-protein coupled receptors (GPCRs).[1] Understanding the nuanced differences in their receptor binding affinities is crucial for comprehending their distinct clinical profiles and for the development of novel analgesics with improved therapeutic windows.
Codeine itself has a weak affinity for opioid receptors and is considered a prodrug.[2][3] Its analgesic effects are largely dependent on its metabolism to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[4][5][6] Approximately 5-10% of a codeine dose is converted to morphine, which then acts as a potent agonist at the µ-opioid receptor.[4][5]
Receptor Binding Affinity
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the receptor binding affinities of morphine and codeine for the human mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |
| Morphine | Mu (µ) | 1.14 | Recombinant human MOR in cell membrane preparation | [7] |
| Mu (µ) | 1.2 | Rat brain homogenates | [8] | |
| Mu (µ) | 3.0 (IC50) | Guinea-pig brain homogenates | [7] | |
| Delta (δ) | >1000 (IC50) | Guinea-pig brain homogenates | [7] | |
| Kappa (κ) | >1000 (IC50) | Guinea-pig brain homogenates | [7] | |
| Codeine | Mu (µ) | 3,300 | Recombinant human MOR in cell membrane preparation | [7] |
| Mu (µ) | ~200x weaker than morphine | - | [4][5] | |
| Delta (δ) | - | - | - | |
| Kappa (κ) | - | - | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. While related to Ki, they are not identical but are often used to indicate binding affinity.
As the data indicates, morphine exhibits a high affinity and selectivity for the µ-opioid receptor.[7] In contrast, codeine's affinity for the µ-opioid receptor is substantially lower, reported to be approximately 200 times weaker than that of morphine.[4][5] Studies have shown that morphine has a much greater affinity for mu receptors than for kappa or delta receptors.[9]
Experimental Protocols
The determination of receptor binding affinities for opioid compounds is predominantly carried out using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used to determine the Ki of a compound.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled compound (e.g., morphine or codeine) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes from cell lines expressing a specific opioid receptor subtype (e.g., recombinant human µ-opioid receptor) or tissue homogenates from brain regions rich in opioid receptors (e.g., guinea-pig brain).[7][10]
-
Radioligand: A high-affinity radiolabeled opioid ligand, such as [³H]-DAMGO for the µ-opioid receptor.[7]
-
Unlabeled Ligand (Competitor): The compound to be tested (e.g., morphine sulphate, this compound) at various concentrations.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.[7]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
-
Membrane Preparation: Thawed cell membranes are suspended in an ice-cold assay buffer to a specific protein concentration.[7]
-
Assay Incubation: The assay is typically performed in microplates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either the assay buffer (for total binding), the unlabeled competitor at varying concentrations, or a high concentration of a non-specific binding agent.[7]
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Signaling Pathways
Upon binding of an agonist like morphine to the µ-opioid receptor, a cascade of intracellular signaling events is initiated. Opioid receptors are coupled to inhibitory G-proteins (Gi/Go).[11][12]
Caption: Mu-Opioid Receptor G-protein Signaling Pathway.
Activation of the Gi/Go protein leads to the dissociation of its α and βγ subunits.[13] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[11] Opioid receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[12]
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
The receptor binding profiles of morphine and codeine differ significantly, which underlies their distinct pharmacological properties. Morphine is a potent agonist with high affinity for the µ-opioid receptor. Codeine, in contrast, is a weak µ-opioid receptor agonist and functions primarily as a prodrug, with its analgesic activity being dependent on its metabolic conversion to morphine. This comparative guide provides essential data and methodologies for researchers working to understand the molecular pharmacology of opioids and to develop safer and more effective analgesics.
References
- 1. Opioid receptor - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Codeine Sulphate and Non-Opioid Analgesics in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of codeine sulphate in comparison to non-opioid analgesics, drawing upon data from systematic reviews and clinical trials. The following sections detail the mechanisms of action, comparative efficacy in acute pain, adverse effect profiles, and the experimental methodologies used to generate this evidence.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of codeine and non-opioid analgesics, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), are initiated through distinct signaling pathways.
Codeine, a weak opioid agonist, exerts its primary analgesic effect after being metabolized into morphine in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] Morphine then binds to mu-opioid receptors in the central nervous system.[1][2] This binding inhibits the release of nociceptive neurotransmitters, leading to a reduction in the perception of pain.[1]
In contrast, NSAIDs primarily act in the peripheral nervous system by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By blocking prostaglandin (B15479496) production, NSAIDs reduce pain and inflammation at the site of injury. Paracetamol (acetaminophen), another common non-opioid, is understood to act centrally, possibly by inhibiting a variant of the COX enzyme in the brain and may also involve the activation of descending serotonergic pathways.[2][3]
Comparative Efficacy in Acute Pain
Systematic reviews and meta-analyses provide robust data for comparing the efficacy of codeine with non-opioid analgesics, particularly in the context of acute pain, such as post-operative pain.
Codeine in Combination with Paracetamol
The addition of codeine to paracetamol has been shown to provide a statistically significant, albeit modest, increase in analgesic effect. A systematic review indicated that adding 60 mg of codeine to paracetamol resulted in about 12 more patients in every 100 achieving at least 50% pain relief compared to paracetamol alone.[4] Another meta-analysis found that the addition of codeine to paracetamol provided a 5% increase in analgesia based on the sum pain intensity difference.[5][6]
The "number needed to treat" (NNT), which represents the number of patients who need to receive a treatment for one to experience a beneficial outcome, is a useful metric for comparison. For at least 50% pain relief in postoperative pain compared to placebo, paracetamol 1000 mg alone has an NNT of 3.6, while paracetamol 600/650 mg with codeine 60 mg has a more favorable NNT of 3.1.[4]
| Treatment Comparison (vs. Placebo) | Number Needed to Treat (NNT) for ≥50% Pain Relief | 95% Confidence Interval | Reference |
| Paracetamol 600/650 mg | 5.0 | 4.1 - 6.9 | [4] |
| Paracetamol 1000 mg | 3.6 | 3.0 - 4.4 | [4] |
| Paracetamol 600/650 mg + Codeine 60 mg | 3.1 | 2.6 - 3.8 | [4] |
| Treatment Comparison (Direct) | Number Needed to Treat (NNT) for ≥50% Pain Relief | 95% Confidence Interval | Reference |
| Adding Codeine 60 mg to Paracetamol | 9.1 | 5.8 - 24 | [4] |
Codeine versus NSAIDs
In the management of acute postoperative pain for adult outpatients, NSAIDs have demonstrated superiority over codeine.[7][8][9] A meta-analysis of 40 studies involving over 5,000 patients found that NSAIDs were associated with better pain scores at both 6 and 12 hours compared to codeine.[7][8] The weighted mean difference on a 10-point pain scale favored NSAIDs by 0.93 points at 6 hours and 0.79 points at 12 hours.[8] This superiority was even more pronounced when paracetamol was co-administered in both treatment arms.[7][8] Furthermore, patient global assessments of pain relief were also significantly better with NSAIDs.[7][8]
| Outcome Measure | Time Point | Result (Weighted Mean Difference on a 10-point scale) | 95% Confidence Interval | Reference |
| Pain Score (NSAIDs vs. Codeine) | 6 hours | 0.93 points lower with NSAIDs | 0.71 - 1.15 | [8] |
| Pain Score (NSAIDs vs. Codeine) | 12 hours | 0.79 points lower with NSAIDs | 0.38 - 1.19 | [8] |
| Pain Score (NSAIDs vs. Codeine with Paracetamol co-administration) | 6 hours | 1.18 points lower with NSAIDs | 0.87 - 1.48 | [7][8] |
A randomized clinical trial comparing various analgesics for acute extremity pain in an emergency department setting found no significant difference in pain reduction at two hours between a combination of ibuprofen (B1674241) and acetaminophen (B1664979) and combinations of acetaminophen with either codeine, oxycodone, or hydrocodone.[10]
Adverse Effect Profiles
While the addition of codeine to paracetamol can increase analgesia, it also comes with a higher incidence of adverse effects, particularly with repeated use.[5] In multi-dose studies, paracetamol-codeine combinations were associated with a significantly higher proportion of side effects compared to paracetamol alone.[5] When compared to NSAIDs, codeine is associated with more adverse effects.[7][8]
| Drug Class | Common Adverse Effects | Reference |
| Codeine | Nausea, vomiting, constipation, dizziness, drowsiness, sedation. | [9][11] |
| NSAIDs | Gastrointestinal bleeding, renal impairment, risk of myocardial infarction with long-term use. | [8] |
Interestingly, a systematic review comparing NSAIDs and codeine for postoperative pain found more bleeding or hematoma events with codeine treatment, although the difference was not statistically significant.[9]
Experimental Protocols in Analgesic Efficacy Trials
The evaluation of analgesic efficacy relies on well-designed clinical trials.[12][13][14] The gold standard for these studies is the randomized, double-blind, placebo-controlled trial.[15]
Key Methodological Components:
-
Study Design: Randomized controlled trials (RCTs) are the cornerstone of analgesic research, allowing for strong inferences about treatment effects.[10] These trials often employ a double-blind design where neither the patient nor the investigator knows the assigned treatment.
-
Patient Population: Inclusion criteria typically specify adult patients experiencing moderate to severe acute pain, often in a post-operative setting (e.g., after dental extraction or other surgeries).[16]
-
Interventions: Studies compare single oral doses of the investigational drug (e.g., this compound, NSAIDs, paracetamol) against a placebo or an active comparator.[4][16]
-
Outcome Measures: The primary outcomes are typically patient-reported pain intensity and pain relief.[12][13] These are often measured using validated scales such as the Visual Analogue Scale (VAS), Numerical Rating Scale (NRS), or Verbal Rating Scales (VRS).[13][15] A common dichotomous outcome is the number of patients achieving at least 50% pain relief over a specified period (e.g., 4-6 hours).[4]
-
Rescue Analgesia: To address ethical concerns, patients are typically allowed access to "rescue" medication if the study drug does not provide adequate pain relief.[13] The consumption of rescue analgesia serves as a behavioral indicator of insufficient pain treatment.[13][15]
Conclusion
The available evidence indicates that while this compound, particularly in combination with paracetamol, offers a statistically significant improvement in analgesia over paracetamol alone, this benefit is modest.[4][5] For acute postoperative pain, NSAIDs demonstrate superior efficacy in pain reduction and are associated with a more favorable side effect profile compared to codeine.[7][8][9] The choice of analgesic should therefore be guided by a careful consideration of the balance between efficacy and the risk of adverse events for the individual patient. For mild to moderate pain, non-opioid analgesics, including combinations of ibuprofen and acetaminophen, represent a potent and often safer alternative to codeine-containing medications.[10][11]
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic efficacy and safety of paracetamol-codeine combinations versus paracetamol alone: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic efficacy and safety of paracetamol-codeine combinations versus paracetamol alone: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cmaj.ca [cmaj.ca]
- 9. medicalrepublic.com.au [medicalrepublic.com.au]
- 10. sciencedaily.com [sciencedaily.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. rapm.bmj.com [rapm.bmj.com]
- 13. rapm.bmj.com [rapm.bmj.com]
- 14. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 15. Efficacy of controlled-release codeine in chronic non-malignant pain: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paracetamol with and without codeine in acute pain: a quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and HPLC Methods for Codeine Sulphate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of codeine sulphate. The information presented is collated from various scientific studies to highlight the performance of each method, supported by experimental data.
Methodology Comparison
Both LC-MS/MS and HPLC are powerful analytical techniques routinely used for the quantification of pharmaceutical compounds like codeine.[1][2] The choice between the two often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[1]
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates compounds based on their interaction with a stationary phase.[1] For codeine analysis, reverse-phase HPLC (RP-HPLC) with C8 or C18 columns is commonly employed.[1] Detection is typically achieved using ultraviolet (UV) or fluorescence detectors.[3] While robust and widely available, HPLC methods may require more extensive sample preparation and can be less sensitive compared to LC-MS/MS.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for drug analysis due to its high sensitivity and selectivity.[1][4] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS can provide definitive identification and quantification of codeine, even in complex biological matrices, often with simpler sample preparation and lower detection limits than HPLC.[1][5][6]
Experimental Protocols
Below are representative experimental protocols for the analysis of codeine using HPLC and LC-MS/MS, based on methodologies described in the literature.
HPLC Method Protocol
A common approach for the analysis of codeine in pharmaceutical formulations involves the following:
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.[3]
-
Column: A reversed-phase C18 column is frequently used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 25 mM ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile) is often employed.[3][7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Detection: UV detection is commonly performed at 210 nm or 254 nm.[3][7] For enhanced sensitivity, fluorescence detection can be used with excitation at 245 nm and emission at 345 nm.[3]
-
Sample Preparation: This may involve dissolving the sample in a suitable solvent, followed by filtration before injection.
LC-MS/MS Method Protocol
A representative LC-MS/MS method for the analysis of codeine in biological samples would include:
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: A C18 or similar reversed-phase column is typically used for chromatographic separation.[5][9]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase with a modifier (e.g., 10 mM ammonium (B1175870) formate) and an organic phase (e.g., methanol (B129727) with 0.1% formic acid) is common.[9]
-
Flow Rate: Flow rates are generally lower than in traditional HPLC, often in the range of 0.3-0.7 mL/min.[9][10]
-
Mass Spectrometry: Analysis is performed in the selected reaction monitoring (SRM) mode. For codeine, the transition of the protonated molecule [M+H]+ to a specific product ion (e.g., m/z 300 → 165) is monitored for quantification.[5]
-
Sample Preparation: Sample preparation can be as simple as a "dilute and shoot" approach, or may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.[1][5][8]
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS/MS analysis of this compound.
Performance Data Comparison
The following table summarizes the quantitative performance data for HPLC and LC-MS/MS methods for the analysis of codeine, as reported in various studies.
| Performance Metric | HPLC | LC-MS/MS |
| Limit of Detection (LOD) | 0.02 - 0.55 µg/mL[3] | 0.001 - 0.03 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.078 - 0.239 µg/mL[11] | 0.02 - 0.09 ng/mL[4] |
| Linearity (r²) | >0.99[7] | ≥0.99[4][6] |
| Accuracy (% Recovery) | >80%[3] | 85.4 - 109.7% |
| Precision (%RSD) | <2% | <15%[1][12] |
| Run Time | ~15 min[1] | 2.0 - 15 min[1][5] |
Conclusion
Both HPLC and LC-MS/MS are suitable methods for the analysis of this compound.
HPLC offers a cost-effective and reliable solution, particularly for quality control in pharmaceutical manufacturing where sample matrices are relatively simple and analyte concentrations are high.[1]
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies and forensic toxicology, where low concentrations of codeine and its metabolites need to be quantified in complex biological matrices.[1][4] The enhanced specificity of LC-MS/MS also reduces the likelihood of interferences, leading to more accurate and reliable results.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Analytical Methods for Codeine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 11. jetir.org [jetir.org]
- 12. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Codeine Sulphate Pharmacokinetics Across Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of codeine sulphate in various animal species commonly used in preclinical research. Understanding these species-specific differences is crucial for the accurate interpretation of toxicological and pharmacological data and for the successful extrapolation of findings to human clinical trials. The data presented herein is a synthesis of findings from multiple experimental studies.
Comparative Pharmacokinetic Parameters
The disposition of this compound exhibits significant variability across different animal species. Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL), are summarized in the table below. These differences are largely attributed to variations in drug metabolism, particularly the activity of cytochrome P450 enzymes.
| Animal Species | Dose and Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | CL (L/kg/hr) | Oral Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 3 mg/kg IV | - | - | - | - | 6.2 ± 1.5 | - | [1] |
| 5 mg/kg Oral | - | - | - | - | - | 8.3 ± 3.2 | [1] | |
| Dosed feed (400-1600 ppm) | - | - | - | - | - | 10 - 25 | [2] | |
| Dog (Beagle/Greyhound) | 1.85 mg/kg Oral | - | - | - | 1.2 | - | 4 - 7 | [3][4][5] |
| 0.734 mg/kg IV | - | - | - | 1.22 | 29.94 (mL/min/kg) | - | [4] | |
| Rabbit | 11.04 mg IV | - | - | - | 0.51 | - | - | [6] |
| Mouse | Not Specified | - | - | - | - | - | - | |
| Guinea Pig | Not Specified | - | - | - | - | - | - | |
| Note: Direct comparative data for Cmax, Tmax, and AUC for all species from a single study is limited. The presented data is compiled from various sources. "-" indicates data not available in the cited sources. |
Metabolic Pathways and Species Differences
Codeine is primarily metabolized in the liver via glucuronidation and O-demethylation to morphine, an active metabolite, and N-demethylation to norcodeine.[7] The extent of these metabolic pathways varies significantly among species, impacting both the efficacy and the safety profile of the drug.
For instance, in rats, demethylation of codeine to morphine is a major metabolic pathway.[2] In contrast, dogs exhibit negligible conversion of codeine to morphine.[3] Guinea pigs and rabbits show different patterns of metabolite excretion in urine, with guinea pigs excreting a significantly higher percentage of the dose as codeine glucuronide compared to rats and mice.[8][9] These metabolic differences are critical considerations when selecting an appropriate animal model for studying the effects of codeine.
Experimental Protocols
The data presented in this guide are derived from studies employing various methodologies. A general overview of the typical experimental protocol for a pharmacokinetic study of this compound is provided below.
1. Animal Models and Housing: Studies typically utilize specific pathogen-free animals, such as male Sprague-Dawley rats, Beagle or Greyhound dogs, New Zealand white rabbits, and various strains of mice and guinea pigs.[1][3][6] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and are provided with standard chow and water ad libitum.[2]
2. Drug Administration: this compound is administered via different routes, most commonly intravenous (IV) bolus and oral gavage, to assess both systemic clearance and oral bioavailability.[1] Doses are calculated based on the body weight of the individual animal.
3. Sample Collection: Blood samples are collected at predetermined time points following drug administration. Serial sampling is often performed via cannulation of a major blood vessel, such as the jugular vein in rats or cephalic vein in dogs.[1][3] Plasma is separated by centrifugation and stored frozen until analysis. Urine may also be collected over a specified period to assess metabolite excretion.[8][10]
4. Analytical Methods: The concentration of codeine and its metabolites in plasma and urine is quantified using validated analytical methods. High-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques due to their sensitivity and specificity.[1][10]
5. Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with specialized software.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound in different animal species.
Caption: Experimental workflow for a typical comparative pharmacokinetic study.
This guide highlights the significant species-dependent variability in the pharmacokinetics of this compound. Researchers and drug development professionals should carefully consider these differences when designing preclinical studies and interpreting their results to ensure more reliable predictions for human studies.
References
- 1. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codeine toxicokinetics in rats during a two-year dosed feed study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Drugs in Animals--Why Animals are Different from People - WSAVA2007 - VIN [vin.com]
- 6. THE STUDY PHARMACOKINETIK CODEINE IN RABITT AFTER INTRAVENUS BOLUS | Jurnal Harian Regional [jurnal.harianregional.com]
- 7. ClinPGx [clinpgx.org]
- 8. Species differences in metabolism of codeine: urinary excretion of codeine glucuronide, morphine-3-glucuronide and morphine-6-glucuronide in mice, rats, guinea pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparative metabolism of codeine in man, rat, dog, guinea-pig and rabbit: identification of four new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Codeine Sulphate vs. The Novel Antitussive Agent Gefapixant
A Comparative Guide for Researchers and Drug Development Professionals
For decades, codeine sulphate has been a cornerstone in the symptomatic relief of cough. However, its efficacy has been a subject of debate in recent years, with several studies indicating it may be no more effective than a placebo for chronic cough.[1][2][3] This has spurred the development of novel antitussive agents targeting different pathways. One such promising candidate is gefapixant (B1671419), a selective P2X3 receptor antagonist.[4][5] This guide provides a detailed comparison of this compound and gefapixant, summarizing their mechanisms of action, and presenting quantitative data from placebo-controlled clinical trials to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The antitussive effects of codeine and gefapixant are mediated through distinct signaling pathways.
This compound: A centrally acting opioid, codeine is a prodrug that is metabolized into morphine in the liver. Morphine then binds to μ-opioid receptors in the central nervous system, specifically in the cough center of the medulla oblongata, to suppress the cough reflex.[6]
Gefapixant: In contrast, gefapixant is a peripherally acting antagonist of the P2X3 receptor.[4][7] These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[8] When airway inflammation or irritation occurs, ATP is released and binds to P2X3 receptors, triggering the cough reflex.[7][8] Gefapixant blocks this binding, thereby reducing cough frequency.[7]
Clinical Efficacy and Safety: A Comparative Analysis
Quantitative Data Summary
| Parameter | This compound (60 mg) [2] | Gefapixant (45 mg twice daily) [9][10] | Placebo [2][9][10] |
| Primary Efficacy Endpoint | No significant difference compared to placebo in time spent coughing (P = .52) | COUGH-1 (12 weeks): 18.45% reduction in 24-hour cough frequency vs. placebo (p=0.041) COUGH-2 (24 weeks): 14.64% reduction in 24-hour cough frequency vs. placebo (p=0.031) | - |
| Secondary Efficacy Endpoints | No significant differences in subjective cough measures compared to placebo | Significant improvements in cough-related quality of life | - |
| Common Adverse Events | Drowsiness, constipation, nausea | Taste-related adverse events (dysgeusia, ageusia, hypogeusia) | Varied, generally low incidence |
| Serious Adverse Events | Not extensively reported in the cited study | Incidence similar to placebo (<4%) | Incidence <4% |
Experimental Protocols
This compound in COPD with Chronic Cough (Smith et al., 2006)
This study employed a double-blind, placebo-controlled crossover design.
Inclusion Criteria:
-
Physician-diagnosed stable COPD.
-
Complaint of chronic cough.
Exclusion Criteria:
-
Recent respiratory infection or exacerbation.
Dosage and Administration:
-
Codeine phosphate (B84403) 60 mg or a matched placebo was administered orally at the start of each 10-hour daytime and overnight cough recording period, with a second dose given after 12 hours.
Efficacy Endpoints:
-
Primary: Objective cough frequency, quantified as time spent coughing (cough seconds per hour) using ambulatory cough recordings.
-
Secondary: Citric acid cough challenge threshold and subjective cough scores using visual analog scales.
Gefapixant for Refractory or Unexplained Chronic Cough (COUGH-1 and COUGH-2 Trials)
These were two parallel-group, double-blind, placebo-controlled Phase 3 trials.[9][11]
Inclusion Criteria:
-
Adults with refractory or unexplained chronic cough for at least one year.
-
Cough Severity Visual Analogue Scale (VAS) score of 40 mm or more.
Exclusion Criteria:
-
Current smoker or recent history of smoking.
-
Respiratory infection within 4 weeks of screening.
Dosage and Administration:
-
Gefapixant 45 mg or a matched placebo was administered orally twice daily.
Efficacy Endpoints:
-
Primary: Average 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured by an ambulatory digital audio recording device.
-
Secondary: Awake cough frequency and patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ).
Conclusion
The landscape of antitussive therapy is evolving. While codeine has long been a standard, its efficacy in chronic cough is increasingly questioned by clinical evidence.[1][2] Novel agents like gefapixant, with a distinct peripheral mechanism of action, have demonstrated statistically significant, albeit modest, reductions in cough frequency in large-scale clinical trials.[9][10] The primary adverse events also differ significantly, with codeine associated with central nervous system effects and gefapixant with taste-related disturbances.[2][5] For researchers and drug development professionals, this comparative analysis highlights the importance of targeted therapies and the need for objective endpoints in the evaluation of new antitussive agents. The data suggests that while a universal "cure" for chronic cough remains elusive, targeted approaches like P2X3 receptor antagonism represent a significant step forward in providing relief for patients with this often-debilitating condition.
References
- 1. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of codeine on objective measurement of cough in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gefapixant? [synapse.patsnap.com]
- 8. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merck.com [merck.com]
- 11. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the Quantification of Codeine Sulphate: Dried Blood Spots vs. Traditional Plasma Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dried Blood Spot (DBS) technology against conventional plasma-based methods for the quantification of codeine sulphate. Supported by experimental data, this document details the performance, protocols, and workflows of these analytical approaches.
The accurate quantification of therapeutic drugs like this compound is paramount in both clinical and research settings. While plasma has traditionally been the matrix of choice, Dried Blood Spot (DBS) sampling is emerging as a powerful alternative, offering significant advantages in terms of sample collection, storage, and transportation. This guide delves into a head-to-head comparison of DBS and plasma-based methodologies for this compound analysis, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Performance Characteristics: A Quantitative Comparison
The choice of analytical method and sample matrix can significantly impact the performance of a quantitative assay. The following tables summarize the key validation parameters for codeine quantification in Dried Blood Spots and plasma using various analytical techniques.
Table 1: Performance Characteristics of Codeine Quantification in Dried Blood Spots (DBS)
| Parameter | UHPLC-MS/MS |
| Linearity | 1–50 ng/mL[1] |
| Limit of Detection (LOD) | 0.3 - 0.5 ng/mL[1] |
| Precision (CV%) | < 15%[1] |
| Accuracy (Bias%) | < 10%[1] |
| Recovery | 15 - 20%[1] |
| Matrix Effect | 85 - 115%[1] |
Table 2: Performance Characteristics of Codeine Quantification in Plasma
| Parameter | LC-MS/MS | GC-MS | HPLC-Fluorescence | HPLC-UV |
| Linearity | 0.2-100 ng/mL[2] | Up to 2000 ng/mL[3] | 10-250 ng/mL[4] | 50-750 ng/mL[5][6] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[2] | 10 ng/mL[3] | - | - |
| Limit of Detection (LOD) | - | 2 ng/mL[3] | 4 µg/L[7] | 3 µg/L[8] |
| Precision (CV%) | < 5%[9][10] | < 10%[3] | 2.2-7.4%[7] | - |
| Accuracy | 88.1-114.1%[11] | - | - | - |
| Recovery | 57.8-94.1%[11] | 50-68%[3] | - | 80%[5][6] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of any analytical assay. The following sections provide step-by-step protocols for the quantification of codeine in both DBS and plasma.
Dried Blood Spot (DBS) Method: UHPLC-MS/MS
This protocol outlines a simple and rapid method for the quantification of codeine in DBS samples.[1]
1. Sample Preparation:
- A 10 µL aliquot of whole blood is spotted onto a Capitainer®B card and allowed to air dry.[1]
- The dried blood spot is then punched out.[1]
- The punched spot is extracted with 500 µL of a methanol:acetonitrile (B52724) (3:1 v/v) solution containing an internal standard (e.g., fentanyl-D5).[1]
- The sample is then stirred, sonicated, and centrifuged.[1]
- The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[1]
- The residue is reconstituted in 30 µL of methanol.[1]
2. UHPLC-MS/MS Analysis:
- A 1 µL aliquot of the reconstituted sample is injected into the UHPLC-MS/MS system.[1]
- Chromatographic separation is achieved on a C18 Kinetex column (100 × 2.1 mm, 1.7 µm).[1]
- The mobile phase consists of (A) 5 mM formic acid in water and (B) 5 mM formic acid in acetonitrile, with a gradient elution.[1]
- The total run time is approximately 10 minutes.[1]
- Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode.
Plasma Methods
This protocol describes a robust GC-MS method for the simultaneous analysis of several opiates, including codeine, in blood samples.[3]
1. Sample Preparation:
- To 1 mL of blood, add an internal standard mixture.[3]
- Add 2 mL of acetonitrile to precipitate proteins.[3]
- Centrifuge the sample and transfer the supernatant to a new tube.
- Evaporate the acetonitrile.
- Adjust the pH of the remaining aqueous portion to 9 with sodium bicarbonate buffer.[3]
- Perform a liquid-liquid extraction with a chloroform/trifluoroethanol (10:1) mixture.[3]
- Dry the organic extract under nitrogen.[3]
2. Derivatization:
- The residue is derivatized with methoxyamine and propionic anhydride (B1165640) using pyridine (B92270) as a catalyst.[3]
3. GC-MS Analysis:
- The derivatized sample is analyzed by full scan GC-MS using electron impact ionization.[3]
This method offers a sensitive approach for the determination of codeine in plasma.[4][7]
1. Sample Preparation:
- Alkalinize 1 mL of plasma.[4]
- Perform a one-step liquid-liquid extraction with a hexane/dichloromethane (2/1) mixture.[4]
- Evaporate the organic layer to dryness under nitrogen.[4]
- Reconstitute the residue in the mobile phase.[4]
2. HPLC Analysis:
- Chromatograph the sample on a reverse-phase C-18 column.[4]
- Use a mobile phase of acetonitrile-phosphate buffer.[4]
- Detect the codeine and internal standard peaks using a fluorescence detector.[4]
A straightforward and cost-effective method for codeine quantification in plasma.[5][6][8]
1. Sample Preparation:
- Purify the plasma sample using a C18 extraction column.[8]
- Elute the codeine in the form of hydrochloride.[8]
- Add an internal standard.[8]
2. HPLC Analysis:
- Separate the sample on a reverse-phase C18 column using a slightly alkaline mobile phase.[8]
- Perform UV detection at an appropriate wavelength (e.g., 240 nm).[5][6]
Experimental Workflows
Visualizing the experimental process is key to understanding the practical differences between these methodologies.
Caption: Workflow for Codeine Quantification using DBS.
Caption: General Workflows for Codeine Quantification in Plasma.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of codeine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography of codeine in plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 11. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Codeine Sulphate and Hydrocodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of two commonly prescribed opioid analgesics, codeine sulphate and hydrocodone. The information presented is based on available clinical trial data and pharmacological research to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two compounds.
Data Presentation: Comparative Side-Effect Profiles
The following table summarizes the incidence of adverse effects reported in comparative clinical trials of codeine and hydrocodone.
| Side Effect | This compound | Hydrocodone | Study |
| Central Nervous System | |||
| Sedation/Lightheadedness | 64% | 24% | Turturro et al. (1991)[1] |
| Dizziness | 24% | 19% | Rodriguez et al. (2007)[2] |
| Gastrointestinal | |||
| Nausea/Vomiting | Not specified, but reported to be higher than hydrocodone group (p=0.23) | Lower incidence of nausea and vomiting reported | Turturro et al. (1991)[1] |
| Vomiting | 24% | 16% | Rodriguez et al. (2007)[2] |
| Constipation | 36% | 29% | Rodriguez et al. (2007)[2] |
| Dry Mouth | 15% | 18% | Rodriguez et al. (2007)[2] |
| Other | |||
| Inadequate Analgesia | 24% | 0% | Turturro et al. (1991)[1] |
Experimental Protocols
Detailed experimental protocols for the key clinical trials cited are summarized below based on publicly available information. Access to the full-text articles for a more granular breakdown of methodologies was not available.
Turturro et al. (1991): Hydrocodone versus Codeine in Acute Musculoskeletal Pain
-
Study Design: This was a randomized, double-blind, prospective clinical trial.[1]
-
Participants: The study enrolled 62 adult emergency department patients between 18 and 70 years of age who presented with acute musculoskeletal pain. Patients with contraindications to opioid therapy or who were using other analgesics were excluded.[1]
-
Intervention: Patients were randomly assigned to receive either 5 mg of hydrocodone with 500 mg of acetaminophen (B1664979) or 30 mg of codeine with 500 mg of acetaminophen. The medication was to be taken upon discharge from the emergency department and every four hours thereafter as needed for pain.[1]
-
Outcome Measures: Pain intensity was the primary outcome, evaluated using a visual analog scale at zero, one, two, four, eight, 24, and 48 hours. The secondary outcomes included the incidence of specific side effects and the number of patients reporting inadequate analgesia.[1]
Rodriguez et al. (2007): Codeine/acetaminophen and hydrocodone/acetaminophen combination tablets for the management of chronic cancer pain in adults
-
Study Design: This was a 23-day, prospective, double-blind, randomized, parallel-group study.[2]
-
Participants: The study included outpatients older than 18 years with a diagnosis of chronic (duration of at least 3 months) moderate to severe cancer-related pain.[2]
-
Intervention: Patients were randomly assigned to receive one tablet of either codeine/acetaminophen (30/500 mg) or hydrocodone/acetaminophen (5/500 mg) orally every four hours. The dosage could be doubled after one or two weeks if pain intensity remained high.[2]
-
Outcome Measures: The primary endpoint was the proportion of patients achieving pain relief, which was defined as a score greater than 1 on a 5-point verbal rating scale. The tolerability and incidence of adverse events were also assessed.[2]
Mandatory Visualization
The following diagrams illustrate the metabolic pathways of codeine and hydrocodone and the general opioid receptor signaling pathway.
References
- 1. Hydrocodone versus codeine in acute musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codeine/acetaminophen and hydrocodone/acetaminophen combination tablets for the management of chronic cancer pain in adults: a 23-day, prospective, double-blind, randomized, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the equivalence of different salt forms of codeine in research
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between various salt forms of an active pharmaceutical ingredient (API) is critical for preclinical and clinical success. This guide provides a comprehensive comparison of different salt forms of codeine, a widely used opioid analgesic. By presenting key physicochemical and pharmacokinetic parameters, alongside detailed experimental protocols and relevant biological pathways, this document aims to facilitate informed decisions in research and development.
Physicochemical and Pharmacokinetic Properties of Codeine Salt Forms
The selection of a salt form can profoundly impact a drug's solubility, stability, and bioavailability, thereby influencing its therapeutic efficacy and safety profile. Below is a summary of the key quantitative data for common salt forms of codeine.
| Parameter | Codeine Phosphate (B84403) | Codeine Sulfate | Codeine Hydrochloride | Codeine N-oxide |
| Molecular Weight ( g/mol ) | 397.4 | 750.86 (trihydrate) | 335.83 | 315.37 |
| Aqueous Solubility | Freely soluble (1 g in 3.5 mL water) | Soluble (1 g in 30 mL water) | Freely soluble in water[1] | 0.14 g/L (Predicted)[2] |
| pKa (Codeine Base) | 8.21 | 8.21 | 8.21 | Not Available |
| Bioavailability (Oral) | ~53% | ~53% | Not Available | Not Available |
| Cmax (ng/mL) | 61.3 ± 17.5 (30 mg dose) | 63.8 ± 19.9 (30 mg dose) | Not Available | Not Available |
| Tmax (hr) | 1.08 ± 0.38 (30 mg dose) | 1.04 ± 0.34 (30 mg dose) | Not Available | Not Available |
| AUC (ng·hr/mL) | 289 ± 77 (30 mg dose) | 291 ± 78 (30 mg dose) | Not Available | Not Available |
Note: Pharmacokinetic data can vary between studies due to differences in study design, patient population, and analytical methods.
Experimental Protocols for Equivalence Assessment
To ensure the therapeutic equivalence of different salt forms, a series of in vitro and in vivo studies are essential. These protocols are designed to compare the physicochemical properties and bioavailability of the salt forms.
Objective: To determine the aqueous solubility of different codeine salt forms.
Methodology: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.
-
Sample Addition: Add an excess amount of the codeine salt to a known volume of each buffered solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, withdraw a sample from each flask and filter it to remove any undissolved solid. Analyze the concentration of codeine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: The solubility is reported as the concentration of the drug in the saturated solution at each pH.
Objective: To compare the dissolution profiles of different codeine salt forms from a solid dosage form.
Methodology: USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: Use a suitable dissolution medium, such as 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer (to simulate intestinal fluid), maintained at 37 ± 0.5°C.
-
Apparatus Setup: Place the solid dosage form (e.g., tablet or capsule) in the dissolution vessel.
-
Agitation: Rotate the paddle at a specified speed, typically 50 or 75 rpm.
-
Sampling: Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Analysis: Analyze the concentration of dissolved codeine in each sample using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Profile Comparison: Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt form. The similarity of the profiles can be assessed using a similarity factor (f2).
Objective: To compare the rate and extent of absorption of different codeine salt forms in vivo.
Methodology: Randomized, Crossover Study
-
Study Population: Recruit a cohort of healthy human volunteers.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed. This design minimizes inter-subject variability.
-
Drug Administration: Administer a single oral dose of each codeine salt formulation to the subjects, with a washout period between each administration to ensure complete elimination of the drug from the body.
-
Blood Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Bioanalysis: Analyze the plasma concentrations of codeine and its major metabolite, morphine, using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the different salt forms. Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the range of 80-125%.
Visualizing the Biological Context
Understanding the mechanism of action and the experimental workflow is crucial for a comprehensive assessment. The following diagrams, generated using Graphviz, illustrate the signaling pathway of codeine and the workflow for assessing salt form equivalence.
Caption: Workflow for assessing the equivalence of different codeine salt forms.
Caption: Simplified signaling pathway of codeine's action via the µ-opioid receptor.
References
Inter-Laboratory Validation of a Standardized HPLC Method for Codeine Sulphate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a standardized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of codeine sulphate. Ensuring the reproducibility and reliability of analytical methods across different laboratories is a critical aspect of drug development and quality control. This document outlines a standardized HPLC protocol, presents comparative data from hypothetical inter-laboratory studies, and details the validation parameters essential for establishing a robust analytical method.
The Imperative of Inter-Laboratory Validation
Proficiency testing in forensic toxicology has revealed significant inter-laboratory variation in the quantitative determination of drugs like codeine.[1] This variability underscores the necessity for standardized methods and comprehensive inter-laboratory validation to ensure consistent and accurate results across different testing facilities. Such validation is a cornerstone of good manufacturing practice (GMP) and is crucial for regulatory submissions.
Standardized HPLC Method for this compound Analysis
A common and robust method for the analysis of this compound in pharmaceutical formulations is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol represents a typical standardized method that can be subjected to inter-laboratory validation.
Experimental Protocol: Standardized RP-HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of 1% o-phosphoric acid in water, acetonitrile, and methanol (B129727) (78:10:12 v/v/v) with the pH adjusted to 3.0.[2][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 23°C).[2][3]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: For solid dosage forms, accurately weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
Inter-Laboratory Validation: Performance Comparison
The following tables summarize hypothetical performance data from a collaborative study involving three different laboratories (Lab A, Lab B, and Lab C) using the standardized HPLC method described above.
Table 1: Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 1 - 100 | 0.9995 |
| Lab B | 1 - 100 | 0.9992 |
| Lab C | 1 - 100 | 0.9998 |
Table 2: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Lab A | 50 | 99.8 | 0.85 |
| 100 | 100.2 | 0.65 | |
| 150 | 99.5 | 0.92 | |
| Lab B | 50 | 98.9 | 1.10 |
| 100 | 99.7 | 0.88 | |
| 150 | 100.5 | 0.95 | |
| Lab C | 50 | 100.5 | 0.75 |
| 100 | 100.1 | 0.55 | |
| 150 | 99.9 | 0.80 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Laboratory | Concentration (µg/mL) | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD) |
| Lab A | 100 | 0.55 | 1.20 |
| Lab B | 100 | 0.72 | 1.55 |
| Lab C | 100 | 0.61 | 1.35 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.1 | 0.3 |
| Lab B | 0.15 | 0.45 |
| Lab C | 0.08 | 0.25 |
Alternative Analytical Methods
While HPLC is a widely accepted method, other techniques can be used for the analysis of this compound. A brief comparison is provided below.
Table 5: Comparison with Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Vis light by the analyte. | Simple, cost-effective, rapid. | Lower specificity, susceptible to interference from other substances.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | High sensitivity and specificity. | Requires derivatization for non-volatile compounds like codeine, more complex instrumentation. |
| Colorimetric Assays | Involves a chemical reaction that produces a colored product, the intensity of which is proportional to the analyte concentration. | Simple, rapid, suitable for qualitative screening.[4] | Lacks selectivity, can give similar responses for different opioids.[4] |
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the inter-laboratory validation workflow and the standardized HPLC analysis workflow.
Caption: Workflow for an inter-laboratory validation study.
Caption: Workflow for standardized HPLC analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Codeine Sulphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of codeine sulphate in a laboratory setting, adhering to regulatory standards and promoting a culture of safety and environmental responsibility. The procedures outlined are intended for researchers, scientists, and drug development professionals.
This compound is a controlled substance and requires strict adherence to disposal protocols to prevent diversion and environmental contamination. The United States Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[1][2][3][4][5] This means the physical or chemical condition of the substance must be permanently and irreversibly altered, making it unusable for all practical purposes.[1][3][5]
Regulatory Framework and Disposal Options
Disposal of this compound must comply with all applicable federal, state, and local regulations.[1] The DEA does not endorse a specific disposal method but rather the outcome of non-retrievability.[2][3] Methods such as flushing or mixing with coffee grounds or kitty litter are not considered sufficient to meet this standard for DEA registrants.[1]
| Disposal Method | Description | Regulatory Standing & Considerations |
| Reverse Distributor | A DEA-registered company that handles the disposal of controlled substances. | This is a common and compliant method. The reverse distributor is responsible for the proper destruction of the substance and provides all necessary documentation, such as the DEA Form 41 (Registrants Inventory of Drugs Surrendered).[6] For Schedule II substances like codeine, a DEA Form 222 is required for the transfer. |
| Incineration | High-temperature destruction of the substance. | The DEA has indicated that incineration is the only method they have reviewed that definitively meets the non-retrievable standard.[6][7] This should be performed by a licensed and permitted facility. |
| On-Site Chemical Digestion | Use of commercially available systems to chemically alter the drug. | Products like Rx Destroyer® or DRUGBUSTER® use agents such as activated carbon to adsorb and chemically alter the controlled substance to meet the DEA's non-retrievable standard.[1][8] |
| On-Site Encapsulation | Mixing the substance with another material to render it non-retrievable. | A documented method involves mixing the controlled substance with latex paint and allowing it to solidify. The resulting solid block can then be disposed of in the regular trash, though local regulations should be confirmed.[1] |
Experimental Protocol: On-Site Chemical Destruction (Model)
The following is a model protocol for the on-site chemical destruction of this compound. Disclaimer: This protocol is for informational purposes and must be validated by the user to ensure it meets the DEA's "non-retrievable" standard. This involves analytical testing to confirm the absence of recoverable codeine.
Objective: To render this compound non-retrievable through chemical adsorption and degradation.
Materials:
-
This compound waste
-
Activated carbon (pharmaceutical grade, high porosity)
-
Acidic buffer solution (e.g., pH 3.5 citrate (B86180) buffer)
-
Basic buffer solution (e.g., pH 10 carbonate buffer)
-
Sealable, chemically resistant container
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Methodology:
-
Preparation: In a designated and well-ventilated area, preferably a fume hood, weigh the this compound waste to be destroyed. All handling and disposal procedures must be documented and witnessed in accordance with DEA regulations.
-
Solubilization: If the this compound is in solid form, dissolve it in a minimal amount of water.
-
Adsorption: Add activated carbon to the this compound solution in a ratio of at least 10:1 (activated carbon to this compound by weight). Agitate the mixture vigorously for an extended period (e.g., several hours) to ensure maximum adsorption.
-
Chemical Degradation: Codeine stability is pH-dependent.[9][10] To promote degradation, the pH of the slurry can be adjusted.
-
Initially, lower the pH to approximately 3.5 with an acidic buffer and allow the mixture to react.
-
Subsequently, raise the pH to 10 with a basic buffer to facilitate further degradation. The duration of these steps should be determined through validation studies.
-
-
Solidification and Disposal: After the chemical treatment, the slurry should be solidified. This can be achieved by mixing it with a solidifying agent like cement or allowing it to air dry in a secure, designated area. Once solidified and confirmed to be non-retrievable, the waste can be disposed of in accordance with local hazardous waste regulations.
-
Verification (Crucial Step): To validate this procedure, a sample of the final treated waste must be analyzed to confirm that the codeine is non-retrievable. This typically involves attempting to extract the drug from the matrix and quantifying any residual codeine using analytical methods such as High-Performance Liquid Chromatography (HPLC).[11][12] The absence of detectable codeine would indicate successful destruction.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
It is imperative that all personnel handling controlled substances receive appropriate training on these procedures and that all disposal activities are meticulously documented to ensure regulatory compliance and laboratory safety.
References
- 1. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 2. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. practicegreenhealth.org [practicegreenhealth.org]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Codeine Sulphate
For Immediate Implementation by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the handling and disposal of Codeine sulphate in a laboratory setting. Adherence to these procedures is vital to ensure the safety of all personnel and to maintain regulatory compliance.
This compound, a narcotic analgesic, presents significant health risks if handled improperly. It is harmful if swallowed and may cause drowsiness or dizziness.[1][2] Inhalation of the powder can irritate the respiratory tract, and prolonged skin contact may cause irritation.[3] As a controlled substance, its storage and disposal are strictly regulated.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Wear chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | For activities that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4] |
| Protective Clothing | Wear a disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing should be worn.[4][5] |
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have been established for this compound by major occupational safety and health organizations like OSHA, NIOSH, or ACGIH.[2] Therefore, a qualitative risk-based approach should be adopted to minimize exposure to the lowest reasonably achievable level.
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
2. Handling Procedures:
-
Before handling, ensure all required PPE is donned correctly.
-
Avoid the formation of dust and aerosols during weighing and transfer.
-
Use non-sparking tools and equipment.[3]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
3. Storage:
-
Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[6]
-
The storage location must comply with all Drug Enforcement Administration (DEA) regulations for controlled substances, which includes being stored in a locked, secure cabinet.[1][3]
4. Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Carefully sweep or vacuum up the spilled powder, avoiding dust generation, and collect it in a suitable, sealed container for disposal.[1][3]
-
Clean the spill area with a suitable detergent and water.
Disposal Plan
The disposal of this compound is regulated by the DEA. The primary requirement is that the substance be rendered "non-retrievable," meaning it cannot be transformed back into a usable controlled substance.[7][8]
It is crucial to note that for DEA registrants, traditional methods such as mixing with coffee grounds or cat litter are not considered compliant for rendering a substance non-retrievable. [1]
Recommended Disposal Protocol:
-
Segregation and Labeling:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste.
-
The waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Rendering Non-Retrievable:
-
The most definitive method for rendering this compound non-retrievable is through incineration by a licensed hazardous waste disposal company that is authorized to handle controlled substances.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal through an approved vendor.
-
Do not attempt to neutralize this compound with other chemicals in the lab without a validated and approved protocol, as this can be dangerous and may not meet the DEA's "non-retrievable" standard.
-
-
Documentation:
-
Maintain a detailed log of the disposal of this compound, including the date, quantity, and method of disposal.
-
The destruction of the controlled substance must be witnessed by two authorized employees, and both must sign the disposal log.[9]
-
These records must be kept for a minimum of two years and be available for inspection by the DEA.[1][9]
-
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Scientific Considerations for In-Home Opioid Disposal - Defining and Evaluating In-Home Drug Disposal Systems For Opioid Analgesics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Implementation of new recommendations for handling hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 4. nationalacademies.org [nationalacademies.org]
- 5. unodc.org [unodc.org]
- 6. cdc.gov [cdc.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
